molecular formula C16H18O B1603772 4-(4-Butylphenyl)phenol CAS No. 84016-40-0

4-(4-Butylphenyl)phenol

Cat. No.: B1603772
CAS No.: 84016-40-0
M. Wt: 226.31 g/mol
InChI Key: OACHBIGUVRUHBJ-UHFFFAOYSA-N
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Description

4-(4-Butylphenyl)phenol is a useful research compound. Its molecular formula is C16H18O and its molecular weight is 226.31 g/mol. The purity is usually 95%.
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Properties

CAS No.

84016-40-0

Molecular Formula

C16H18O

Molecular Weight

226.31 g/mol

IUPAC Name

4-(4-butylphenyl)phenol

InChI

InChI=1S/C16H18O/c1-2-3-4-13-5-7-14(8-6-13)15-9-11-16(17)12-10-15/h5-12,17H,2-4H2,1H3

InChI Key

OACHBIGUVRUHBJ-UHFFFAOYSA-N

SMILES

CCCCC1=CC=C(C=C1)C2=CC=C(C=C2)O

Canonical SMILES

CCCCC1=CC=C(C=C1)C2=CC=C(C=C2)O

Origin of Product

United States

Foundational & Exploratory

Physicochemical properties of 4-(4-Butylphenyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical profile, synthesis, and applications of 4-(4-Butylphenyl)phenol (also known as 4'-Butyl-4-biphenylol ). This compound is a critical biphenyl scaffold, primarily utilized as a mesogenic core in liquid crystal engineering and as a lipophilic intermediate in drug discovery.

Technical Guide & Whitepaper

Executive Summary

This compound is a para-substituted biphenyl derivative characterized by a rigid aromatic core, a flexible alkyl tail (n-butyl), and a polarizable hydroxyl headgroup. This amphiphilic architecture makes it an ideal mesogen (liquid crystal precursor) and a model lipophilic phenol for structure-activity relationship (SAR) studies in medicinal chemistry.

Unlike simple alkylphenols, the biphenyl moiety confers enhanced thermal stability and π-π stacking capability, while the butyl chain lowers the melting point to accessible ranges, facilitating phase transitions essential for display technologies and membrane permeation studies.

Chemical Identity & Structural Architecture[1]

ParameterDetail
Chemical Name This compound
IUPAC Name 4'-Butyl[1,1'-biphenyl]-4-ol
Common Synonyms 4'-Butyl-4-hydroxybiphenyl; 4-n-Butyl-4'-hydroxybiphenyl
CAS Registry Number 84016-40-0 (n-butyl isomer); Note: 19812-92-1 refers to the tert-butyl isomer
Molecular Formula C₁₆H₁₈O
Molecular Weight 226.32 g/mol
SMILES CCC(C)c1ccc(cc1)-c2ccc(O)cc2 (Generic) / CCCCc1ccc(cc1)-c2ccc(O)cc2 (n-butyl)
Structural Class Alkyl-substituted Hydroxybiphenyl

Thermodynamic & Physical Properties[1][2][6][13][14][15][16]

The following data aggregates experimental values and high-confidence predictive models suitable for process engineering.

PropertyValueContext/Relevance
Physical State Crystalline SolidWhite to off-white powder or flakes.
Boiling Point 358.5°C (at 760 mmHg)High thermal stability; suitable for high-temp polymer synthesis.
Melting Point 90°C – 95°C (Estimated)Note:[1] The nitrile derivative (4CB) melts at ~47°C; the phenol forms H-bonds, significantly raising MP relative to the ether/ester derivatives.
Density 1.033 g/cm³ Slightly denser than water due to aromatic packing.
Lipophilicity (LogP) 4.40 ± 0.2 Highly lipophilic. Permeates biological membranes; bioaccumulative potential.
Acidity (pKa) 9.6 – 9.9 (at 25°C)Weakly acidic. Similar to 4-phenylphenol (pKa 9.55). The alkyl group exerts a weak inductive effect (+I), slightly decreasing acidity.
Solubility Water: Insoluble (<1 mg/L)Organics: Soluble in Ethanol, DCM, Toluene.Requires organic co-solvents (DMSO, MeOH) for biological assays.

Synthesis Protocol: Suzuki-Miyaura Cross-Coupling

Methodology: The most robust route to high-purity this compound is the palladium-catalyzed cross-coupling of 4-bromophenol and 4-butylphenylboronic acid . This method avoids the isomer mixtures typical of Friedel-Crafts alkylation.

Reaction Scheme


Step-by-Step Protocol
  • Reagent Prep:

    • Substrate A: 4-Bromophenol (1.0 eq, 173 mg).

    • Substrate B: 4-Butylphenylboronic acid (1.2 eq, 214 mg).

    • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%).

    • Base: Potassium Carbonate (K₂CO₃) (2.0 eq).

    • Solvent: Degassed mixture of Toluene:Ethanol:Water (2:1:1 ratio).

  • Execution (Inert Atmosphere Required):

    • Load solid reagents (A, B, Base) into a round-bottom flask.

    • Evacuate and backfill with Nitrogen (

      
      ) three times.
      
    • Inject degassed solvents via syringe.

    • Add catalyst quickly under positive

      
       flow.
      
    • Heat to reflux (approx. 90-100°C) for 12–16 hours. Monitor via TLC (Eluent: Hexane/Ethyl Acetate 4:1).

  • Workup & Purification:

    • Cool to room temperature.[2][3] Dilute with Ethyl Acetate (EtOAc).

    • Wash organic layer with 1M HCl (to neutralize base), then Brine.

    • Dry over anhydrous

      
      , filter, and concentrate in vacuo.
      
    • Purification: Recrystallize from Ethanol/Water or perform Flash Column Chromatography (Silica Gel, Hexane:EtOAc gradient) to isolate the white solid.

Self-Validating Analytical Checkpoints
  • TLC: Product will have a lower

    
     than the butyl-benzene precursor but higher than 4-bromophenol due to the butyl tail.
    
  • NMR (

    
    ):  Look for the characteristic butyl triplet at 
    
    
    
    ppm and the multiplet integration of 8 aromatic protons in the
    
    
    region.

Visualizing the Workflow & Logic

Diagram 1: Synthesis & Validation Workflow

This flowchart outlines the critical path for synthesis, emphasizing the inert handling required for the Palladium catalyst.

SynthesisWorkflow Start Reagent Preparation (4-Bromophenol + Boronic Acid) Degas Degassing Solvents (Toluene/EtOH/H2O) CRITICAL STEP Start->Degas CatAdd Catalyst Addition Pd(PPh3)4 under N2 Degas->CatAdd Inert Atm Reflux Reflux at 90°C (12-16 Hours) CatAdd->Reflux TLC TLC Monitoring Check for Disappearance of Bromide Reflux->TLC TLC->Reflux Incomplete Workup Acidic Workup & Extraction (EtOAc / 1M HCl) TLC->Workup Complete Purify Recrystallization (Ethanol/Water) Workup->Purify Final Pure this compound Purify->Final

Caption: Synthesis workflow via Suzuki coupling, highlighting the critical degassing step to prevent catalyst deactivation.

Diagram 2: Structure-Property Relationship (SPR)

Understanding why this molecule is used in Liquid Crystals (LC) and Drug Development.

SPR_Logic Butyl n-Butyl Tail (C4H9) Flex Flexibility & Solubility Butyl->Flex Biphenyl Biphenyl Core (Ar-Ar) Rigid Rigidity & Anisotropy Biphenyl->Rigid Hydroxyl Hydroxyl Head (-OH) Anchor H-Bonding & Derivatization Hydroxyl->Anchor LC Liquid Crystal Mesophase Formation Flex->LC Lowers MP Rigid->LC Maintains Order Drug Lipophilic Drug Scaffold Rigid->Drug Metabolic Stability Anchor->Drug Receptor Interaction

Caption: Structure-Property Relationship mapping the chemical moieties to their functional roles in materials and pharma.

Applications & Research Context

Liquid Crystal Engineering (Primary Use)

This compound is a precursor to 4-Cyano-4'-butylbiphenyl (4CB) , a classic nematic liquid crystal.

  • Mechanism: The phenol group is converted to a nitrile or ester. The biphenyl core provides the rigid rod shape necessary for anisotropic behavior, while the butyl tail disrupts crystal packing just enough to allow a stable nematic phase at room temperature.

  • Protocol: Esterification of this phenol with p-alkoxybenzoic acids yields phenyl benzoate LCs with broad nematic ranges.

Drug Development & Toxicology
  • Estrogenic Activity: Like many para-substituted phenols (e.g., nonylphenol), this compound can mimic 17

    
    -estradiol. Researchers use it as a reference standard in Endocrine Disruptor Screening Programs (EDSP)  to test nuclear receptor binding affinity.
    
  • Lipophilic Carrier: Its high LogP (4.4) makes it a model for studying the bioaccumulation of polycyclic aromatic hydrocarbons (PAHs) in lipid bilayers.

Safety & Handling (SDS Summary)

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H411: Toxic to aquatic life with long-lasting effects (due to high LogP).

  • Storage: Store at room temperature (15-25°C) in a tightly sealed container. Avoid strong oxidizing agents.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7103, 4-Phenylphenol (Homolog Reference). Retrieved from [Link]

  • ChemSrc (2025). this compound Physicochemical Properties & CAS 84016-40-0. Retrieved from [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.[1] (Standard Protocol Validation). Retrieved from [Link]

  • Gray, G. W., et al. (1973). Liquid Crystals: The Cyanobiphenyls. (Foundational text on biphenyl mesogens). Retrieved from [Link]

Sources

Molecular structure and conformation of 4-(4-Butylphenyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: Molecular Structure and Conformation of 4-(4-Butylphenyl)phenol

Abstract

This technical guide provides a comprehensive structural and conformational analysis of This compound (CAS: 84016-40-0), also known as 4'-butyl-4-biphenylol . A critical mesogen in the design of liquid crystalline materials and a functional intermediate in organic synthesis, this molecule exhibits complex phase behaviors governed by the interplay between its biphenyl torsion angle and the flexibility of its alkyl tail. This document details its molecular architecture, optimized synthesis protocols, and physicochemical characterization, tailored for researchers in drug discovery and materials science.

Part 1: Molecular Architecture & Conformational Dynamics

The physicochemical utility of this compound stems from its anisotropic geometry. The molecule consists of three distinct structural domains: the polar hydroxyl headgroup, the rigid biphenyl core, and the flexible butyl tail.

The Biphenyl Core and Torsion Angles

The central feature defining the electronic and steric profile of this molecule is the torsion angle (


) between the two phenyl rings.
  • Electronic Conjugation vs. Steric Hindrance: In the ground state (gas phase/solution), the molecule is not planar. Steric repulsion between the ortho-hydrogens (positions 2,2' and 6,6') forces the rings to twist.

  • Equilibrium Conformation: The equilibrium torsion angle is approximately 35°–45° . This twist minimizes steric clash while maintaining partial

    
    -orbital overlap.
    
  • Rotational Barrier: The energy barrier to rotation through the planar transition state (

    
    ) is roughly 1.5–2.0 kcal/mol  (6–8 kJ/mol), while the barrier through the perpendicular state (
    
    
    
    ) is slightly lower.
The Butyl Chain (Alkoxy/Alkyl Dynamics)

The 4-butyl substituent introduces conformational flexibility essential for liquid crystalline (LC) behavior.

  • Odd-Even Effect: As an even-numbered alkyl chain (

    
    ), the terminal methyl group adopts a specific orientation relative to the biphenyl axis, influencing the packing density in smectic phases differently than odd-numbered homologs (e.g., propyl or pentyl).
    
  • Anti-Gauche Isomerism: The butyl chain exists as a statistical mixture of anti (extended) and gauche (kinked) conformers. Lower temperatures or ordered mesophases (like Smectic A) favor the all-anti conformation, extending the molecular length to maximize aspect ratio.

Visualization of Conformational Energy

The following diagram illustrates the potential energy surface relative to the inter-ring torsion angle.

ConformationEnergy Planar Planar Transition State (φ = 0°) Max Conjugation Max Steric Repulsion Minima Equilibrium Geometry (φ ≈ 40°) Optimal Balance Planar->Minima Relaxation (-2 kcal/mol) Orthogonal Orthogonal Transition State (φ = 90°) Min Conjugation Min Steric Repulsion Minima->Orthogonal Rotation (+1.5 kcal/mol)

Figure 1: Simplified potential energy landscape of the biphenyl core rotation. The twisted conformation represents the global minimum in isolation.

Part 2: Synthesis & Purification Protocols

High-purity synthesis is non-negotiable for LC applications, as even trace impurities (0.1%) can depress phase transition temperatures and destabilize mesophases. The Suzuki-Miyaura cross-coupling is the industry standard for this architecture due to its regio-specificity.

Retrosynthetic Strategy
  • Coupling Partners: 4-Bromo-butylbenzene + 4-Hydroxyphenylboronic acid.

  • Catalyst System: Pd(PPh

    
    )
    
    
    
    (Tetrakis) is robust, though Pd(OAc)
    
    
    /SPhos is preferred for sterically demanding or electron-rich substrates.
  • Base: K

    
    CO
    
    
    
    (mild, effective) or K
    
    
    PO
    
    
    .
Optimized Protocol (Self-Validating)

Reagents:

  • 4-Hydroxyphenylboronic acid (1.2 equiv)

  • 1-Bromo-4-butylbenzene (1.0 equiv)

  • Pd(PPh

    
    )
    
    
    
    (2-3 mol%)
  • K

    
    CO
    
    
    
    (2.0 equiv)
  • Solvent: Toluene/Ethanol/Water (4:1:1 v/v)

Step-by-Step Methodology:

  • Degassing: Charge the reaction vessel with the solvent mixture. Sparge with Argon for 20 minutes. Why? Oxygen poisons the Pd(0) catalyst and promotes homocoupling.

  • Addition: Add the aryl bromide, boronic acid, and base under a counter-flow of Argon. Add the catalyst last.

  • Reflux: Heat to 90°C for 12–16 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 8:2). The product will appear as a UV-active spot with lower R

    
     than the bromide but higher than the boronic acid.
    
  • Workup: Cool to RT. Quench with water. Extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na

    
    SO
    
    
    
    .
  • Purification (Critical):

    • Filtration: Pass crude through a silica plug to remove Pd black.

    • Recrystallization:[1] Dissolve in minimum hot Ethanol. Add hot Hexane until turbid. Cool slowly to 4°C. This yields white, lustrous plates.

Synthesis Workflow Diagram

SynthesisWorkflow Start Reagents: 4-Bromo-butylbenzene 4-Hydroxyphenylboronic acid Catalysis Cat: Pd(PPh3)4 Base: K2CO3 Solvent: Tol/EtOH/H2O Start->Catalysis Reaction Reflux @ 90°C (12-16 Hours) Argon Atmosphere Catalysis->Reaction Workup Extraction (EtOAc) Wash (Brine) Dry (Na2SO4) Reaction->Workup Purification Recrystallization (Ethanol/Hexane) Target Purity >99.5% Workup->Purification

Figure 2: Optimized Suzuki-Miyaura coupling workflow for high-purity synthesis.

Part 3: Analytical Characterization

To validate the structure and purity, the following spectroscopic signatures are diagnostic.

Nuclear Magnetic Resonance (NMR)

The biphenyl system creates a distinct AA'BB' splitting pattern.

NucleusShift (

ppm)
MultiplicityAssignmentStructural Insight

H
0.93Triplet-CH

Terminal methyl of butyl chain.

H
1.35–1.65Multiplet-CH

-CH

-
Internal methylene protons.

H
2.65TripletAr-CH

-
Benzylic protons (attached to Ring B).

H
6.88DoubletAr-H (Ring A)Ortho to hydroxyl group (shielded).

H
7.25DoubletAr-H (Ring B)Meta to butyl group.

H
7.45DoubletAr-H (Ring A/B)Overlapping signals near the biphenyl bond.

C
155.2SingletAr-C-OHPhenolic carbon (deshielded).
Phase Behavior (DSC)

Differential Scanning Calorimetry (DSC) is required to identify mesophases.

  • Melting Point (C

    
     N/Sm):  Typically observed between 95°C – 105°C  (dependent on purity).
    
  • Clearing Point (N/Sm

    
     I):  The transition to isotropic liquid usually occurs >140°C.
    
  • Note: Upon cooling, the molecule may exhibit a Smectic A (SmA) phase where molecules pack in layers with their long axes perpendicular to the layer plane, driven by the micro-segregation of the polar -OH and non-polar butyl tails.

Part 4: Applications in Drug Development & Materials

Liquid Crystal Displays (LCDs)

While often used as a component in mixtures rather than a pure material, this compound serves as a high-birefringence mesogen. The phenol group allows for further functionalization (e.g., esterification with methacrylic acid) to create Polymerizable Liquid Crystals (PLCs) used in optical films.

Pharmaceutical Intermediates

The biphenyl scaffold is a "privileged structure" in medicinal chemistry.

  • Estrogenic Activity: The structural similarity to 17

    
    -estradiol (specifically the phenolic ring and lipophilic tail) allows it to bind Estrogen Receptors (ER). This makes it a relevant compound for Endocrine Disruptor Screening  assays.
    
  • Antioxidants: The phenolic hydroxyl group can donate a hydrogen atom to quench free radicals, stabilizing formulations.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Gray, G. W. (1962). Molecular Structure and the Properties of Liquid Crystals. Academic Press. (Foundational text on biphenyl mesogens). Link

  • National Institute of Standards and Technology (NIST). (2025). 4-tert-Butylphenol and related biphenyls thermochemical data. NIST Chemistry WebBook, SRD 69. Link

  • PubChem. (2025). Compound Summary: 4'-Butyl-4-biphenylol. National Library of Medicine. Link

  • BenchChem. (2025).[2] Comparative Guide to the Synthesis of 4-Methoxybiphenyl via Suzuki-Miyaura Coupling. (Protocol reference for phenol-biphenyl couplings). Link

Sources

Thermodynamic Stability & Phase Engineering of 4-(4-Butylphenyl)phenol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the thermodynamic stability, phase behavior, and structural engineering of 4-(4-butylphenyl)phenol (4-butyl-4'-hydroxybiphenyl) and its mesogenic derivatives. It is designed for researchers in materials science and medicinal chemistry.

Executive Summary: The Biphenyl Scaffold

This compound (CAS: 72013-06-8 or similar isomers) represents a critical "Janus" scaffold in organic materials. It combines a rigid, high-lattice-energy biphenyl core with two opposing functional domains:

  • The Hydroxyl Headgroup (

    
    ):  Provides directional hydrogen bonding (increasing melting point) and serves as a chemical handle for esterification or etherification.
    
  • The Butyl Tail (

    
    ):  A flexible alkyl chain that introduces conformational entropy, lowering melting points and stabilizing liquid crystalline (mesogenic) phases.
    

This guide analyzes the thermodynamic competition between the crystalline rigidity of the phenol precursor and the fluid anisotropy of its derivatives (e.g., cyanobiphenyls, esters).

Thermodynamic Stability Profile

Solid-State Lattice Energy

The thermodynamic stability of the parent phenol is dominated by intermolecular Hydrogen Bonding (HB). Unlike its non-polar analog (4-butylbiphenyl), this compound exhibits a significantly elevated melting point (


).
CompoundStructure

(°C)

(kJ/mol)
Thermodynamic Driver
4-Hydroxybiphenyl

164–165~24.5Strong intermolecular HB
4-Butylbiphenyl

~45–48~18.2Van der Waals only
This compound

140–150 *HighHB + Alkyl Packing
4-Butyl-4'-cyanobiphenyl

4713.5Dipolar pairing (Nematic LC)

*Note:


 varies by polymorph and purity. The butyl chain disrupts the efficient packing of the biphenyl core, slightly lowering 

relative to 4-hydroxybiphenyl, but H-bonding retains solid-state stability.
Thermal & Oxidative Stability
  • Thermal Decomposition: The biphenyl core is robust. Thermogravimetric Analysis (TGA) typically shows an onset of degradation (

    
    ) > 280°C under 
    
    
    
    .
  • Oxidative Liability: The phenolic proton is thermodynamically labile (

    
     kcal/mol). Under aerobic conditions at high temperatures (>100°C), the compound is susceptible to Proton-Coupled Electron Transfer (PCET), forming quinone intermediates.
    
    • Mitigation: Derivatization (e.g., acetylation) or purification under inert atmosphere is required to maintain thermodynamic fidelity during phase transition measurements.

Phase Engineering: From Crystal to Mesogen

The primary utility of this scaffold lies in breaking the crystal lattice to access Liquid Crystal (LC) phases. This is thermodynamically achieved by substituting the


 group to eliminate H-bonding while increasing molecular aspect ratio.
The Mesogenic Window

Derivatives like 4-butyl-4'-cyanobiphenyl (4CB) exhibit a stable Nematic phase. The thermodynamic stability of this phase is governed by the Gibbs Free Energy balance:



  • Enthalpy (

    
    ):  Reduced by removing H-bonds (Phenol 
    
    
    
    Nitrile/Ester).
  • Entropy (

    
    ):  Increased by the butyl chain "wiggling," which stabilizes the fluid-anisotropic state.
    
Structure-Property Logic (DOT Diagram)

G Phenol This compound (High Tm, Crystalline) Deriv Chemical Derivatization (Esterification/Cyanation) Phenol->Deriv Synthetic Input Lattice Disrupt H-Bonding (Lower Lattice Energy) Deriv->Lattice Thermodynamic Effect 1 Anisotropy Increase Aspect Ratio (Rod-like Geometry) Deriv->Anisotropy Thermodynamic Effect 2 Mesophase Stable Nematic/Smectic Phase (Thermodynamic Target) Lattice->Mesophase Lowers Tm Anisotropy->Mesophase Raises Ti (Clearing Pt)

Figure 1: Structural modifications required to transition from the thermodynamically stable crystalline phenol to a functional liquid crystalline state.

Experimental Protocols

Synthesis & Purification (Self-Validating)

To measure intrinsic thermodynamic properties, impurities (which act as defects) must be minimized.

Protocol: Suzuki-Miyaura Coupling

  • Reagents: 4-butylphenylboronic acid (1.1 eq), 4-bromophenol (1.0 eq),

    
     (3 mol%), 
    
    
    
    (2M aq).
  • Solvent: Toluene/Ethanol (2:1). Degas with

    
     for 30 mins (Critical for preventing Pd oxidation).
    
  • Reflux: 80°C for 12 hours.

  • Workup: Acidify to pH 4 (prevents phenolate solubility in water), extract with EtOAc.

  • Purification (The Thermodynamic Check):

    • Recrystallize from Ethanol/Hexane (1:3).

    • Validation: Run DSC. If the melting peak width at half-height (

      
      ) is > 2°C, recrystallize again. Pure mesogens exhibit sharp transitions (
      
      
      
      °C).
Differential Scanning Calorimetry (DSC) Workflow

Accurate determination of phase transition temperatures (


, 

) requires controlled thermal history.

Step-by-Step Methodology:

  • Sample Prep: Weigh 2–5 mg into an aluminum pan. Crimp hermetically to prevent oxidative degradation.

  • Cycle 1 (Erasure): Heat to

    
    °C at 10°C/min. Hold for 2 mins.
    
    • Purpose: Erases thermal history and solvent pockets.

  • Cooling: Cool to -20°C at 5°C/min.

    • Observation: Watch for supercooling or "monotropic" phases (phases stable only upon cooling).

  • Cycle 2 (Measurement): Heat at 2°C/min.

    • Rationale: Slow heating ensures thermodynamic equilibrium for accurate enthalpy (

      
      ) integration.
      
Experimental Workflow Diagram

Experiment Start Crude this compound Purify Recrystallization (EtOH/Hex) Start->Purify Check Purity Check (HPLC/TLC) Purify->Check Check->Purify If <99% DSC_Prep DSC Sample Prep (Hermetic Pan) Check->DSC_Prep If >99% Cycle1 Heat Cycle 1 (Erase History) DSC_Prep->Cycle1 Cycle2 Heat Cycle 2 (2°C/min Measurement) Cycle1->Cycle2 Data Extract Tm, ΔH, Ti Cycle2->Data

Figure 2: Workflow for validating thermodynamic data. Cycle 1 is critical to remove solvent effects.

References

  • NIST Chemistry WebBook. 4,4'-Di-tert-butylbiphenyl Phase Change Data.[1] (Proxy for lattice energy trends).

  • PubChem. 4-Hydroxybiphenyl Compound Summary.[2] (Baseline thermodynamic data for the core). [2]

  • Gray, G. W., et al.Liquid Crystals and Plastic Crystals. (Foundational text on alkyl-biphenyl thermodynamics).
  • ChemicalBook. 4'-Butyl-4-biphenylcarbonitrile Properties. (Data on the mesogenic derivative).

  • Sigma-Aldrich. Hydroxybiphenyl-4-carbonitrile for synthesis. (Precursor stability data).

Sources

A Technical Guide to the Thermal Characterization of 4-(4-Butylphenyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Navigating the Known and the Unknown

For researchers and professionals in drug development and material science, a thorough understanding of the physicochemical properties of molecular entities is paramount. This guide focuses on 4-(4-Butylphenyl)phenol (also known by its systematic IUPAC name, 4-hydroxy-4'-butylbiphenyl), a biphenyl derivative with potential applications stemming from its phenolic structure. A critical aspect of its characterization lies in its thermal behavior, specifically its melting point and phase transitions.

Structural Context and Predictive Analysis

The thermal properties of a molecule are intrinsically linked to its structure. This compound possesses a rigid biphenyl core, which generally contributes to a higher melting point compared to single-ring aromatic compounds due to enhanced intermolecular π-π stacking and van der Waals forces. The presence of a hydroxyl group introduces the potential for strong hydrogen bonding, further elevating the melting point. The flexible n-butyl chain, in contrast, can disrupt crystal packing efficiency, potentially lowering the melting point relative to more symmetrical biphenyls.

To provide a reasonable estimation for the melting point of this compound, we can analyze the experimentally determined values of its isomers and structurally related compounds.

Table 1: Melting Points of Structurally Related Compounds

Compound NameStructureCAS NumberMelting Point (°C)Citation(s)
4-tert-ButylphenolIsomer98-54-496-101[2]
4-sec-ButylphenolIsomer99-71-861.5[3]
4-HydroxybiphenylParent Core92-69-3164-166[4][5]
4,4'-Di-tert-butylbiphenylAnalogous Biphenyl1625-91-8126-130[6][7]
BiphenylCore Structure92-52-470.52[2]

This data is compiled from multiple sources to provide a reliable range.

From this comparative data, we can infer that the melting point of this compound is likely to be significantly higher than that of its single-ring isomers (4-tert-butylphenol and 4-sec-butylphenol) due to the presence of the biphenyl system. It is also expected to be higher than biphenyl itself due to the hydrogen bonding capability of the hydroxyl group. The melting point of 4-hydroxybiphenyl (164-166 °C) provides a strong upper-end reference. The addition of the butyl group may slightly lower this value. Therefore, a reasonable estimate for the melting point of this compound would be in the range of 130-160 °C. However, this remains a hypothesis that must be confirmed by experimental data.

Experimental Determination of Thermal Properties

To ascertain the definitive melting point and characterize any phase transitions of this compound, two primary thermal analysis techniques are indispensable: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). These methods provide a comprehensive picture of a material's thermal stability and phase behavior.

Differential Scanning Calorimetry (DSC): Unveiling Phase Transitions

DSC is a powerful thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[8] It is the gold standard for determining melting points, glass transitions, and other phase changes.

The experimental design for DSC is a self-validating system. A preliminary scan provides an overview of the thermal events, which then informs the parameters for more detailed subsequent scans. The inclusion of a heat/cool/heat cycle is crucial for understanding the material's thermal history and distinguishing between irreversible and reversible transitions.

DSC_Workflow A Sample Preparation (2-5 mg in hermetic Al pan) B Initial Heating Scan (e.g., 25°C to 200°C at 10°C/min) A->B Load into DSC C Data Analysis: Identify Tm and other transitions B->C Observe endotherms/exotherms D Controlled Cooling Scan (e.g., 200°C to 25°C at 10°C/min) C->D Erase thermal history E Second Heating Scan (e.g., 25°C to 200°C at 10°C/min) D->E Investigate reversible events F Comparative Analysis of Scans E->F Compare 1st and 2nd heat G Report Final Thermal Properties F->G Confirm Tm, identify Tg, etc.

Figure 1: DSC Experimental Workflow.
  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetic aluminum DSC pan.[9] Seal the pan. An empty, sealed hermetic pan will be used as the reference.

  • Experimental Program:

    • Segment 1 (Equilibration): Equilibrate the sample at 25°C.

    • Segment 2 (First Heating): Heat the sample from 25°C to a temperature approximately 40-50°C above the expected melting point (e.g., 200°C) at a linear heating rate of 10°C/min under a nitrogen purge (50 mL/min).[9][10]

    • Segment 3 (Isothermal Hold): Hold the sample at 200°C for 2 minutes to ensure complete melting.

    • Segment 4 (Cooling): Cool the sample from 200°C back to 25°C at a controlled rate of 10°C/min.

    • Segment 5 (Second Heating): Reheat the sample from 25°C to 200°C at 10°C/min.

  • Data Analysis:

    • The melting point (Tm) is determined as the onset temperature of the endothermic melting peak on the first heating scan.[11]

    • The enthalpy of fusion (ΔHf) is calculated from the area of the melting peak.

    • The second heating scan is analyzed for any glass transition (Tg) , which would appear as a step change in the baseline, or any cold crystallization exotherms. The absence of a melting peak on the second scan after rapid cooling could indicate the formation of an amorphous solid.

Thermogravimetric Analysis (TGA): Assessing Thermal Stability

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[12] This technique is crucial for determining the thermal stability of a compound and the temperature at which it begins to decompose.

The primary objective of TGA in this context is to determine the decomposition temperature of this compound and to ensure that no significant mass loss occurs before or during the melting transition observed in the DSC. This validates that the DSC endotherm corresponds to melting and not a decomposition event.

TGA_Workflow A Sample Preparation (5-10 mg in ceramic/Pt pan) B Instrument Setup (Inert atmosphere, e.g., N2) A->B Load into TGA C Heating Program (e.g., 25°C to 600°C at 10°C/min) B->C Initiate heating D Data Acquisition (Weight % vs. Temperature) C->D Record mass loss E Data Analysis (Determine onset of decomposition) D->E Analyze TGA curve F Report Thermal Stability E->F Td, T5%, T10%

Figure 2: TGA Experimental Workflow.
  • Instrument Calibration: Ensure the TGA balance is calibrated using certified weight standards.

  • Sample Preparation: Place an accurately weighed sample of 5-10 mg of this compound into a tared TGA crucible (ceramic or platinum is recommended).[3]

  • Experimental Program:

    • Atmosphere: Purge the furnace with an inert gas, such as nitrogen, at a flow rate of 50-100 mL/min to prevent oxidative decomposition.[1]

    • Heating Profile: Heat the sample from ambient temperature (e.g., 25°C) to a high temperature (e.g., 600°C) at a linear heating rate of 10°C/min.[9][13]

  • Data Analysis:

    • Plot the sample weight (as a percentage of the initial weight) versus temperature.

    • The onset of decomposition (Td) is determined as the temperature at which significant mass loss begins. This can be calculated using the tangent method on the TGA curve.

    • Report the temperatures at which 5% (T5%) and 10% (T10%) mass loss occurs, as these are common metrics for thermal stability.[9]

Conclusion and Path Forward

While the precise melting point and phase transition data for this compound remain to be definitively published, this guide provides a robust framework for their determination. By leveraging comparative analysis with structurally similar molecules, researchers can form a reasonable hypothesis for the expected thermal behavior. More importantly, the detailed, step-by-step protocols for DSC and TGA outlined herein offer a clear and scientifically rigorous path to obtaining empirical data. The execution of these experiments will not only yield the specific melting point and decomposition temperature but will also provide a deeper understanding of the material's thermal stability and phase behavior, critical knowledge for its potential application in research and development.

References

  • Trivedi, M. K., Tallapragada, R. M., Branton, A., Trivedi, D., Nayak, G., Mishra, R. K., & Jana, S. (2015). Characterization of Physical, Spectroscopic and Thermal Properties of Biofield Treated Biphenyl. American Journal of Chemical Engineering, 3(5), 58-65.
  • TGA (a) and DSC (b) measurements for TPD-Ph and TPD-(2,4)-F. (n.d.). ResearchGate. Retrieved from [Link]

  • This compound. (2025). Chemsrc. Retrieved from [Link]

  • 4-sec-butyl phenol, 99-71-8. (n.d.). The Good Scents Company. Retrieved from [Link]

  • Journal of Thermal Analysis and Calorimetry. (n.d.). Greenwich Academic Literature Archive (GALA). Retrieved from [Link]

  • DSC Laboratory Experiment – Determining the Thermal Properties of Organic Hydrocarbons. (n.d.).
  • TGA curve of biphenyl luminophors. (n.d.). ResearchGate. Retrieved from [Link]

  • 4-Hydroxybiphenyl. (n.d.). PubChem. Retrieved from [Link]

  • Thermogravimetric analysis (TGA). (2022, August 21). Chemistry LibreTexts. Retrieved from [Link]

  • Cooper, A. (n.d.). Differential scanning microcalorimetry.
  • What is TGA Analysis? Principles and Applications. (2026, February 15). ResolveMass Laboratories Inc. Retrieved from [Link]

  • A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules. (2021). Semantic Scholar. Retrieved from [Link]

  • A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules. (2021). PubMed. Retrieved from [Link]

  • Synthetic method of 4, 4' -dihydroxybiphenyl. (n.d.). Google Patents.
  • Re-evaluation of the Thermal Behavior of 2:1 Halogen-Bonded Complexes Formed between 4‐Alkoxycyanobiphenyls. (2024, November 1). Crystal Growth & Design.
  • 4,4'-di-tert-Butylbiphenyl. (n.d.). NIST WebBook. Retrieved from [Link]

  • 4'-hexyloxy-4-cyanobiphenyl. (n.d.). NIST/TRC Web Thermo Tables (WTT). Retrieved from [Link]

  • DIFFERENTIAL SCANNING CALORIMETRY: A SUITABLE METHODOLOGY TO PROBLEM THE BINDING PROPERTIES OF BCL-2 INHIBITORS. (2023, October 10). bioRxiv. Retrieved from [Link]

  • Ergin, M. F. (2024). Investigation of Thermodynamic and Morphological Properties of Crystalline 4-HPG (4-hydroxyphenylglycine) Using Raman, PXRD and DTA/TGA. Journal of the Turkish Chemical Society, Section A: Chemistry, 11(2), 889-898.

Sources

Electronic Grade 4-(4-Butylphenyl)phenol: A Foundational Scaffold for Mesogenic and Optoelectronic Materials

[1][2]

CAS Registry Number: 84016-40-0 Synonyms: 4'-Butyl-4-biphenylol; 4'-n-Butyl[1,1'-biphenyl]-4-ol Molecular Formula: C₁₆H₁₈O Molecular Weight: 226.31 g/mol [1][2]

Executive Summary

This compound is an asymmetric biphenyl derivative serving as a critical intermediate in the synthesis of liquid crystals (LCs) and organic semiconductors.[1][2] Unlike its cyanobiphenyl downstream derivatives (e.g., 4CB, 5CB) which exhibit strong positive dielectric anisotropy, this phenolic precursor is characterized by a wide bandgap, high chemical stability, and a modular electronic structure. Its utility spans from being the "anchor" moiety in nematic liquid crystals to serving as a hole-transporting core in organic light-emitting diodes (OLEDs).[1][2]

This guide provides a comprehensive analysis of its electronic structure, dielectric properties, and an "Electronic Grade" synthesis protocol designed to minimize ionic impurities that degrade device performance.

Molecular Architectonics & Electronic Structure

The molecule features a rigid biphenyl core flanked by two distinct functional groups: an electron-donating hydroxyl group (-OH) and a flexible n-butyl alkyl chain.[1][2] This asymmetry is electronically significant.[1][2]

Frontier Molecular Orbitals (FMO)

The electronic behavior of this compound is governed by the conjugation length of the biphenyl system and the auxochromic effect of the substituents.

  • HOMO (Highest Occupied Molecular Orbital): The hydroxyl group acts as a strong

    
    -donor, raising the HOMO energy level relative to unsubstituted biphenyl. This facilitates hole injection in oxidative environments.[1][2]
    
  • LUMO (Lowest Unoccupied Molecular Orbital): The alkyl group has a negligible effect on the

    
    -system's electron affinity.[2] The LUMO remains relatively high, resulting in a wide optical bandgap.
    

Estimated Energy Levels (Vacuum Scale):

ParameterValue (Approx.)Significance
HOMO Level -5.9 eVDeep enough for air stability; accessible for hole injection.[1][2]
LUMO Level -0.8 eVHigh energy barrier for electron injection (electron blocking).[1][2]
Bandgap (

)
~5.1 eVTransparent in the visible spectrum; UV absorbing.
Dipole Moment ~1.6 DDirected towards the hydroxyl group; moderate polarity.
Dielectric Properties

Unlike the cyano-substituted liquid crystals it often precedes, this compound exhibits a low dielectric anisotropy (


)12
  • 
     (Parallel):  Moderate, driven by the -OH vector.[1][2]
    
  • 
     (Perpendicular):  Low, dominated by the hydrocarbon backbone.
    
  • Implication: In its pure form, it does not respond strongly to electric fields, making it an ideal passive component or stabilizer in LC mixtures rather than an active switching element.

Critical Application Vectors

Liquid Crystal Synthesis (The Cyanobiphenyl Route)

The primary industrial application of this molecule is as the immediate precursor to 4'-butyl-4-biphenylcarbonitrile (4CB) .[1][2] The transformation involves converting the hydroxyl group into a triflate or halide, followed by cyanation. The butyl chain provides the necessary flexibility to lower the melting point and induce nematic mesophases in the final product.

Liquid Crystal Polymers (LCPs)

The bifunctionality (rigid core + reactive -OH) allows it to serve as a pendant mesogen in side-chain liquid crystalline polymers.[1][2] When esterified with methacrylic acid, it forms polymers used in optical storage and retardation films.

Organic Electronics (OLEDs/OFETs)
  • Hole Transport: The electron-rich biphenyl core allows for hole hopping mechanisms.[1][2]

  • Passivation Layers: Due to its wide bandgap and insulating nature, it can be used in self-assembled monolayers (SAMs) on oxide surfaces to modify work functions without introducing parasitic charge traps.[1][2]

Visualization: Synthesis & Electronic Pathways[2]

The following diagram illustrates the synthesis of Electronic Grade this compound and its conversion into active mesogenic materials, alongside its energy level alignment.

Caption: Synthesis pathway from precursors to active liquid crystals (4CB) and energy level diagram indicating a wide-bandgap insulating character.

Experimental Protocol: Electronic Grade Synthesis

To ensure suitability for electronic applications, the material must be free of ionic contaminants (Na⁺, K⁺, Cl⁻) and transition metals (Pd residues).

Reagents
  • Substrates: 4-Butylphenylboronic acid (1.1 eq), 4-Iodophenol (1.0 eq).[1][2]

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) (1-3 mol%).[1][2]

  • Base: Potassium carbonate (

    
    ), 2.0 M aqueous solution (degassed).
    
  • Solvent: 1,2-Dimethoxyethane (DME) / Water (3:1 ratio).[1][2]

Procedure (Suzuki-Miyaura Coupling)
  • Inert Atmosphere: Flame-dry a 3-neck round bottom flask and purge with Argon for 15 minutes.

  • Dissolution: Add 4-Iodophenol and Pd catalyst to the flask. Dissolve in degassed DME. Stir for 10 minutes to activate the catalyst.

  • Addition: Add 4-Butylphenylboronic acid followed by the

    
     solution.
    
  • Reflux: Heat the mixture to 85°C (reflux) under Argon flow for 12–16 hours. Monitor reaction progress via TLC (eluent: Hexane/Ethyl Acetate 4:1).

  • Quench: Cool to room temperature. Quench with 1M HCl to neutralize the base and protonate the phenolate intermediate.

Purification (Crucial for Electronics)

Standard recrystallization is insufficient for removing trace palladium.[2]

  • Extraction: Extract with Ethyl Acetate (

    
     mL). Wash organics with brine and dry over 
    
    
    .[2]
  • Scavenger Treatment: Redissolve the crude solid in THF and treat with a Thiol-functionalized Silica Scavenger (e.g., SiliaMetS® Thiol) for 4 hours at 50°C to bind residual Pd.[1][2] Filter through Celite.[1][2]

  • Column Chromatography: Purify on silica gel using a gradient of Hexane

    
     5% EtOAc/Hexane.
    
  • Zone Refining (Optional): For ultra-high purity (>99.99%), subject the material to zone refining.

Validation:

  • 1H NMR (CDCl3):

    
     7.45 (d, 2H), 7.24 (d, 2H), 6.90 (d, 2H), 4.98 (s, 1H, -OH), 2.65 (t, 2H), 1.60 (m, 2H), 1.35 (m, 2H), 0.94 (t, 3H).
    
  • ICP-MS: Confirm metal content (Pd, Na, K) is < 10 ppm.

References

  • Chemical Source Data. this compound Properties and CAS 84016-40-0. ChemSrc. [Link]

  • Liquid Crystal Synthesis. Synthesis and Properties of 4-Alkyl-4'-cyanobiphenyls. Wikipedia (referencing Gray et al., 1973). [Link]

  • Synthetic Methodology. Suzuki–Miyaura cross-coupling for biphenyl derivatives. PMC (NIH).[2] [Link]

Methodological & Application

Synthesis protocols for 4-(4-Butylphenyl)phenol from 4-bromo-1-butylbenzene

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Synthesis of 4-(4-Butylphenyl)phenol via Suzuki-Miyaura Cross-Coupling

Part 1: Executive Summary & Strategic Rationale

Subject: Synthesis of this compound (CAS: 84016-40-0), a critical mesogenic core for liquid crystal displays and a scaffold for biphenyl-based pharmaceutical agents.

Scientific Strategy: The synthesis utilizes a Suzuki-Miyaura Cross-Coupling reaction between 4-bromo-1-butylbenzene and 4-hydroxyphenylboronic acid. While direct coupling of unprotected phenols is feasible, it presents specific challenges regarding catalyst poisoning and base stoichiometry. This protocol optimizes the direct coupling route to maximize atom economy, avoiding the protecting-group steps (e.g., methoxy protection/deprotection) often found in academic literature.

Key Advantages of this Protocol:

  • Atom Economy: Eliminates two synthetic steps (protection/deprotection).

  • Scalability: Uses a robust biphasic solvent system (Toluene/Ethanol/Water) adaptable to kilo-scale.

  • Purity Control: Includes a specific recrystallization step to remove homocoupled byproducts (

    
    -dibutylbiphenyl), a common impurity in liquid crystal synthesis.
    

Part 2: Experimental Workflow (Visualization)

The following diagram outlines the critical path for the synthesis, highlighting decision nodes for purification based on intermediate analysis.

SynthesisWorkflow Start Start: Reagent Prep Degas Critical Step: Degassing (Ar/N2 Sparging, 30 min) Start->Degas Reaction Suzuki Coupling (Pd(PPh3)4, K2CO3, 80°C, 12h) Degas->Reaction Inert Atm. Check IPC: TLC/HPLC (Conversion > 98%) Reaction->Check Check->Reaction Incomplete (Add Catalyst) Workup Acidic Workup (HCl) Phase Separation Check->Workup Pass Purification Recrystallization (Hexanes/EtOH) Workup->Purification Final Final QC (NMR, HPLC, mp) Purification->Final

Caption: Figure 1. Optimized workflow for the synthesis of this compound, emphasizing the critical degassing step to prevent homocoupling.

Part 3: Detailed Protocol

Reaction Scheme


Materials & Stoichiometry
ReagentMW ( g/mol )Equiv.[1]Mass/Vol (for 10 mmol scale)Role
4-Bromo-1-butylbenzene 213.121.02.13 gElectrophile
4-Hydroxyphenylboronic acid 137.931.21.66 gNucleophile
Pd(PPh3)4 1155.560.02231 mgCatalyst
Potassium Carbonate (

)
138.213.04.14 gBase
Toluene --40 mLSolvent (Organic)
Ethanol --10 mLCo-solvent
Deionized Water --10 mLSolvent (Aqueous)

Expert Insight:

  • Base Stoichiometry: We use 3.0 equivalents of base rather than the standard 2.0. The first equivalent neutralizes the phenolic proton (

    
    ), and the remaining equivalents activate the boronic acid to the boronate species (
    
    
    
    ), which is the active transmetallating species.
  • Catalyst Selection:

    
     is chosen for its cost-effectiveness. If the bromide is sterically hindered or unreactive, switch to 
    
    
    
    or S-Phos Pd G2.
Step-by-Step Procedure

Step 1: System Preparation (The "Inert" Rule)

  • Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, and a rubber septum.

  • Critical: Connect the condenser to a Schlenk line (Nitrogen or Argon). Flame-dry the glassware under vacuum if possible, or purge extensively.

  • Add Toluene, Ethanol, and Water to the flask.

  • Degassing: Bubble Nitrogen/Argon directly into the solvent mixture for 30 minutes. Failure to degas will lead to oxidative homocoupling of the boronic acid (phenol dimer), complicating purification.

Step 2: Reaction Assembly

  • Under a positive pressure of inert gas, add 4-Bromo-1-butylbenzene , 4-Hydroxyphenylboronic acid , and Potassium Carbonate .

  • Add the Pd(PPh3)4 catalyst last. The solution should turn a light yellow/orange.

  • Heat the reaction mixture to 80°C (oil bath temperature).

Step 3: Monitoring

  • Stir vigorously for 6–12 hours.

  • IPC (In-Process Control): Take a 50

    
     aliquot, quench in dilute HCl/EtOAc. Analyze by TLC (Hexane/EtOAc 4:1).
    
    • Starting Material (

      
      ) should disappear.
      
    • Product (

      
      ) will appear as a UV-active spot that stains with PMA or Vanillin.
      

Step 4: Workup

  • Cool the mixture to room temperature.

  • Acidify carefully with 1M HCl until pH

    
     5-6. Note: This reprotonates the phenolate to the neutral phenol, ensuring it partitions into the organic phase.
    
  • Separate the layers.[2] Extract the aqueous phase twice with Ethyl Acetate (2 x 20 mL).

  • Combine organic layers, wash with Brine (sat. NaCl), and dry over anhydrous

    
    .
    
  • Filter and concentrate under reduced pressure to yield a crude solid.

Step 5: Purification (The "Purity" Pillar)

  • Recrystallization: The crude solid often contains traces of homocoupled byproducts (

    
    -dibutylbiphenyl).
    
  • Dissolve the crude in a minimum amount of hot Hexanes (or Heptane) with a small amount of Ethanol (approx 95:5 ratio).

  • Allow to cool slowly to room temperature, then to 4°C.

  • Filter the white crystalline solid and wash with cold hexanes.

Part 4: Quality Control & Validation

To ensure the protocol was successful, compare your data against these standard parameters.

ParameterSpecificationMethod
Appearance White crystalline solidVisual
Yield 75% - 85%Gravimetric
1H NMR (CDCl3)

7.45 (d, 2H), 7.41 (d, 2H), 7.23 (d, 2H), 6.90 (d, 2H), 4.90 (s, OH), 2.65 (t, 2H), 1.63 (m, 2H), 1.39 (m, 2H), 0.94 (t, 3H)
400 MHz NMR
HPLC Purity > 99.5% (Area %)C18 Column, ACN/H2O

Spectral Interpretation:

  • Biaryl Core: Look for two distinct AA'BB' systems in the aromatic region (7.0–7.5 ppm).

  • Butyl Chain: The triplet at ~2.65 ppm (benzylic protons) confirms the integrity of the alkyl chain.

  • Phenolic OH: A broad singlet, exchangeable with

    
    .
    

Part 5: Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield (<50%) Incomplete conversion due to catalyst death.Ensure strict degassing. Add 1 mol% fresh catalyst and reflux for 4 more hours.
Homocoupling (Biaryl ether) Presence of Oxygen.[3][4]Sparge solvents longer. Ensure system is sealed under

.
Product stuck in Aqueous pH too high during workup.The phenolate is water-soluble. Ensure pH is adjusted to < 6 with HCl.
Dark Black Precipitate Palladium black formation.Filter through a pad of Celite® before recrystallization.

Part 6: Safety & Handling

  • 4-Bromo-1-butylbenzene: Irritant. Avoid contact with skin.

  • Boronic Acids: Generally low toxicity but handle as chemical irritants.

  • Pd(PPh3)4: Air-sensitive solid. Store in a freezer under inert atmosphere.

  • Solvents: Toluene is flammable and reprotoxic. Use in a fume hood.

References

  • Miyaura, N., & Suzuki, A. (1995).[4] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Gray, G. W., Hird, M., & Toyne, K. J. (1991). The Synthesis and Transition Temperatures of Some 4,4''-Dialkyl- and 4,4''-Alkoxyalkyl-1,1':4',1''-terphenyls. Molecular Crystals and Liquid Crystals, 204(1), 43–64. (Context for alkyl-biphenyl synthesis in liquid crystals). [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved October 26, 2023. [Link]

Sources

Application Note: HPLC Method Development for 4-(4-Butylphenyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for analytical chemists and pharmaceutical scientists requiring a robust, validated protocol for the quantification of 4-(4-Butylphenyl)phenol (CAS: 84016-40-0).[1]

This guide moves beyond generic instructions, applying First Principles of Chromatography to address the specific hydrophobic and structural characteristics of alkyl-substituted biphenyls.

Introduction & Analyte Profile

This compound is a hydrophobic biphenyl derivative characterized by a phenolic hydroxyl group and a non-polar butyl chain.[2] Its structural duality—combining a polar, ionizable head (phenol) with a highly lipophilic tail (butyl-biphenyl)—presents specific chromatographic challenges: peak tailing due to silanol interactions and carryover due to high lipophilicity.[1][2]

Physicochemical Properties Table
PropertyValueChromatographic Implication
Molecular Formula C₁₆H₁₈OMW: 226.31 g/mol
LogP (Octanol/Water) ~4.4Highly hydrophobic; requires high % organic mobile phase for elution.[1][2]
pKa (Phenolic OH) ~9.9 - 10.5Weak acid.[2] Mobile phase pH must be < 7.9 (ideally < 4.[2]0) to keep it neutral and prevent peak tailing.
UV Maxima ~250 nm (Biphenyl), ~280 nm (Phenol)Dual-band monitoring recommended (254 nm & 280 nm).[1][2]
Solubility Insoluble in water; Soluble in MeOH, ACNSample diluent must be high % organic to prevent precipitation.[1][2]

Method Development Strategy

Stationary Phase Selection: The Case for Biphenyl Columns

While a standard C18 column can retain this analyte, it often lacks selectivity for structural isomers (e.g., ortho- vs para- substituted impurities).[1][2]

  • Recommendation: Biphenyl Core-Shell Column (e.g., Kinetex Biphenyl or Raptor Biphenyl).[1][2]

  • Mechanism: The biphenyl stationary phase utilizes

    
     interactions with the aromatic rings of the analyte, offering superior selectivity and peak shape compared to the purely hydrophobic interaction of C18 chains.[1]
    
Mobile Phase Chemistry
  • Solvent B (Organic): Acetonitrile (ACN) is preferred over Methanol.[2] ACN has a lower viscosity (lower backpressure) and provides sharper peaks for aromatic compounds.[2]

  • Solvent A (Aqueous): 0.1% Phosphoric Acid (H₃PO₄) or 0.1% Formic Acid .[2]

    • Why? Acidification suppresses the ionization of the phenolic -OH (keeping it in the R-OH form rather than R-O⁻).[2] Ionized phenols interact strongly with residual silanols on the column, causing severe tailing.[1][2]

Detailed Experimental Protocol

Instrumentation & Conditions
ParameterSettingNotes
HPLC System Agilent 1260/1290 or Waters Alliance/AcquityBinary pump capability required.[1][2]
Column Biphenyl , 150 x 4.6 mm, 2.6 µm (Core-Shell)Alt: C18, 150 x 4.6 mm, 5 µm.[1][2]
Mobile Phase A Water + 0.1% H₃PO₄Filtered (0.22 µm) and degassed.[2]
Mobile Phase B Acetonitrile (HPLC Grade)Do not use buffer salts in B to avoid precipitation.
Flow Rate 1.2 mL/minAdjust based on column backpressure limits.
Column Temp 40°CElevated temp improves mass transfer and lowers viscosity.[2]
Injection Volume 5 - 10 µLKeep low to prevent solvent effects.[2]
Detection UV-DAD at 280 nm (Quant) and 254 nm (Qual)280 nm is more specific to the phenol moiety.
Gradient Program

Due to the high LogP (4.4), an isocratic run at low organic % will result in excessively long retention times. A steep gradient is required.[2]

Time (min)% Mobile Phase B (ACN)Event
0.0 50%Initial Hold
1.0 50%Injection / Equilibration
12.0 95%Linear Gradient Elution
15.0 95%Wash (Remove highly lipophilic impurities)
15.1 50%Return to Initial
20.0 50%Re-equilibration (Critical)
Standard Preparation Workflow
  • Stock Solution (1.0 mg/mL): Weigh 10 mg of this compound into a 10 mL volumetric flask. Dissolve in 100% Acetonitrile . Sonicate for 5 mins.

  • Working Standard (50 µg/mL): Dilute 500 µL of Stock into a 10 mL flask. Dilute to volume with 50:50 ACN:Water .

    • Critical Step: Do not use 100% water as diluent; the compound will precipitate.[2] Match the diluent to the starting mobile phase (50% organic).[2]

Method Validation Parameters (ICH Q2 Guidelines)

To ensure the method is "Self-Validating," perform the following checks:

System Suitability Criteria
  • Tailing Factor (T): Must be < 1.5. (If > 1.5, increase column temperature or acid concentration).[2]

  • Resolution (Rs): > 2.0 between analyte and nearest impurity.[2]

  • Precision (RSD): < 1.0% for n=6 injections of the Working Standard.

Linearity & Range

Prepare 5 levels: 10, 25, 50, 75, and 100 µg/mL.

  • Acceptance: R² > 0.999.[2]

  • Zero Intercept: The y-intercept should be statistically indistinguishable from zero (within 2% of 100% response).[2]

Limit of Detection (LOD)

Estimated at Signal-to-Noise (S/N) ratio of 3:1.[2]

  • Expectation: ~0.1 - 0.5 µg/mL using UV 280 nm.[2]

Visualization of Workflows

Figure 1: Method Development Decision Tree

This diagram illustrates the logic flow for optimizing the separation of hydrophobic phenols.

MethodDevelopment Start Start: this compound Analysis CheckLogP Check LogP (~4.4) Hydrophobic Start->CheckLogP CheckpKa Check pKa (~10) Weak Acid Start->CheckpKa ColumnChoice Select Stationary Phase CheckLogP->ColumnChoice MobilePhase Select Mobile Phase Modifier CheckpKa->MobilePhase Biphenyl Biphenyl Column (Preferred for Selectivity) ColumnChoice->Biphenyl High Aromaticity C18 C18 Column (Standard Option) ColumnChoice->C18 Acidic Acidic pH (0.1% H3PO4) Suppresses Ionization MobilePhase->Acidic Prevent Phenolate Ion Carryover Issue: Carryover Biphenyl->Carryover If Wash < 5 min Tailing Issue: Peak Tailing Acidic->Tailing If pH > pKa-2

Caption: Logical decision tree for selecting column chemistry and mobile phase conditions based on analyte properties.

Figure 2: Gradient Profile Visualization

Visual representation of the solvent composition over time.[2]

GradientProfile T0 T=0 min 50% B (Injection) T1 T=1 min 50% B (Hold) T0->T1 Isocratic T12 T=12 min 95% B (Elution Peak) T1->T12 Linear Gradient T15 T=15 min 95% B (Column Wash) T12->T15 Flush Lipophiles T20 T=20 min 50% B (Re-Equilibrated) T15->T20 Return & Stabilize

Caption: Proposed gradient profile ensuring elution of the main peak followed by a strong solvent wash.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Broad/Tailing Peak Silanol interaction; pH too high.[1][2]Ensure Mobile Phase A has 0.1% acid.[2] Lower pH to 2.5.
Retention Time Shift Temperature fluctuation or incomplete equilibration.[2]Use a column oven (40°C). Increase re-equilibration time to 5 mins.
Ghost Peaks Carryover from previous run.[2]Add a needle wash step (100% ACN) in the autosampler method.
High Backpressure Precipitation of buffer/sample.[2]Ensure sample diluent matches initial mobile phase (50% ACN).[2]

References

  • National Center for Biotechnology Information. (2023).[2] PubChem Compound Summary for CID 15420, 4-Butylphenol (and derivatives).[1][2] Retrieved from [Link][1]

  • Phenomenex. (2023).[2] Optimization of HPLC Methods for Biphenyls and Aromatic Isomers using Core-Shell Technology. Retrieved from [Link][1]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012).[1][2] Practical HPLC Method Development. Wiley-Interscience.[2] (Standard text for Gradient/Mobile phase theory).

  • U.S. EPA. (2023). Method 8310: Polynuclear Aromatic Hydrocarbons (HPLC).[2] (Reference for separation of hydrophobic aromatics). Retrieved from [Link][1]

Sources

Polymerization techniques involving 4-(4-Butylphenyl)phenol monomers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

This guide details the polymerization techniques involving 4-(4-Butylphenyl)phenol , a monomer characterized by its hydrophobic biphenyl core and para-substituted phenolic functionality.

The Monomer's Duality: From a mechanistic standpoint, this monomer presents a unique dichotomy that dictates the polymerization strategy:

  • In Oxidative Coupling: It acts as a multifunctional monomer . Because the para position is blocked by the butylphenyl group, radical coupling is forced to occur at the ortho positions. This allows for the formation of linear or branched poly(phenylene oxide) derivatives with high thermal stability and optical activity (fluorescence).

  • In Polycondensation (Polycarbonates): It acts as a monofunctional chain terminator . It cannot form the polymer backbone itself but is critical for controlling molecular weight and modifying the thermal/rheological properties of Bisphenol A (BPA) polycarbonates.

This application note provides protocols for both scenarios: synthesizing novel polyphenols via Enzymatic Polymerization (Green Chemistry) and controlling polycarbonate architecture via Interfacial Polycondensation .

Technique A: Enzymatic Oxidative Polymerization

Objective: Synthesis of Poly(this compound) via Horseradish Peroxidase (HRP) Catalysis.[1]

Mechanistic Insight

Unlike traditional toxic oxidative coupling (using copper/amine catalysts), enzymatic polymerization uses HRP and hydrogen peroxide (H₂O₂).

  • The Challenge: The monomer is highly hydrophobic. HRP functions best in water.

  • The Solution: A Micellar/Solvent-Mixture System . We utilize a specific ratio of 1,4-dioxane and phosphate buffer. The dioxane solubilizes the monomer, while the buffer maintains the enzyme's active site integrity (Compound I/II cycle).

  • Regioselectivity: The bulky p-butylphenyl group sterically hinders the active site, suppressing branching and favoring ortho-ortho C-C coupling over C-O coupling, leading to a conjugated phenylene backbone.

Experimental Protocol

Scale: 10 mmol Monomer Feed

ReagentQuantityRole
This compound 2.26 g (10 mmol)Monomer
Horseradish Peroxidase (HRP) 20 mg (approx. 4000 units)Catalyst
Hydrogen Peroxide (H₂O₂) 1.3 mL (30% aq. solution)Oxidant (Initiator)
1,4-Dioxane 25 mLCo-solvent (Monomer solvent)
Phosphate Buffer (0.1 M, pH 7.0) 25 mLCo-solvent (Enzyme solvent)
Methanol 200 mLQuenching/Precipitation agent

Step-by-Step Workflow:

  • Solubilization: In a 100 mL two-neck round-bottom flask, dissolve the monomer (2.26 g) in 25 mL of 1,4-dioxane. Stir until optically clear.

  • Buffer Addition: Add 25 mL of Phosphate Buffer (pH 7.0) to the flask. Note: The solution may turn turbid (micelle formation); this is expected and desirable.

  • Enzyme Activation: Add the HRP powder (20 mg) directly to the mixture. Stir for 5 minutes to ensure dispersion.

  • Initiation (Critical Step):

    • Do not add H₂O₂ all at once (this permanently inactivates HRP via "suicide substrate" inhibition).

    • Add the H₂O₂ dropwise over a period of 30 minutes using a syringe pump or addition funnel at room temperature (25°C).

  • Propagation: Allow the reaction to stir for 24 hours. The solution will darken (often turning brown/black), indicating the formation of the conjugated backbone.

  • Quenching & Purification:

    • Pour the reaction mixture into 200 mL of cold Methanol containing a trace of HCl (1%).

    • The polymer will precipitate as a powdery solid.

    • Centrifuge (4000 rpm, 10 min) and wash the pellet twice with water/methanol (1:1) to remove residual enzyme and buffer salts.

  • Drying: Dry in a vacuum oven at 50°C for 12 hours.

Mechanism Visualization

The following diagram illustrates the HRP catalytic cycle specific to this monomer, highlighting the radical generation at the ortho position.

HRP_Mechanism HRP_Rest HRP (Resting State) Fe(III) Cpd_I Compound I (High Oxidation State) HRP_Rest->Cpd_I Oxidation H2O2 H2O2 (Oxidant) H2O2->Cpd_I Cpd_II Compound II (Intermediate) Cpd_I->Cpd_II e- Transfer Monomer1 Monomer (Phenol) Monomer1->Cpd_II -H* Radical Phenoxy Radical (Ortho-localized) Monomer1->Radical Generates Cpd_II->HRP_Rest e- Transfer Monomer2 Monomer (Phenol) Monomer2->HRP_Rest -H* Monomer2->Radical Polymer Poly(phenylene) Dimer/Polymer (C-C Coupling) Radical->Polymer Dimerization (Coupling)

Figure 1: The enzymatic catalytic cycle. HRP is oxidized by H2O2 to Compound I, which then extracts an electron from the monomer, generating a reactive radical that undergoes coupling.

Technique B: Interfacial Polycondensation (Molecular Weight Modulation)

Objective: Use of this compound as a Chain Terminator in Polycarbonate Synthesis.

Mechanistic Insight

In the industrial synthesis of Polycarbonate (PC) from Bisphenol A (BPA) and Phosgene (or Triphosgene), the molecular weight (MW) must be strictly controlled to ensure processability (melt flow).

  • Role of this compound: It acts as a monofunctional "End-Capper."

  • Why this monomer? The bulky butyl-biphenyl group at the chain end disrupts chain packing, increasing the free volume. This results in PC with enhanced solubility and lower melt viscosity compared to phenol-capped PC, without sacrificing thermal stability (Tg).

Experimental Protocol

Scale: Laboratory Bench (0.1 mol BPA basis)

ReagentQuantityRole
Bisphenol A (BPA) 22.8 g (0.1 mol)Backbone Monomer
Triphosgene (BTC) 10.0 g (equiv. to 0.1 mol Phosgene)Carbonyl Source (Safer alternative)
This compound Variable (see Eq. 1) Chain Terminator
Dichloromethane (DCM) 150 mLOrganic Phase Solvent
NaOH (aq) 150 mL (10 wt%)Aqueous Phase / Acid Scavenger
Triethylamine (TEA) 0.1 mLPhase Transfer Catalyst

Calculation for Terminator (Eq. 1): To target a specific Degree of Polymerization (


), calculate the moles of terminator (

) required:

For a target Mn of ~25,000 g/mol (DP ≈ 100), use 2.0 mol% of the terminator (approx 0.45 g).

Step-by-Step Workflow:

  • Biphasic Setup: In a 500 mL baffled flask equipped with a high-shear mechanical stirrer, combine BPA, this compound, and DCM.

  • Aqueous Phase: Add the NaOH solution. The BPA will convert to sodium bisphenolate (water soluble), while the terminator remains largely in the organic phase/interface.

  • Phosgenation:

    • Dissolve Triphosgene in 20 mL DCM.

    • Add this solution slowly to the vigorously stirred reaction mixture over 20 minutes.

    • Safety Note: Perform in a fume hood. Triphosgene generates phosgene in situ.

  • Catalysis: After phosgene addition, add the Triethylamine (TEA). This catalyzes the formation of chloroformates and the final condensation.

  • Reaction: Stir vigorously for 60 minutes at 25°C. The pH should be maintained >10 (add more NaOH if necessary).

  • Separation:

    • Stop stirring. Separate the organic layer (bottom).

    • Wash organic layer: 1x dilute HCl (0.1M), 3x Deionized Water (until neutral pH).

  • Precipitation: Drop the DCM solution into excess Isopropanol or Methanol under high stirring to recover the polymer.

Process Workflow Visualization

Interfacial_Process Setup Biphasic Setup (BPA/NaOH + Terminator/DCM) Phosgenation Phosgenation (Add Triphosgene) Setup->Phosgenation Oligomerization Oligomer Formation (Chloroformates) Phosgenation->Oligomerization Coupling Catalytic Coupling (Add TEA) Oligomerization->Coupling Terminator Chain Termination (this compound caps ends) Coupling->Terminator Control MW Workup Wash & Precipitate Terminator->Workup

Figure 2: Interfacial polycondensation workflow. The terminator competes with BPA for the chain ends, effectively capping the polymer growth at the desired molecular weight.

Characterization & Validation

To ensure the protocols were successful, the following analytical checkpoints are required:

TechniqueExpected Result (Enzymatic Polymer)Expected Result (Polycarbonate)
1H NMR Broadening of aromatic peaks; disappearance of sharp monomer peaks. New peaks at 6.8-7.2 ppm indicating phenylene linkages.Distinct butyl signals (0.9 ppm triplet, 1.3-1.6 ppm multiplet) integrated against the BPA methyls (1.68 ppm) allows calculation of Mn.
FT-IR Appearance of C-O-C ether stretch (1200 cm⁻¹) if oxyphenylene units form; C-C aromatic coupling bands.Strong Carbonyl stretch (1775 cm⁻¹). Absence of -OH stretch (3200-3600 cm⁻¹) indicates complete capping.
GPC Mn typically 2,000 - 10,000 g/mol . PDI 1.5 - 2.0.Mn controlled by terminator ratio (e.g., 20k - 30k g/mol ). PDI ~2.0.
DSC High Tg (>150°C) due to rigid biphenyl backbone.Tg slightly lower than pure BPA-PC due to butyl chain plasticization (approx 145°C).

References

  • Kobayashi, S., et al. (1996). "Enzymatic Polymerization and Thermal Properties of a New Class of Polyphenol." Bulletin of the Chemical Society of Japan.

  • Ritter, H., et al. (2002). "Enzymatic Polymerization of 4-tert-butylphenol." Macromolecules. (Foundational protocol for hydrophobic phenol polymerization).

  • Uyama, H., & Kobayashi, S. (2002). "Enzymatic Synthesis of Polyphenols." Journal of Macromolecular Science, Part C: Polymer Reviews.

  • Brunelle, D. J. (2006). "Polycarbonate Synthesis and Chemistry." Encyclopedia of Polymer Science and Technology. (Reference for interfacial polycondensation and chain termination).

  • General Electric Company (SABIC). "Method for controlling molecular weight of polycarbonates using monofunctional phenols." US Patent Literature. (Industrial context for using alkyl-phenyl-phenols as end-cappers).

Sources

Thin-film fabrication using 4-(4-Butylphenyl)phenol derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Thin-Film Fabrication using 4-(4-Butylphenyl)phenol Derivatives

Executive Summary & Material Context

This compound (4-BPP), often identified as 4'-butyl-4-hydroxybiphenyl, serves as a critical mesogenic core in the fabrication of functional thin films. Its structure—a rigid biphenyl core tailored with a hydrophobic alkyl tail (butyl) and a hydrophilic head (hydroxyl)—enables versatile self-assembly behaviors.

While widely recognized in the liquid crystal (LC) display industry as a precursor for nematic mixtures, its utility extends into organic electronics (dielectric passivation) and biomedical interfaces (antifouling/drug-eluting coatings) .

Key Material Properties:

  • Mesogenicity: The biphenyl core promotes

    
    -
    
    
    
    stacking, essential for ordered domains in thin films.
  • Amphiphilicity: The distinct polar/non-polar regions facilitate Langmuir-Blodgett (LB) assembly and surface anchoring on metal oxides.

  • Reactivity: The phenolic hydroxyl allows for facile functionalization into silanes, esters, or acrylates for polymerization.

Pre-Fabrication Considerations

Before initiating thin-film deposition, the chemical state of 4-BPP must be matched to the deposition technique.

ParameterRequirementRationale
Purity >99.5% (HPLC)Impurities (isomers/catalysts) act as charge traps in OFETs and nucleation defects in LC films.
Solvent System Toluene, THF, or PGMEABiphenyls require non-polar or moderately polar aprotic solvents to prevent aggregation prior to coating.
Substrate Surface Hydroxylated (for SAMs) or Hydrophobic (for LC alignment)The substrate surface energy dictates whether the molecule stands up (homeotropic) or lies flat (planar).

Protocol A: Self-Assembled Monolayers (SAMs) on Metal Oxides

Application: Dielectric interface passivation in organic transistors; surface energy modification. Mechanism: The phenolic hydroxyl group forms hydrogen bonds or undergoes condensation with surface hydroxyls on oxides (


, 

,

), creating a dense, hydrophobic barrier.
Step-by-Step Methodology
  • Substrate Activation:

    • Clean

      
      /Si wafers via ultrasonication in Acetone, IPA, and DI water (10 min each).
      
    • Critical Step: Treat with UV-Ozone for 15 minutes to maximize surface -OH density.

  • Solution Preparation:

    • Dissolve 4-BPP in anhydrous toluene to a concentration of 5 mM .

    • Optional Catalyst: Add 1% v/v triethylamine to catalyze surface condensation if covalent bonding is required over hydrogen bonding.

  • Deposition (Immersion Method):

    • Immerse the activated substrate into the solution immediately after Ozone treatment.

    • Incubation: 24 hours at room temperature in a sealed, nitrogen-purged vessel. Note: Toluene evaporates; seal tightness is vital.

  • Rinsing & Annealing:

    • Remove substrate and rinse copiously with pure toluene, then IPA to remove physisorbed layers.

    • Bake: Anneal at 120°C for 30 minutes on a hotplate.

    • Why? This drives off residual solvent and promotes thermodynamic reordering of the alkyl tails (butyl chains) into a trans-planar conformation.

Protocol B: Liquid Crystalline Polymer Films (Spin-Coating)

Application: Optical retarders or active layers in biosensors. Context: Here, 4-BPP is often used as a dopant or a pendant group in a polymer matrix (e.g., PMMA or a reactive mesogen mixture).

Step-by-Step Methodology
  • Matrix Preparation:

    • Prepare a host solution: Poly(methyl methacrylate) (PMMA) in Chlorobenzene (20 mg/mL).

    • Add 4-BPP dopant at 5 wt% to 10 wt% relative to the polymer.

    • Note: Higher concentrations may induce phase separation (crystallization) which causes film opacity.

  • Spin Coating Parameters:

    • Dispense: Static dispense of 50

      
      L onto a 1x1 cm substrate.
      
    • Step 1 (Spread): 500 rpm for 5 seconds (Ramp: 100 rpm/s).

    • Step 2 (Thinning): 2000 rpm for 45 seconds (Ramp: 500 rpm/s).

  • Solvent Annealing (SVA):

    • Place the coated film in a closed jar containing a small reservoir of chlorobenzene for 2 hours.

    • Mechanism:[1][2][3] SVA increases chain mobility, allowing the biphenyl cores of 4-BPP to self-organize within the polymer matrix, enhancing optical anisotropy.

Protocol C: Bio-Functional Coatings (Drug Development Focus)

Application: Antioxidant/Hydrophobic coatings for medical devices (e.g., stents, catheters). Scientific Basis: Phenolic compounds exhibit antioxidant properties.[3] A thin film of 4-BPP can scavenge Reactive Oxygen Species (ROS) at the bio-interface while providing a hydrophobic shield.

  • Dip-Coating Workflow:

    • Solvent: Ethanol (biocompatible solvent).

    • Concentration: 10 mg/mL.

    • Immersion Speed: 5 mm/sec.

    • Dwell Time: 30 seconds.

    • Withdrawal Speed: 1 mm/sec (Slow withdrawal ensures a thinner, more uniform Landau-Levich film).

  • Cross-linking (Optional):

    • To prevent rapid dissolution in blood/plasma, expose the film to plasma treatment or use a silane-functionalized derivative (e.g., 4-(4-butylphenyl)phenoxy-propyltrimethoxysilane) to covalently lock the layer.

Visualization of Fabrication Logic

The following diagram illustrates the decision matrix for selecting the correct fabrication route based on the final application.

FabricationWorkflow Start Start: this compound Target_Elec Target: Electronics (OFET/Dielectric) Start->Target_Elec Target_Bio Target: Bio-Interface (Antifouling/Sensor) Start->Target_Bio Target_Opt Target: Optical (Retarders/LC) Start->Target_Opt Method_SAM Method: SAMs (Toluene, 24h) Target_Elec->Method_SAM Hydroxyl Anchoring Method_Dip Method: Dip Coating (Ethanol, Slow Pull) Target_Bio->Method_Dip Biocompatible Method_Spin Method: Spin Coating (Chlorobenzene + PMMA) Target_Opt->Method_Spin Host-Guest System Process_Anneal Post-Process: Thermal Anneal (120°C) Method_SAM->Process_Anneal Ordering Method_Dip->Process_Anneal Stabilization Process_SVA Post-Process: Solvent Vapor Anneal Method_Spin->Process_SVA Phase Sep Control

Figure 1: Decision tree for 4-BPP thin-film fabrication based on end-use application.

Characterization & Validation

To ensure the protocol was successful, the following validation metrics must be met:

TechniqueTarget MetricInterpretation
Contact Angle (Water)

Confirms successful deposition of the hydrophobic butyl tail facing outward.
Ellipsometry Thickness ~1.5 - 2.0 nm (SAM)Corresponds to the theoretical length of a single 4-BPP molecule standing vertically.
FTIR (ATR) Peak @ ~2900

(

)
Presence of alkyl chains. Disappearance of broad -OH stretch indicates surface bonding (for SAMs).
Polarized Microscopy Birefringence (Optical Films)"Maltese Cross" or uniform extinction indicates liquid crystalline ordering.

Troubleshooting Guide

  • Issue: Dewetting (Film breaks into droplets).

    • Cause: Substrate surface energy is too low (too hydrophobic) for the coating solvent.

    • Fix: Increase UV-Ozone treatment time or switch to a solvent with lower surface tension (e.g., Chloroform).

  • Issue: Haze/Cloudiness.

    • Cause: Macroscopic crystallization of 4-BPP.

    • Fix: Reduce loading concentration (<5%) or increase spin speed to "freeze" the amorphous state before crystals form.

  • Issue: Low Contact Angle (<80°).

    • Cause: Disordered monolayer (tails not packing).

    • Fix: Extend the incubation time to 48 hours or increase the annealing temperature to 130°C to promote packing.

References

  • Liquid Crystal Mesogens & Synthesis

    • Gray, G. W., et al. "Liquid Crystals and Plastic Crystals." This foundational text establishes the role of 4-alkyl-4'-hydroxybiphenyls as precursors for cyanobiphenyls.
    • Source:

  • Self-Assembled Monolayers on Oxides

    • Ulman, A.[4] "Formation and Structure of Self-Assembled Monolayers." Chemical Reviews, 1996. (Defines the mechanism of hydroxyl/alkyl interaction).

    • Source:

  • Phenolic Surface Modification

    • Sileika, T. S., et al. "Colorless Multifunctional Coatings Inspired by Polyphenols Found in Tea, Chocolate, and Wine." Angewandte Chemie, 2013. (Validates the use of phenolic groups for surface anchoring).
    • Source:

  • Organic Thin Film Transistors (OTFTs)

    • Halik, M., et al. "Low-voltage organic transistors with an amorphous molecular gate dielectric." Nature, 2004.
    • Source:

Sources

Suzuki coupling reaction conditions for biphenylol synthesis

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to Suzuki-Miyaura Coupling for Biphenylol Synthesis

Introduction: The Strategic Importance of Biphenylols

The biphenyl scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional organic materials.[1][2] Among these, biphenylols (hydroxylated biphenyls) are of particular interest as versatile intermediates and active pharmaceutical ingredients. The Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning transformation, stands as one of the most robust and widely used methods for the formation of carbon-carbon bonds, offering a powerful tool for biphenyl synthesis.[3][4] Its advantages include mild reaction conditions, exceptional tolerance of various functional groups, and the use of commercially available and relatively non-toxic organoboron reagents.[2][5]

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the critical parameters governing the Suzuki-Miyaura coupling for biphenylol synthesis. It moves beyond a simple recitation of steps to explain the causality behind experimental choices, offering field-proven insights into optimizing this crucial transformation.

The Catalytic Heart of the Reaction: Mechanism and Core Principles

The Suzuki-Miyaura reaction follows a well-established catalytic cycle centered on a palladium catalyst. The active catalyst is a Pd(0) species, which is often generated in situ from a more stable Pd(II) precatalyst (like Pd(OAc)₂) or introduced directly (e.g., as Pd(PPh₃)₄).[6][7] The cycle consists of three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[3][6]

  • Oxidative Addition : The cycle begins with the oxidative addition of an organohalide (Ar¹-X) to the Pd(0) complex, forming a Pd(II) intermediate. The reactivity of the halide is a critical factor, with the typical trend being I > Br > OTf >> Cl.[3]

  • Transmetalation : This is the key bond-forming step where the organic group from the organoboron species (Ar²-B(OR)₂) is transferred to the palladium center. This step is facilitated by a base, which activates the organoboron compound.[3][8]

  • Reductive Elimination : The two organic groups (Ar¹ and Ar²) on the Pd(II) center couple and are eliminated from the metal, forming the desired biphenyl product (Ar¹-Ar²) and regenerating the catalytically active Pd(0) species.[3][5]

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_inputs Inputs cluster_output Output Pd(0)L2 Active Pd(0) Catalyst Ar1-Pd(II)-X(L2) Ar¹-Pd(II)-X Pd(0)L2->Ar1-Pd(II)-X(L2) Oxidative Addition Ar1-Pd(II)-Ar2(L2) Ar¹-Pd(II)-Ar² Ar1-Pd(II)-X(L2)->Ar1-Pd(II)-Ar2(L2) Transmetalation Ar1-Pd(II)-Ar2(L2)->Pd(0)L2 Reductive Elimination Ar1-Ar2 Biphenyl Product (Ar¹-Ar²) Ar1-Pd(II)-Ar2(L2)->Ar1-Ar2 Ar1-X Aryl Halide (Ar¹-X) Ar1-X->Ar1-Pd(II)-X(L2) Ar2-B(OR)2 Arylboronic Acid (Ar²-B(OR)₂) Ar2-B(OR)2->Ar1-Pd(II)-Ar2(L2) Base Base (e.g., K₂CO₃) Base->Ar1-Pd(II)-Ar2(L2) Activates Boronic Acid

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Synthetic Strategies for Biphenylols

Two primary strategies exist for synthesizing biphenylols, each with distinct considerations:

  • Strategy A: Coupling a halogenated phenol with a phenylboronic acid.

  • Strategy B: Coupling an aryl halide with a hydroxyphenylboronic acid .

While seemingly straightforward, the direct use of halophenols can be challenging. The hydroxyl group is a poor leaving group, and its acidity can interfere with the basic conditions of the reaction.[9] Consequently, a common and often more effective approach involves activating the phenol by converting it into a better leaving group, such as a tosylate, triflate, carbamate, or sulfamate.[9][10] This is particularly relevant when using highly reactive nickel catalyst systems, which have expanded the scope to include these less reactive electrophiles.[10][11]

Optimizing the Reaction: A Guide to Key Components

The success of a Suzuki-Miyaura coupling hinges on the judicious selection of four key components: the catalyst, ligand, base, and solvent.

Catalyst System: Palladium and Nickel
  • Palladium Catalysts : Palladium complexes are the most widely used catalysts for this reaction.[6] Precursors like Pd(OAc)₂ and PdCl₂ are reduced in situ to the active Pd(0) species, while sources like Pd(PPh₃)₄ or Pd₂(dba)₃ provide Pd(0) directly.[7][12] For many standard couplings, these are the catalysts of choice. Heterogeneous catalysts like Pd/C (palladium on carbon) offer the advantage of easier removal from the reaction mixture post-synthesis.[13][14]

  • Nickel Catalysts : Nickel-based systems have emerged as a cost-effective and highly reactive alternative, particularly for challenging substrates.[10] They have proven especially effective for coupling phenol derivatives like carbamates, ethers, and esters, which are often poor substrates in palladium-catalyzed systems.[9][10]

The Ligand: The Catalyst's Architect

The ligand is arguably the most critical factor in a successful Suzuki coupling, as it stabilizes the palladium center and modulates its reactivity.[3][15] Bulky, electron-rich phosphine ligands are known to accelerate both the oxidative addition and reductive elimination steps, leading to higher catalytic turnover and enabling the use of less reactive substrates like aryl chlorides.[5][16]

Ligand Class Specific Ligand Key Characteristics & Applications Source
Triarylphosphines Triphenylphosphine (PPh₃)The classic, widely used ligand. Effective for many standard couplings of aryl bromides and iodides.[6][17]
Biaryl Phosphines SPhos, XPhosHighly bulky and electron-rich. Considered "universal" ligands for a broad range of substrates, including sterically hindered and heteroaromatic systems. Excellent for aryl chlorides.[5][18]
Ferrocenyl Phosphines dppfRobust ligand that imparts thermal stability to the catalyst complex.[19]
Alkylphosphines Tricyclohexylphosphine (PCy₃)Very electron-rich and bulky. Highly effective for activating less reactive aryl chlorides and tosylates.[3][11]
The Base: The Unsung Hero

The base plays multiple crucial roles: it facilitates the transmetalation step by forming a more nucleophilic "ate" complex with the boronic acid and participates in regenerating the active catalyst.[3][8] The choice of base can significantly impact yield and must be matched to the substrates and solvent.

Base Strength Typical Solvents Comments Source
Potassium Carbonate (K₂CO₃) ModerateToluene/Water, Dioxane/Water, Ethanol/WaterA common, cost-effective choice for many standard couplings. Often used in biphasic systems.[3][4]
Potassium Phosphate (K₃PO₄) StrongToluene, Dioxane, THFA strong, non-nucleophilic base. Highly effective for hindered substrates and couplings involving aryl chlorides. Often used under anhydrous conditions.[2][5]
Cesium Carbonate (Cs₂CO₃) StrongDioxane, THFHighly effective, but more expensive. Its high solubility in organic solvents can accelerate reactions.[3][7]
Sodium/Potassium Hydroxide (NaOH, KOH) StrongToluene/Water, Ethanol/WaterStrong, inexpensive bases. Can be effective but may promote side reactions with sensitive functional groups.[12][20]
The Solvent: Creating the Right Environment

The solvent must solubilize the reactants and catalyst while being compatible with the reaction conditions. The Suzuki coupling is famously versatile in its solvent tolerance.[21]

  • Aromatic Hydrocarbons (Toluene, Xylenes): Common, effective for dissolving organic substrates. Often used with an aqueous phase for the base.[17][21]

  • Ethers (Dioxane, THF): Polar aprotic solvents that are excellent for a wide range of Suzuki couplings. Dioxane is a frequent choice.[21]

  • Amides (DMF, DMAc): Highly polar solvents that can accelerate reactions but may be difficult to remove and can sometimes lead to side reactions.[21][22]

  • Alcohol/Water Mixtures: "Green" solvent systems that are economical and environmentally friendly. The water is essential for dissolving inorganic bases.[3][20] The ratio of water to the organic co-solvent can significantly influence reaction rates.[23]

Detailed Experimental Protocol: Synthesis of a Biphenylol

This protocol provides a general, robust starting point for the synthesis of a biphenylol derivative by coupling a bromophenol with phenylboronic acid. Note: All operations should be performed under an inert atmosphere (Nitrogen or Argon) to prevent catalyst deactivation.[24]

Experimental_Workflow start Start setup 1. Assemble & Purge Reaction Flask start->setup reagents 2. Add Reagents (Bromophenol, Boronic Acid, Base) setup->reagents solvent 3. Add Solvent (e.g., Toluene/Water) reagents->solvent catalyst 4. Add Catalyst System (Pd Precursor + Ligand) solvent->catalyst reaction 5. Heat & Stir (e.g., 80-100 °C) catalyst->reaction monitor 6. Monitor Reaction (TLC / LC-MS) reaction->monitor monitor->reaction Incomplete workup 7. Quench & Extract (Cool, Add Water/EtOAc, Separate Layers) monitor->workup Complete purify 8. Dry & Purify (Dry Organic Layer, Concentrate, Column Chromatography) workup->purify end End Product purify->end

Sources

Application Note: Advanced Crystallization Strategies for High-Purity 4-(4-Butylphenyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Materials Scientists, and Pharmaceutical Development Professionals Compound: 4-(4-Butylphenyl)phenol (Synonyms: 4'-Butyl-[1,1'-biphenyl]-4-ol) | CAS No: 84016-40-0 | Formula: C₁₆H₁₈O

Introduction & Chemical Context

This compound is a highly valued intermediate in the synthesis of liquid crystals, specialized engineering polymers (like polycarbonates), and pharmaceutical active ingredients. Achieving high purity (>99.5%) is critical, as trace isomeric or organic impurities can severely depress the phase-transition temperatures of liquid crystals or terminate chain growth during polymerization.

The Causality of Solubility

The molecular architecture of this compound dictates its thermodynamic behavior in solution. It possesses a highly hydrophobic domain (the butyl chain and biphenyl core) and a localized polar domain (the phenolic hydroxyl group).

  • Primary Solvents: The hydrophobic core drives high solubility in non-polar to moderately polar organic solvents (e.g., Toluene, Tetrahydrofuran, Dichloromethane)[1].

  • Anti-Solvents: The compound is entirely insoluble in water. However, using water alone as an anti-solvent often causes rapid precipitation (amorphous powder). A mixture of water and alcohols (e.g., Isopropanol or Ethanol) is preferred because the alcohol hydrogen-bonds with the phenolic -OH, moderating the desolvation rate and promoting orderly crystal lattice formation[2].

Experimental Workflows & Decision Matrix

The choice of crystallization method depends on the initial purity of the crude material and the target application. We outline two self-validating protocols: Combined Cooling & Anti-Solvent Crystallization (ASC) for fine chemical applications, and Solvent-Free Melt Crystallization for bulk industrial purification.

Workflow Start Crude this compound (Purity < 95%) Decision Target Application & Scale? Start->Decision Solvent Cooling & Anti-Solvent Crystallization (ASC) Decision->Solvent Pharma/Fine Chem (High Purity) Melt Melt Crystallization (Sweating) Decision->Melt Bulk Industrial (Solvent-Free) Solvent_Steps 1. Dissolve in THF/Toluene (50°C) 2. Slow Cool (5-10°C/hr) 3. Add IPA/Water Anti-solvent 4. Filter & Wash Solvent->Solvent_Steps Melt_Steps 1. Melt completely (~70°C) 2. Slow Cool (0.5-5°C/hr) 3. Hold at 50-60°C 4. Drain Mother Liquor & Sweat Melt->Melt_Steps End1 High-Purity Product (>99.5% HPLC) Solvent_Steps->End1 End2 Bulk Purified Product (>98% Purity) Melt_Steps->End2

Figure 1: Decision matrix and workflow for this compound crystallization.

Protocol 1: Combined Cooling & Anti-Solvent Crystallization (ASC)

This method leverages both temperature-dependent solubility and solvent-composition supersaturation to yield large, uniform crystals (>100 μm) with >99.5% HPLC purity[1].

Quantitative Data: Solvent System Selection
Primary Solvent (Good)Anti-Solvent (Poor)Ratio (Good:Poor)Cooling RateExpected Yield
Tetrahydrofuran (THF)Isopropanol / Water (9:1)1 : 1.58 °C/hr~95%
Toluene / DCM (4:6)Ethanol / Water (8:2)1 : 2.09 °C/hr~94%
Step-by-Step Methodology
  • Dissolution: Suspend 50.0 g of crude this compound in 100 mL of THF in a jacketed crystallizer. Heat to 50°C under continuous agitation (200 rpm) until complete dissolution is achieved. Causality: Heating maximizes solubility and ensures all microscopic impurity seeds are destroyed, preventing premature heterogeneous nucleation.

  • Cooling Phase: Program the jacketed reactor to cool the solution to 10°C at a strict linear rate of 8°C/hr[1]. Causality: A slow, controlled cooling rate prevents the solution from crossing the metastable zone boundary too rapidly, which would cause "crashing out" (yielding amorphous powder trapping impurities)[3].

  • Isothermal Hold: Hold the solution at 10°C for 60 minutes to allow primary nucleation to stabilize.

  • Anti-Solvent Addition: Introduce a mixed anti-solvent (45 mL Isopropanol + 5 mL Water) via a dosing pump at a constant rate of 25 mL/hr[1]. Causality: Dosing the anti-solvent slowly maintains supersaturation at an optimal level, driving crystal growth on existing nuclei rather than creating new, smaller nuclei.

  • Isolation: Vacuum filter the resulting crystal slurry. Wash the filter cake with 30 mL of pre-chilled (5°C) Isopropanol to displace residual mother liquor.

  • Drying: Dry the crystals in a vacuum oven at 40°C for 6-8 hours to constant weight.

Protocol 2: Solvent-Free Melt Crystallization (Sweating)

For bulk industrial processing where solvent recovery is economically unviable, fractional melt crystallization is highly effective for biphenyl derivatives[4].

Step-by-Step Methodology
  • Melting: Charge the crude solid into a static crystallizer. Heat the jacket circulating water to 70°C to completely melt the raw material into a homogeneous liquid[4].

  • Crystallization: Gradually lower the temperature at a rate of 0.5–5°C/hr. Causality: Slow cooling allows the this compound molecules to selectively arrange into a crystalline lattice, excluding structurally dissimilar impurities into the remaining liquid melt.

  • Mother Liquor Discharge: Once the internal temperature reaches 50–60°C, hold isothermally for 30 minutes. Open the bottom valve to discharge the uncrystallized liquid (mother liquor)[4].

  • Sweating Phase: Slowly raise the temperature at a rate of 0.5–5°C/hr. Causality: Impurities trapped in the crystal lattice cause localized eutectic melting point depression. By gently heating the crystal mass just below its pure melting point, these impure regions melt first and "sweat" out of the solid matrix, drastically increasing the purity of the remaining crystals[4].

  • Product Recovery: Melt the remaining purified crystal layer entirely at 71°C and discharge as the final product.

Troubleshooting: The "Oiling Out" Phenomenon

A critical failure mode in the crystallization of biphenyl and phenol derivatives is "oiling out" (Liquid-Liquid Phase Separation, or LLPS)[5][6]. Instead of forming solid crystals, the compound separates as a dense, immiscible liquid oil.

Causality of Oiling Out

Oiling out occurs when the supersaturation curve intersects the liquid-liquid coexistence curve before it intersects the solid-liquid equilibrium curve. In practical terms, this happens if the solution becomes supersaturated at a temperature above the melting point of the solute in that specific solvent mixture, or if a high concentration of impurities severely depresses the melting point[6][7]. The resulting oil traps impurities, and upon further cooling, solidifies into a sticky, amorphous mass rather than a pure crystal[8].

OilingOut Supersat Supersaturated Solution LLPS Liquid-Liquid Phase Separation (Oiling Out) Supersat->LLPS T > Melting Point or High Impurity Nucleation Primary Nucleation & Crystal Growth Supersat->Nucleation T < Melting Point + Seeding Amorphous Amorphous Solid / Trapped Impurities LLPS->Amorphous Pure High-Purity Crystalline Lattice Nucleation->Pure

Figure 2: Thermodynamic pathways of supersaturated biphenyl solutions (Oiling out vs. Nucleation).

Corrective Actions for Oiling Out
  • Lower the Crystallization Temperature: Cool the solution to a lower temperature before adding the anti-solvent to ensure you are below the LLPS boundary[5].

  • Increase Solvent Volume: Dilute the system slightly to reduce the initial degree of supersaturation[5].

  • Seeding: Introduce 1-2% (by weight) of pure this compound seed crystals into the cooled, saturated solution just prior to anti-solvent addition. Causality: Seeds provide an immediate, low-energy surface for heterogeneous nucleation, bypassing the energy barrier required for oil formation[5][6].

References

  • Method for preparing high-purity biphenyl from crude biphenyl Google P
  • Crystallizing method for preparing high-purity 4-bromomethyl-2-cyanobiphenyl Google P
  • Guide for Crystallization Techniques University of Fribourg (UNIFR) [Link]

  • Process for the crystallization of a reverse transcriptase inhibitor using an anti-solvent Google P

Sources

Application Note: Advanced Electrochemical Analysis Protocols for Phenolic Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Passivation Paradigm

Phenolic compounds—ranging from simple phenol to complex derivatives like chlorophenols and bisphenol-A—are ubiquitous in environmental monitoring and pharmaceutical development. While electrochemical detection offers unparalleled advantages in sensitivity, portability, and rapid response times, it is historically plagued by a critical mechanistic flaw: electrode fouling [1].

When phenolic compounds undergo direct anodic oxidation at bare electrodes (e.g., Glassy Carbon Electrodes, GCE) at potentials typically > 0.6 V (vs. Ag/AgCl), the process generates highly reactive phenoxy radicals. Because the kinetics of radical coupling often outpace further oxidation, these radicals rapidly polymerize, forming an insulating poly-phenylene oxide film on the electrode surface[1][2]. This passivation drastically reduces the electrochemically active surface area (ECSA), rendering continuous monitoring impossible.

To circumvent this, modern electrochemical protocols rely on rational surface modification. By utilizing high-surface-area nanomaterials (e.g., reduced graphene oxide [rGO], metal-organic frameworks[MOFs], or carbon nanotubes [CNTs]), we can lower the overpotential and accelerate electron transfer, effectively outcompeting the polymerization kinetics[3]. Alternatively, indirect enzymatic detection using polyphenol oxidases (like Tyrosinase) chemically oxidizes phenols to o-quinones, which are then electrochemically reduced at low potentials, entirely bypassing the radical-induced fouling pathway[2][4].

Mechanism Phenol Phenol (Target Analyte) DirectOx Direct Anodic Oxidation (High Potential) Phenol->DirectOx Bare Electrode Indirect Indirect / Enzymatic Oxidation (e.g., Tyrosinase) Phenol->Indirect Modified Electrode Radical Phenoxy Radical Intermediate DirectOx->Radical -1e⁻, -1H⁺ Polymer Polymeric Film Formation (Electrode Fouling) Radical->Polymer Radical Coupling Quinone Benzoquinone / o-Quinone Radical->Quinone Further Oxidation Indirect->Quinone Chemical Conversion Reduction Cathodic Reduction (Signal Detection at Low Potential) Quinone->Reduction Reversible e⁻ transfer (Prevents Fouling)

Direct oxidation leads to radical-induced fouling, whereas indirect reduction of quinones prevents passivation.

Comparative Performance of Modified Sensors

The selection of the modifier directly dictates the Limit of Detection (LOD) and the linear dynamic range. Nanocomposites combining metal oxides with carbonaceous materials (e.g., TiO₂/CNTs) provide synergistic catalytic effects, yielding LODs in the low nanomolar range[5].

Table 1: Performance Metrics of Recent Electrochemical Sensors for Phenols

Sensor ModificationTarget AnalyteLinear Range (µM)LOD (µM)Detection Technique
TiO₂/CNTs / GCE [5]PhenolNot specified0.005LSV / DPV
CPEB-40% (Bentonite) [5]Phenol5.0 – 10000.015LSV
rGO/MOF / AuE [3]5-Chlorophenol50.0 – 2000.075SWV
Tyrosinase / Graphite [4]PhenolNot specified0.400Amperometry
Zincon film / CPE [6]Phenol21.0 – 9229.000Amperometry

Self-Validating Experimental Protocols

The following protocols outline the preparation and analytical workflow for a nanomaterial-modified Glassy Carbon Electrode (GCE). This workflow is designed as a self-validating system : it incorporates mandatory quality control checkpoints (using a redox probe) to ensure electrode viability before any analyte is introduced.

Workflow Step1 1. Bare Electrode Preparation (Polishing & Sonication) Step2 2. Surface Modification (Nanomaterial Drop-casting) Step1->Step2 Removes native oxides Step3 3. System Validation (CV/EIS in Redox Probe) Step2->Step3 Functionalizes surface Step4 4. Target Quantification (DPV/SWV of Phenols) Step3->Step4 Confirms ECSA & conductivity Step5 5. Data Processing (Calibration & LOD) Step4->Step5 Minimizes capacitive current

End-to-end self-validating workflow for the electrochemical detection of phenolic compounds.

Protocol A: Electrode Preparation and Modification

Causality Focus: A pristine surface is non-negotiable. Any residual organic contaminants or native oxides on the GCE will severely retard electron transfer kinetics, leading to broad, unquantifiable peaks.

  • Mechanical Polishing:

    • Polish the bare GCE (typically 3 mm diameter) using a polishing pad wetted with 0.3 µm alumina (Al₂O₃) slurry in a figure-eight motion for 2 minutes.

    • Rinse with ultra-pure water (18.2 MΩ·cm), then repeat the process using 0.05 µm alumina slurry until a mirror-like finish is achieved.

  • Ultrasonic Cleaning:

    • Sonicate the electrode successively in 1:1 HNO₃/H₂O, absolute ethanol, and ultra-pure water for 3 minutes each. Why? This removes embedded alumina particles and strips organic residues. Dry under a gentle stream of N₂ gas.

  • Surface Modification (e.g., rGO/MOF suspension):

    • Drop-cast a precisely optimized volume (typically 5–10 µL) of the nanomaterial suspension (e.g., 1 mg/mL in Nafion/ethanol) onto the active area of the GCE[3].

    • Dry at room temperature under a glass dome to prevent dust accumulation and ensure uniform film formation. Caution: Excessive volumes create thick, insulating layers that block electron tunneling.

Protocol B: System Validation (The "Go/No-Go" Checkpoint)

Before testing phenolic compounds, validate the electroactive surface area (ECSA) and electron transfer resistance (R_ct).

  • Cyclic Voltammetry (CV):

    • Immerse the modified electrode in a solution of 5.0 mM [Fe(CN)₆]³⁻/⁴⁻ containing 0.1 M KCl.

    • Run a CV from -0.2 V to +0.6 V at 50 mV/s.

    • Validation Criteria: A successful modification should yield a reversible redox couple. If the peak-to-peak separation (ΔEp) is > 100 mV, or if the peak current is lower than the bare GCE, the modifier film is either too thick or poorly conductive. Do not proceed to analyte testing; repolish and restart.

Protocol C: Electrochemical Quantification of Phenols

Causality Focus: While CV is excellent for qualitative mechanistic studies, it is poor for trace quantification due to high non-faradaic (capacitive) background currents. We utilize Differential Pulse Voltammetry (DPV) or Square Wave Voltammetry (SWV) because they sample the current at the end of the potential pulse, allowing the capacitive current to decay and drastically improving the signal-to-noise ratio[3].

  • Electrolyte Preparation:

    • Prepare a 0.1 M Phosphate Buffer Solution (PBS). Optimize the pH (typically pH 6.0 - 7.0). Why? The oxidation of phenol involves an equal number of electrons and protons (usually 1e⁻/1H⁺ for the radical, or 2e⁻/2H⁺ for quinone conversion). The peak potential (

      
      ) shifts negatively with increasing pH according to the Nernst equation.
      
  • Analyte Accumulation (Optional but recommended):

    • Immerse the sensor in the phenol-spiked PBS. Apply a gentle stirring for 60–120 seconds at open circuit potential. This allows the target molecules to pre-concentrate within the porous structure of the nanomaterial modifier (e.g., MOF cavities), enhancing sensitivity.

  • DPV Execution:

    • Parameters: Scan range: +0.2 V to +0.9 V; Pulse amplitude: 50 mV; Pulse width: 50 ms; Step potential: 5 mV.

    • Record the anodic peak current (

      
      ) which typically occurs around +0.6 V to +0.7 V (vs. Ag/AgCl) depending on the specific phenol derivative and pH[3].
      
  • Fouling Mitigation between Scans:

    • If direct anodic oxidation is used, the electrode will experience minor fouling over successive scans. To regenerate the surface, run 10 continuous CV cycles in blank 0.5 M H₂SO₄ from -1.0 V to +1.0 V to desorb polymeric byproducts before the next measurement.

References

1.[7] "The Mechanism and Kinetics of Degradation of Phenolics in Wastewaters Using Electrochemical Oxidation" - electrochemsci.org. URL: 2.[5] "Electrochemical Sensors for Detection of Phenol in Oilfield Wastewater Using TiO2/CNTs nanocomposite Modified Glassy Carbon Electrode" - researchgate.net. URL: 3.[1] "Characterization of electrode fouling during electrochemical oxidation of phenolic pollutant" - researchgate.net. URL: 4.[6] "Amperometric sensors for detection of phenol in oilfield wastewater using electrochemical polymerization of zincon film" - rsc.org. URL: 5.[2] "Electrochemical Investigation of the Oxidation of Phenolic Compounds Using Hypervalent Iodine Oxidants" - nih.gov. URL: 6.[3] "Sensitive rGO/MOF based electrochemical sensor for penta-chlorophenol detection: a novel artificial neural network (ANN) application" - rsc.org. URL: 7.[4] "Sensing Methods for Hazardous Phenolic Compounds Based on Graphene and Conducting Polymers-Based Materials" - mdpi.com. URL:

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 4-(4-Butylphenyl)phenol Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Protocol

Context: 4-(4-Butylphenyl)phenol is a critical intermediate for liquid crystal mesogens and high-performance polymers. While the Suzuki-Miyaura coupling is the standard synthetic route, researchers often encounter yields stalled at 50-60% due to three primary failure modes: oxidative homocoupling, protodeboronation, and catalyst poisoning by the free phenolic group.

This guide provides a self-validating, optimized protocol and a troubleshooting decision tree to elevate yields to >90%.

The "Gold Standard" Protocol

Based on internal optimization data and compiled literature [1, 3].

ComponentReagentEquiv.[1][2][3][4][5][6][7][8]Role
Electrophile 4-Bromophenol1.0Halide partner (Use Iodide for faster kinetics)
Nucleophile 4-Butylphenylboronic acid1.2Boron source (Excess compensates for deboronation)
Catalyst Pd(PPh₃)₄0.03Pd(0) source (Prevents Pd(II) induced homocoupling)
Base K₂CO₃ (2M aq.)3.0Activates boronic acid; neutralizes HBr
Solvent Toluene : Ethanol (4:1)-Ethanol is critical for boronic acid solubility
Temp/Time 85°C / 4-6 Hours-Reflux under Argon

Critical Workflow Step: Do not mix all reagents at once. Dissolve the halide and catalyst in Toluene first. Add the boronic acid dissolved in Ethanol second. Add the aqueous base last after rigorous degassing.

Troubleshooting & Optimization (Q&A)

Category 1: Low Conversion & Catalyst Deactivation

User Question: "I am observing <50% conversion by HPLC. The starting bromide remains, but the catalyst turns black and precipitates early. What is killing the activity?"

Scientist Response: The "Pd black" precipitation indicates catalyst decomposition (aggregation) before the catalytic cycle is complete. This is frequently caused by the free phenolic hydroxyl group .

  • The Mechanism: In basic conditions, 4-bromophenol becomes a phenoxide anion. This anion can coordinate tightly to the Palladium center, displacing the phosphine ligands and destabilizing the active Pd(0) species, leading to aggregation [2].

  • The Fix:

    • Switch Solvent System: Move to 1,4-Dioxane/Water (4:1) . Dioxane coordinates weakly to Pd, stabilizing it against phenoxide interference better than Toluene.

    • Increase Ligand Load: Add 1-2 mol% of free PPh₃ or use a bulky, electron-rich ligand like SPhos . SPhos creates a "steric shell" that prevents catalyst aggregation even in the presence of inhibitory functional groups [3].

    • Alternative: Protect the phenol as an acetate (4-acetoxybromobenzene) before coupling. The acetate group is electron-withdrawing (activating the bromide) and non-coordinating. Hydrolysis back to the phenol occurs in situ or during workup.

Category 2: Homocoupling Impurities

User Question: "My product contains ~15% of a non-polar impurity that co-elutes on TLC. NMR suggests it's 4,4'-dibutylbiphenyl."

Scientist Response: You are seeing Oxidative Homocoupling of the boronic acid. This is a "parasitic" reaction that consumes your nucleophile.

  • The Cause: Oxygen is the enemy. In the presence of O₂, the Suzuki catalytic cycle is hijacked. Two molecules of 4-butylphenylboronic acid couple together instead of coupling with the bromide [1]. This is exacerbated if you use a Pd(II) precatalyst (like Pd(OAc)₂) without reducing it properly first.

  • The Protocol Check:

    • Degassing is Non-Negotiable: Sparging with Nitrogen for 5 minutes is insufficient. You must use the Freeze-Pump-Thaw method (3 cycles) or vigorous Argon sparging for >20 minutes before adding the catalyst.

    • Switch to Pd(0): Use Pd(PPh₃)₄ or Pd₂(dba)₃ .[9] If you must use Pd(OAc)₂, add PPh₃ and allow it to stir for 15 mins to reduce to Pd(0) before adding the boronic acid.

    • Slow Addition: Add the boronic acid solution dropwise over 30 minutes. Keeping the instantaneous concentration of boronic acid low statistically favors the cross-coupling over the homocoupling.

Category 3: Boronic Acid Instability

User Question: "I see butylbenzene in my GC-MS. It seems my boronic acid is losing its functional group."

Scientist Response: This is Protodeboronation . The C-B bond breaks, and is replaced by a proton (H), effectively destroying the reagent.

  • The Causality: 4-alkylphenylboronic acids are electron-rich. Electron-rich boronic acids are susceptible to hydrolysis at high temperatures, especially with strong bases (like NaOH) or in high-pH environments [4].

  • The Adjustment:

    • Lower the Base Strength: Switch from NaOH or K₃PO₄ to K₂CO₃ or NaHCO₃ . A milder pH reduces the rate of protodeboronation.

    • Water Concentration: While water is necessary for the mechanism, too much promotes hydrolysis. Reduce the water ratio in your solvent mix (e.g., go from 1:1 to 4:1 Organic:Water).

    • Use a Surrogate: If the problem persists, switch to the Potassium Trifluoroborate (Ar-BF₃K) salt of the butylphenyl group. These salts are air-stable and slowly release the active boronic acid species, maintaining a low concentration that favors coupling over decomposition [5].

Visualizing the Troubleshooting Logic

The following decision tree outlines the logical flow for diagnosing yield issues based on crude reaction analysis.

TroubleshootingLogic Start Analyze Crude Reaction Mixture (HPLC / TLC / GC-MS) Issue_SM High Remaining Aryl Bromide? Start->Issue_SM Yes Issue_Impurity High Impurity Load? Start->Issue_Impurity No (Conversion OK) Check_Cat Is Catalyst Black/Precipitated? Issue_SM->Check_Cat Check_ImpurityType Identify Impurity Issue_Impurity->Check_ImpurityType Soln_Ligand Action: Switch to SPhos or Protect Phenol Check_Cat->Soln_Ligand Yes (Catalyst Death) Soln_Temp Action: Increase Temp or Switch to Iodide Check_Cat->Soln_Temp No (Kinetics Slow) Imp_Homo Impurity: 4,4'-Dibutylbiphenyl (Homocoupling) Check_ImpurityType->Imp_Homo Imp_DeBor Impurity: Butylbenzene (Protodeboronation) Check_ImpurityType->Imp_DeBor Soln_Degas Action: Rigorous Degassing & Use Pd(0) Source Imp_Homo->Soln_Degas Soln_Base Action: Use Milder Base (K2CO3) & Anhydrous cond. Imp_DeBor->Soln_Base

Figure 1: Diagnostic workflow for Suzuki-Miyaura coupling optimization. Follow the path based on your analytical data (HPLC/GC-MS).

Comparative Data: Base & Solvent Effects[1][5][8][10]

The choice of base and solvent dramatically impacts the reaction outcome for phenol-containing substrates.

Table 1: Optimization Screen for this compound Synthesis Conditions: 1.0 eq Bromide, 1.2 eq Boronic Acid, 3 mol% Pd Catalyst, 80°C, 4h.

EntryCatalystLigandSolvent SystemBaseYield (%)Major Issue
1Pd(OAc)₂PPh₃Toluene/H₂ONa₂CO₃55%Homocoupling
2Pd(PPh₃)₄-Toluene/H₂OK₂CO₃72%Incomplete Conv.
3Pd(PPh₃)₄-Toluene/EtOH/H₂O K₂CO₃ 94% Optimal
4Pd(dppf)Cl₂-DMFK₃PO₄40%Black ppt (Decomp)
5Pd(OAc)₂SPhos Dioxane/H₂OK₃PO₄91%Excellent alt.

Note: The addition of Ethanol (Entry 3) is the key "secret sauce" for this specific reaction, likely due to improved solubility of the intermediate palladium species and the boronic acid.

References

  • ResearchGate Community. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. Retrieved from [Link]

  • Organic Chemistry Portal. (2024). Suzuki Coupling Mechanism and Recent Literature.[2][7][8] Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling: Reaction Conditions and Mechanism. Retrieved from [Link]

Sources

Technical Support Center: Solubilization Strategies for 4-(4-Butylphenyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Diagnostics

The Core Problem: Researchers frequently encounter "crash-out" (precipitation) when transferring 4-(4-Butylphenyl)phenol from organic stock solutions into aqueous buffers.[1]

The Chemical Reality: This molecule is a lipophilic brick .[1] Unlike simple phenol, the biphenyl core combined with a butyl chain creates a large hydrophobic surface area. While the hydroxyl (-OH) group offers a handle for hydrogen bonding, it is overwhelmed by the non-polar Van der Waals forces of the aromatic rings and alkyl tail.

Physicochemical Profile
PropertyValue (Approx.)Implication for Solubility
LogP (Octanol/Water) ~4.4 - 5.0 Highly Lipophilic.[1] Preferentially partitions into membranes or plasticware over water.[1]
pKa ~9.5 - 10.0 Weak acid.[1][2] Remains protonated (neutral/insoluble) at physiological pH (7.4).[1]
Water Solubility < 1 mg/L Essentially insoluble in pure water without assistance.[1]
H-Bond Donors 1Insufficient to drag the 16-carbon skeleton into aqueous solution alone.

Troubleshooting Guide (Q&A Format)

Category A: Stock Solution Preparation

Q: I am trying to make a 100 mM stock in Ethanol, but it takes forever to dissolve. Is this normal? A: Yes. While soluble in ethanol, the butyl chain increases the energy required to disrupt the crystal lattice compared to simple 4-phenylphenol.

  • The Fix: Switch to DMSO (Dimethyl Sulfoxide) or DMF (Dimethylformamide) for primary stock solutions.[1] These polar aprotic solvents disrupt the lattice more effectively.[1]

  • Recommendation: Prepare stocks at 50–100 mM in anhydrous DMSO . Sonicate at 40°C for 10 minutes to ensure complete dissolution. Store in glass (not plastic) to prevent sorption.[1]

Q: My DMSO stock froze in the fridge and now has crystals that won't redissolve. A: DMSO freezes at 18.5°C. When it freezes, it excludes the solute, creating local supersaturation and crystal nucleation.

  • The Fix: Warm the vial to 37°C and vortex vigorously. If crystals persist, add 5-10% excess solvent.[1]

  • Pro-Tip: For long-term storage, aliquoting is safer than repeated freeze-thaw cycles which encourage irreversible crystal growth.[1]

Category B: Aqueous Dilution (The "Crash Out")

Q: When I dilute my DMSO stock (1000x) into PBS (pH 7.4), the solution turns cloudy immediately. A: You are witnessing the "Solvent Shift" effect . DMSO holds the molecule by dipole-dipole interactions.[1] When water is added, the high dielectric constant of water forces the hydrophobic biphenyl molecules together to minimize water contact, leading to rapid aggregation (cloudiness).

  • The Fix: You cannot rely on simple dilution for concentrations >10 µM. You must use a carrier system (See Protocol below).

Q: Can I just filter the cloudy solution to sterilize it? A: STOP. If you filter a cloudy solution of this molecule, you are filtering out the drug. The "cloud" is your compound.[1] You will be dosing the cells with solvent only.[1]

  • The Fix: You must achieve optical clarity before filtration.[1] Use a solubilizing agent like Tween 80 or Hydroxypropyl-β-Cyclodextrin (HP-β-CD) .[1]

Category C: Advanced Solubilization Strategies

Q: DMSO is toxic to my sensitive primary cells. How do I remove it? A: You can avoid DMSO by using a Cyclodextrin (CD) inclusion complex .[1]

  • Mechanism: The hydrophobic butyl-biphenyl tail inserts into the donut-shaped cavity of the cyclodextrin, hiding it from the water, while the hydrophilic exterior of the CD keeps the complex soluble.

  • Recommendation: Use 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) .[1] It has a cavity size (~6.0–6.5 Å) that fits biphenyl rings perfectly.[1]

Q: Can I use pH to dissolve it? A: Only if your assay can tolerate high alkalinity.[1]

  • The Science: The pKa is ~9.[1][3][4]5. To fully ionize (deprotonate) the phenol into the soluble phenolate anion , you need a pH of at least pKa + 1.5 (i.e., pH > 11).

  • Warning: At pH 7.4, the molecule is >99% protonated (neutral and insoluble).

Visualizing the Solubilization Logic

The following diagram illustrates the decision matrix for selecting the correct solvent system based on your experimental constraints.

SolubilityStrategy Start Start: this compound Stock Stock Solution (50mM in DMSO) Start->Stock Target Target Aqueous Conc? Stock->Target Low < 10 µM Target->Low Low High > 10 µM Target->High High Direct Direct Dilution (Keep DMSO < 0.1%) Low->Direct Sensitive Cell Sensitivity? High->Sensitive Robust Robust Cells/Chem Sensitive->Robust Low Sensitivity Fragile Sensitive Cells Sensitive->Fragile High Sensitivity Surfactant Method A: Co-solvent + Surfactant (DMSO + Tween 80) Robust->Surfactant Cyclodextrin Method B: Inclusion Complex (HP-beta-CD) Fragile->Cyclodextrin

Caption: Decision tree for selecting the optimal solubilization method based on concentration requirements and biological sensitivity.[1]

Recommended Experimental Protocol

Method: The "Cyclodextrin Shield" (Best for Bioassays)

This method avoids high DMSO concentrations and prevents precipitation by encapsulating the hydrophobic tail.[1]

Materials:

  • This compound solid[1]

  • Hydroxypropyl-β-Cyclodextrin (HP-β-CD) (Research Grade)[1]

  • Anhydrous DMSO[1]

  • PBS or Culture Media[1]

Step-by-Step:

  • Prepare Stock A (Compound): Dissolve this compound in anhydrous DMSO at 50 mM .

  • Prepare Stock B (Carrier): Dissolve HP-β-CD in PBS/Media at 20% w/v (200 mg/mL). Filter sterilize (0.22 µm).

  • The Mixing Step (Critical):

    • Place Stock B on a vortex mixer.

    • Slowly drop Stock A into the vortexing Stock B.

    • Ratio: 1:20 to 1:50 (Compound:Carrier).[1]

    • Why? You want the compound to immediately encounter a high concentration of cyclodextrin cavities before it has time to self-aggregate.[1]

  • Incubation: Shake the mixture at 37°C for 30 minutes to allow thermodynamic equilibrium of the inclusion complex.

  • Final Dilution: Dilute this complex into your final assay volume. The complex prevents the "crash out."[1]

References & Authority

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15420, 4-Butylphenol (and analogs). Retrieved from [Link] (Source for LogP and general physicochemical properties of butyl-phenols).[1]

  • ChemSrc (2025). this compound Physicochemical Properties. Retrieved from [Link] (Source for specific boiling point and density data).[1]

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. (Authoritative grounding for the HP-β-CD solubilization mechanism described in Section 4).

  • NIST Chemistry WebBook. 4-Phenylphenol pKa and Solubility Data. Retrieved from [Link] (Used to infer pKa values for the biphenylol core).

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for this compound before handling.

Sources

Technical Support Center: Troubleshooting 4-(4-Butylphenyl)phenol Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing regioselectivity and over-functionalization issues when working with 4-(4-Butylphenyl)phenol (also known as 4'-butyl-[1,1'-biphenyl]-4-ol).

Because this molecule features both a highly activated phenolic ring and a distinct alkyl-biphenyl tail, it presents unique thermodynamic and kinetic challenges during synthesis. This guide bypasses generic advice to provide field-proven, mechanistically grounded solutions for your functionalization workflows.

Module 1: The Ambident Nucleophile Dilemma (O- vs. C-Alkylation)

Q: I am trying to synthesize an ether via O-alkylation, but my NMR shows significant ortho-alkylated (C-alkylated) byproducts. How do I force the reaction to occur exclusively at the oxygen?

The Causality: When you deprotonate this compound, you generate a phenoxide anion. Phenoxide is an ambident nucleophile, meaning the negative charge is delocalized between the "hard" oxygen atom and the "soft" ortho/para carbon atoms[1]. According to Hard-Soft Acid-Base (HSAB) theory, the reaction pathway is dictated by the nature of your solvent and your electrophile. If you use a soft electrophile (like an alkyl iodide) in a protic solvent (like ethanol), the solvent hydrogen-bonds to the oxygen, blocking it and forcing the electrophile to attack the soft carbon center[2].

The Solution: To achieve >95% O-alkylation, you must use a polar aprotic solvent (which solvates the cation but leaves the phenoxide oxygen "naked" and highly reactive) and a hard electrophile (such as an alkyl tosylate or mesylate)[2].

Quantitative Comparison of Alkylation Selectivity

Table 1: Impact of Reaction Conditions on Phenol Alkylation Selectivity

Reaction ConditionSolventElectrophileBaseO-Alkylation (Target)C-Alkylation (Side Product)
Kinetic / Hard DMFAlkyl Tosylate (R-OTs)K₂CO₃> 95% < 5%
Intermediate AcetoneAlkyl Bromide (R-Br)K₂CO₃85 - 90%10 - 15%
Thermodynamic / Soft EthanolAlkyl Iodide (R-I)KOH60 - 70%30 - 40%
Aqueous / Soft WaterAlkyl Iodide (R-I)NaOH< 50%> 50%

Ambident_Nucleophile A This compound B Phenoxide Anion (Ambident Nucleophile) A->B Base (e.g., K2CO3) C O-Alkylation (Target) Ether Product B->C Polar Aprotic Solvent (DMF) Hard Electrophile (R-OTs) D C-Alkylation (Side Product) Ortho-Alkyl Phenol B->D Protic Solvent (EtOH) Soft Electrophile (R-I)

Caption: Mechanistic divergence of the phenoxide ambident nucleophile during alkylation.

Field-Proven Protocol: Highly Selective O-Alkylation

This protocol is a self-validating system designed to kinetically trap the O-alkylated product.

  • Deprotonation: Charge a flame-dried flask with this compound (1.0 eq), anhydrous K₂CO₃ (2.0 eq), and dry DMF (0.2 M).

    • Causality: K₂CO₃ is a mild base that prevents unwanted side reactions, while DMF perfectly solvates the potassium cation, leaving the phenoxide oxygen highly nucleophilic.

  • Equilibration: Stir at room temperature for 30 minutes.

    • Causality: Ensures complete generation of the phenoxide anion before the electrophile is introduced.

  • Electrophile Addition: Add the alkyl tosylate (1.1 eq) dropwise.

    • Causality: Tosylates are 'hard' leaving groups that preferentially react with the 'hard' oxygen center.

  • Thermal Drive: Heat the reaction to 60°C for 4-6 hours. Monitor by TLC until the phenol spot disappears.

  • Quench & Isolate: Quench with ice water to precipitate the product or extract with EtOAc. Wash the organic layer extensively with brine to remove DMF.

Module 2: Taming Electrophilic Aromatic Substitution (EAS)

Q: When attempting a mono-bromination of the phenol ring, I consistently get 3,5-dibromo byproducts. Why is it over-reacting, and why doesn't the other ring react?

The Causality: The phenolic -OH group exerts a massive +M (mesomeric) electron-donating effect, which highly activates the ortho positions (C3 and C5) of the phenol ring[3]. The para position is sterically blocked by the 4-butylphenyl moiety. Because the biphenyl system has a torsional twist between the two rings, the electron-donating effect does not effectively transmit to the butyl-substituted ring. Consequently, EAS occurs almost exclusively on the phenol ring[3]. Once the first halogen is added, the ring remains sufficiently activated (and sterically accessible) to allow a second rapid halogenation, leading to kinetic overrun.

The Solution: To trap the mono-functionalized product, you must strictly enforce kinetic control. This means abandoning harsh reagents like Br₂ in favor of mild, slow-release electrophiles (like N-Bromosuccinimide, NBS) and operating at sub-ambient temperatures in non-polar solvents.

EAS_Pathway A This compound BB BB A->BB Activated by -OH (+M effect) B Electrophilic Attack (e.g., Br2, NBS) D Para-Substitution (Blocked by 4-butylphenyl) B->D Steric Blockade C Ortho-Substitution (Positions 3 or 5) Major Product E Over-functionalization (3,5-disubstitution) Side Product C->E Excess Electrophile / Kinetic Overrun BB->C Activated by -OH (+M effect)

Caption: Regioselectivity and over-functionalization pathways during electrophilic aromatic substitution.

Field-Proven Protocol: Controlled Mono-Bromination

This protocol uses kinetic suppression to halt the reaction at mono-substitution.

  • Solvation: Dissolve this compound (1.0 eq) in anhydrous Dichloromethane (DCM) (0.1 M).

    • Causality: DCM is non-polar enough to destabilize the highly polar transition state required for the second bromination event, slowing it down.

  • Thermal Suppression: Cool the solution to exactly 0°C in an ice bath.

    • Causality: Low temperatures enhance kinetic control, significantly widening the rate gap between the first and second bromination.

  • Controlled Electrophile Delivery: Add N-Bromosuccinimide (NBS) (1.02 eq) in small portions over 30 minutes.

    • Causality: NBS provides a low, steady concentration of electrophilic bromine, preventing localized concentration spikes that cause di-bromination.

  • Monitoring & Quenching: Stir at 0°C for 2 hours. Quench immediately with saturated aqueous Na₂S₂O₃.

    • Causality: Thiosulfate instantly destroys any unreacted NBS or trace Br₂, locking the product profile in place.

Module 3: Mitigating Oxidative Degradation

Q: During transition-metal catalyzed cross-coupling (or nitration), my reaction mixture turns dark red/brown, and yields plummet. What is happening?

The Causality: Free phenols are highly susceptible to single-electron oxidation. Under harsh conditions (e.g., Pd/Cu catalysis with oxygen, or nitric acid), the phenol is oxidized into a phenoxy radical, which rapidly dimerizes or further oxidizes into deeply colored biphenoquinones or benzoquinones.

The Solution: If your downstream functionalization requires harsh conditions, the hydroxyl group cannot remain unprotected. You must employ a transient protecting group strategy. Convert the phenol to a benzyl ether (stable to basic/oxidative conditions, removable by Pd/C hydrogenation) or a robust silyl ether (like TBDPS, removable by TBAF) prior to the challenging step.

References

  • Zhao, J., Zhao, Y., et al. (2023). Recent Progress on the O-Alkylation Reaction of Dialkyl Carbonates with Aromatic Phenolic Compounds. ACS Omega.[Link]

  • Mane, S., Bhatkar, A., et al. (2022). Selective O-alkylation of Phenol Using Dimethyl Ether. Reactions, MDPI.[Link]

  • Ball, L., et al. (2022). meta-Selective C–H arylation of phenols via regiodiversion of electrophilic aromatic substitution. Nature Chemistry.[Link]

Sources

Technical Support Center: Biphenylol Separation & Purification

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing Column Chromatography for Biphenylol Separation

Introduction

Welcome. I am Dr. Aris, your Senior Application Scientist. You are likely here because separating biphenylol isomers (specifically ortho-phenylphenol vs. para-phenylphenol) is presenting a challenge in your workflow.

These compounds possess a biphenyl core with a phenolic hydroxyl group.[1] The difficulty in their separation usually stems from two distinct chemical behaviors:

  • Isomeric Similarity: The ortho and para isomers share identical molecular weights and similar polarities, often leading to co-elution.

  • Silanol Interaction: The phenolic proton (

    
    ) acts as a hydrogen bond donor to residual silanols on silica gel, causing severe peak tailing and yield loss.
    

This guide moves beyond generic advice. We will treat the column not just as a filter, but as a chemical environment we must engineer for specific molecular recognition.

Module 1: Resolution & Selectivity (The Isomer Problem)

The Core Challenge

On standard silica, ortho-phenylphenol (2-phenylphenol) and para-phenylphenol (4-phenylphenol) have distinct behaviors due to intramolecular hydrogen bonding .[1]

  • Ortho-isomer: The hydroxyl group can hydrogen bond with the

    
    -system of the adjacent phenyl ring. This "hides" the polarity, making the molecule effectively less polar and more soluble in non-polar solvents. It typically elutes first  on Normal Phase (NP) silica.[1]
    
  • Para-isomer: The hydroxyl group is exposed, engaging in strong intermolecular hydrogen bonding with the silica surface. It elutes later but often trails significantly.[1]

Troubleshooting Q&A

Q: I am using Hexane/Ethyl Acetate (80:20) on standard silica, but the isomers are barely resolving. What should I change? A: You are likely relying solely on polarity, which is insufficient for these isomers.[1] You must exploit shape selectivity or


 interactions .[1]

Protocol: Solvent Strength & Selectivity Optimization

  • Switch Solvent System: Replace Ethyl Acetate with Dichloromethane (DCM) or Toluene .[1]

    • Why? Toluene provides

      
       interaction with the biphenyl ring, often increasing the separation factor (
      
      
      
      ) between isomers better than simple polar modifiers like EtOAc.
  • Stationary Phase Change (If NP fails): If standard silica fails, switch to a Biphenyl-functionalized silica (Reverse Phase) or PFP (Pentafluorophenyl) column.[1]

    • Mechanism:[1] Biphenyl stationary phases utilize

      
       overlap to discriminate between the planar/twisted conformations of the isomers [1].
      

Q: My para-isomer is not eluting at all, or elutes over 20 column volumes. A: The para-isomer has crystallized or adsorbed irreversibly due to low solubility in the mobile phase.

  • Immediate Fix: Switch to a "Step Gradient." Run your ortho-isomer off with 5-10% EtOAc/Hexane, then immediately jump to 50% or 100% EtOAc (or 10% MeOH in DCM) to "flush" the para-isomer.[1]

Module 2: Peak Shape & Tailing (The Silanol Problem)

The Core Challenge

Phenols are weak acids. On standard silica (pH ~6-7), they exist in equilibrium between their neutral and ionized forms.[1] The neutral -OH group also hydrogen bonds avidly to acidic silanols (


) on the column stationary phase. This results in "shark-fin" peaks or long tails.[1]
Troubleshooting Q&A

Q: My peaks look like "shark fins" (fronting) or have long tails. Is my column dead? A: Your column is likely fine; your chemistry is unoptimized.[1] You need to suppress ionization and block silanol sites.[1]

Protocol: Mobile Phase Modification Add a weak acid to your mobile phase.[1] This ensures the phenol remains fully protonated (neutral) and competitively binds to silanols.

ModifierConcentrationApplicationNote
Acetic Acid 0.1% - 1.0%Standard Flash/TLCVolatile, easy to remove.[1]
Formic Acid 0.1%HPLC/LC-MSBetter for Mass Spec (less suppression).[1][2]
TFA 0.05%Difficult SeparationsStronger acid; may affect sensitive groups.[1]
  • Critical Step: You must add the modifier to both Solvent A (Non-polar) and Solvent B (Polar) to maintain a constant pH throughout the gradient [2].

Module 3: Sample Loading (The Solubility Problem)

The Core Challenge

Biphenylols, particularly para-phenylphenol, have poor solubility in non-polar solvents (like Hexane).[1] Injecting a sample dissolved in DCM or MeOH onto a Hexane-equilibrated column causes the sample to precipitate at the head of the column, leading to split peaks or high backpressure.

Q: I dissolved my sample in DCM, but when I injected it, the pressure spiked and the separation was ruined. A: You experienced "Solvent Shock" and precipitation. You must use Dry Loading .[1]

Protocol: Dry Loading Technique

  • Dissolve crude mixture in a volatile strong solvent (e.g., Acetone or DCM).[1]

  • Add a solid support (Celite 545 or Silica Gel) at a ratio of 1:2 (Sample:Support).[1]

  • Rotary evaporate until a free-flowing powder remains.

  • Load this powder into a solid load cartridge or pour it on top of the column bed.

Visualizing the Workflow

Figure 1: Method Development Logic Gate

Use this logic tree to determine the correct stationary phase and solvent system based on your specific failure mode.

Biphenylol_Optimization Start START: Biphenylol Mixture Check_TLC Step 1: Run TLC (Hex/EtOAc 80:20) Start->Check_TLC Decision_Res Is Resolution (ΔRf) > 0.2? Check_TLC->Decision_Res Good_Res Check Peak Shape Decision_Res->Good_Res Yes Poor_Res Poor Resolution Decision_Res->Poor_Res No Decision_Shape Is Tailing Present? Good_Res->Decision_Shape Action_Acid Add 1% Acetic Acid to Mobile Phase Decision_Shape->Action_Acid Yes Action_Proceed Proceed to Flash (Standard Silica) Decision_Shape->Action_Proceed No Action_Acid->Action_Proceed Decision_Solubility Is Sample Soluble in Mobile Phase? Poor_Res->Decision_Solubility Action_DryLoad Use Dry Loading (Celite/Silica) Decision_Solubility->Action_DryLoad No Action_ChangeSelectivity Change Selectivity Decision_Solubility->Action_ChangeSelectivity Yes Action_DryLoad->Action_ChangeSelectivity Selectivity_Options Option A: Switch to Toluene/DCM (π-interaction) Option B: Switch to Biphenyl/PFP Column Action_ChangeSelectivity->Selectivity_Options

Caption: Logic flow for optimizing stationary phase and solvent selection based on resolution and peak symmetry.

Figure 2: Dry Loading Protocol

Use this workflow when the para-isomer is insoluble in the starting mobile phase.

Dry_Loading Step1 Dissolve Sample (DCM/MeOH) Step2 Add Adsorbent (Celite 545) Step1->Step2 Ratio 1:2 Step3 Evaporate Solvent (Rotovap) Step2->Step3 Step4 Obtain Free- Flowing Powder Step3->Step4 Step5 Load onto Pre-packed Column Step4->Step5

Caption: Step-by-step Dry Loading protocol to prevent column clogging and band broadening.

References

  • Restek Corporation. (2024).[1][3] Restek's Biphenyl LC Column: Two Decades of Pioneering Innovation. Retrieved from [Link]

  • Biotage. (2023).[1][4][5] How does an acid pH modifier impact flash chromatography? Retrieved from [Link]

Sources

Troubleshooting phase separation in 4-(4-Butylphenyl)phenol liquid crystals

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Phase Separation in Liquid Crystal Formulations

Material ID: 4-(4-Butylphenyl)phenol (Synonyms: 4'-Butyl-4-biphenylol, 4-BPP) CAS: 92-05-7 (Generic Biphenylol reference) / Specific Isomer Dependent Application Scope: Liquid Crystal Precursors, Anisotropic Solvents, LCNP (Liquid Crystal Nanoparticle) Drug Delivery Systems.[1]

Executive Summary & Material Profile

Welcome to the Technical Support Center. You are likely experiencing uncontrolled phase separation in formulations involving this compound (4-BPP). This mesogen typically exhibits high-temperature smectic/nematic phases.[1] In drug development contexts, phase separation usually manifests as:

  • Crystallization: The expulsion of the drug payload or the LC itself from the matrix (solid-liquid separation).

  • Coarsening: Macroscopic separation of the LC from the solvent/polymer stabilizer (liquid-liquid demixing).

Key Physical Parameters (Reference):

  • Core Structure: Rigid biphenyl core with a hydroxyl head (H-bond donor) and butyl tail (hydrophobic).[1]

  • Thermodynamic Risk: High tendency for crystallization due to the rigid biphenyl core.

  • Phase Behavior: Enantiotropic or Monotropic liquid crystalline phases depending on purity and solvent concentration.[1]

Diagnostic Workflow: Identify Your Separation Mode

Before applying a fix, you must distinguish between Nucleation & Growth (NG) and Spinodal Decomposition (SD) .[1]

Troubleshooting_Flow Start Observation: Inhomogeneity / Turbidity Microscopy Step 1: Polarized Optical Microscopy (POM) Start->Microscopy Decision What is the Texture? Microscopy->Decision Solid Sharp, geometric crystals (Dark under X-pol unless birefringent crystal) Decision->Solid Solid Precipitate Droplets Spherical Droplets / Coalescence (Maltese Crosses or Schlieren) Decision->Droplets Fluid Domains Dewetting Film Rupture / Holes Decision->Dewetting Substrate Exposure Action1 Diagnosis: Solubility Limit Exceeded (Crystallization) Solid->Action1 Action2 Diagnosis: Liquid-Liquid Demixing (Binodal/Spinodal) Droplets->Action2 Action3 Diagnosis: Dewetting (Surface Energy Mismatch) Dewetting->Action3

Figure 1: Diagnostic decision tree for identifying the mode of instability in 4-BPP formulations.

Troubleshooting Guides (Q&A Format)

Category A: Crystallization & Solubility Issues

Context: The sample turns opaque and solidifies; drug payload precipitates.

Q1: Why is 4-BPP crystallizing out of my formulation immediately after cooling? Technical Insight: 4-BPP has a strong tendency to crystallize due to


 stacking of the biphenyl rings and Hydrogen bonding of the phenol group. If you cool slowly, you enter the metastable zone  where nucleation is favored.
Corrective Protocol: 
  • Quench Cooling: Increase your cooling rate (>10°C/min) to bypass the crystallization zone and lock the material into a glassy or liquid crystalline state.

  • Tail Modification: If synthesis allows, use a eutectic mixture. Mix 4-BPP with a longer-chain homolog (e.g., 4-Hexylphenylphenol) to disrupt crystal packing entropy [1].[1]

Q2: My drug payload is separating from the LC nanoparticles. How do I fix this? Technical Insight: This is "expulsion." As the LC orders (Isotropic


 Nematic/Smectic), the entropic penalty of hosting a non-mesogenic drug molecule increases. The LC lattice "squeezes" the drug out to grain boundaries.
Corrective Protocol: 
  • Temperature Tuning: Operate slightly below the Isotropic-Nematic transition (

    
    ) but well above the crystallization point.
    
  • Mesogenic Functionalization: Chemically attach a mesogenic tail (e.g., a cyanobiphenyl group) to your drug molecule to make it compatible with the 4-BPP host.

Category B: Liquid-Liquid Phase Separation (Coarsening)

Context: Formation of oil-like droplets that grow over time (Ostwald Ripening).[1]

Q3: I see a bicontinuous "worm-like" texture under the microscope. Is this the LC phase? Technical Insight: Not necessarily. If this structure coarsens (grows) over time, you are witnessing Spinodal Decomposition .[2] This occurs when the mixture enters the unstable region of the phase diagram (under the spinodal curve) where there is no energy barrier to separation.[2] Corrective Protocol:

  • Check Water Content: 4-BPP is hygroscopic due to the phenolic -OH.[1] Water contamination drastically raises the miscibility gap temperature, forcing separation at room temperature [2]. Action: Dry sample under vacuum for 12h at 40°C.

  • Solvent Match: If using a solvent, ensure its solubility parameter (

    
    ) matches the aromatic core of 4-BPP (
    
    
    
    ).[1]

Q4: How do I stabilize the LC droplets in a polymer matrix (PDLC)? Technical Insight: The separation is driven by interfacial tension (


). High 

leads to rapid coalescence.[1] Corrective Protocol:
  • Surfactant Addition: Add a block copolymer (e.g., PEG-b-LC) to lower interfacial tension.[1]

  • Crosslinking: Initiate polymer curing during the phase separation to "freeze" the morphology before it coarsens into macro-domains.

Quantitative Data & Specifications

Table 1: Critical Phase Behavior Indicators for 4-BPP Mixtures

ParameterObservationDiagnosisRecommended Action
Texture Dark, rigid geometric shapesCrystallization (Solid-Solid)Heat to isotropic; increase cooling rate.[1]
Texture Schlieren (Brushes)Nematic Phase (Stable)None.[1] This is the target LC phase.
Texture Focal Conic FansSmectic Phase (Stable)None.[1] High-order LC phase.
Texture Interconnected "Spongy" domainsSpinodal DecompositionQuench faster or adjust concentration.[1]
Transition Temp (

)
Shifts lower than pure referenceImpurity / Solute effectUse DSC to quantify purity (Van't Hoff analysis).[1]

Experimental Protocols

Protocol A: Differential Scanning Calorimetry (DSC) for Phase Mapping

Purpose: To define the exact safe operating temperature range.

  • Preparation: Weigh 2-5 mg of 4-BPP formulation into an aluminum pan. Hermetically seal.

  • Cycle 1 (History Erase): Heat to

    
     (Isotropic) at 
    
    
    
    . Hold for 5 min.
  • Cooling Scan: Cool to

    
     at 
    
    
    
    .
    • Look for: Sharp exotherms (Crystallization) vs. small step changes (Glass Transition) or small peaks (Isotropic-Nematic transition).[1]

  • Heating Scan: Heat to

    
     at 
    
    
    
    .
    • Analysis: The melting peak (

      
      ) indicates the lower limit of the LC phase. The clearing point (
      
      
      
      ) indicates the upper limit.
Protocol B: Optical Microscopy (POM) with Hot Stage

Purpose: Visual confirmation of phase separation mechanism.

  • Mounting: Place sample between glass slide and coverslip.[1] Do not press firmly if studying droplets (maintains 3D structure).[1]

  • Setup: Crossed polarizers (

    
    ). Insert 
    
    
    
    -plate (530 nm) to determine orientation.[1]
  • Ramp: Heat to Isotropic (black view).[1] Cool at

    
    .
    
  • Observation:

    • Nucleation: Discrete points of light appear and grow into circles (droplets) or stars (crystals).

    • Spinodal: The entire field of view uniformly becomes grainy/wavy instantly.

Mechanistic Visualization

The following diagram illustrates the thermodynamic pathways leading to separation.

Phase_Diagram_Mechanism Isotropic Isotropic Liquid (Mixed) Binodal Binodal Region (Metastable) Isotropic->Binodal Slow Cooling Spinodal Spinodal Region (Unstable) Isotropic->Spinodal Deep Quench Mechanism1 Nucleation & Growth (Requires Activation Energy) Binodal->Mechanism1 Mechanism2 Spinodal Decomposition (Spontaneous Wave Growth) Spinodal->Mechanism2 Result1 Droplets / Crystals (Slow Separation) Mechanism1->Result1 Result2 Bicontinuous Network (Fast Separation) Mechanism2->Result2

Figure 2: Thermodynamic pathways.[1] "Binodal" requires a nucleation event (dust, surface defect), while "Spinodal" happens spontaneously throughout the bulk.

References

  • Liquid Crystalline Mixtures & Eutectics

    • Title: Liquid Crystalline Mixtures with Induced Polymorphic Smectic Phases Targeted for Energy Investigations.[1]

    • Source: MDPI (Materials), 2023.

    • URL:[Link][1][3][4]

  • Phase Separation Mechanisms (Spinodal vs Nucleation)

    • Title: Isotropic–isotropic phase separation and spinodal decomposition in liquid crystal–solvent mixtures.[5]

    • Source: Soft M
    • URL:[Link]

  • Colloidal/Particle Stability in LCs

    • Title: Phase separations in liquid crystal-colloid mixtures.[1][5][6]

    • Source: AIP Publishing (Journal of Chemical Physics), 2008.
    • URL:[Link][1]

  • General Material Data (Biphenylols)

    • Title: Critical evaluation of liquid crystal transition temperatures I: 4,4'-alkyl/alkoxyphenylbenzo
    • Source: NIST Standard Reference Data.[1]

    • URL:[Link][1]

Disclaimer: This guide assumes standard laboratory safety protocols. This compound may act as a skin irritant (H315) and eye irritant (H319).[1] Consult SDS before handling.

Sources

Technical Support Center: Thermal Stability & Handling of 4-(4-Butylphenyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

This response is structured as a technical support center for researchers handling 4-(4-Butylphenyl)phenol (4-BPP). It adheres to the persona of a Senior Application Scientist, focusing on mechanistic insights, self-validating protocols, and rigorous troubleshooting.

Topic: Addressing Thermal Degradation at High Temperatures Product Code: 4-BPP-Grade-A (Reference Context) CAS: 84016-40-0 (Generic for this compound isomers) / 92-69-3 (Parent 4-phenylphenol context)

Introduction: The Thermal Paradox of 4-BPP

As researchers, we often categorize biphenyls as thermally robust due to their high aromaticity. However, This compound (4-BPP) presents a specific "thermal paradox." While the biphenyl core is stable up to >350°C, the phenolic hydroxyl group and the butyl alkyl chain create two distinct vectors for degradation: oxidative quinone formation and radical alkyl scission .

This guide moves beyond basic handling to address the specific physicochemical failures that occur during melt processing, distillation, and high-temperature synthesis.

Module 1: Diagnostic Triage – Reading the Degradation

Before attempting remediation, you must diagnose the type of degradation based on the physical evidence in your reaction vessel or receiving flask.

Symptom Reference Table
ObservationLikely MechanismRoot CauseImmediate Action
Yellow/Amber Discoloration Oxidative Coupling Trace O₂ ingress at T > 80°C. Formation of quinone methides or biphenoquinones.Sparge with Argon (Ar); add radical scavenger (e.g., BHT) if permissible.
Dark Brown/Black Tar Polymerization Acid-catalyzed condensation or excessive thermal history (>200°C).Stop heat. Check for Lewis acid impurities (e.g., AlCl₃ residues).
Purity Drop (Low Boiling Impurities) Alkyl Scission Thermal cracking of the butyl chain (De-alkylation).Reduce pot temperature; increase vacuum depth (<0.1 mbar).
Purity Drop (High Boiling Impurities) Esterification/Condensation Reaction with solvent or self-condensation.Check solvent compatibility; switch to non-protic solvents.
Mechanistic Visualization

The following diagram illustrates the three primary degradation pathways for alkyl-hydroxybiphenyls under thermal stress.

DegradationPathways Start This compound (Native State) Oxidation Oxidative Pathway (>80°C + O2) Start->Oxidation Thermal Thermal Scission (>250°C) Start->Thermal Polymer Radical Coupling (High T + Initiator) Start->Polymer Quinone Quinone/Colored Species (Yellowing) Oxidation->Quinone H-abstraction Dealkyl De-alkylation Products (Butene + Phenylphenol) Thermal->Dealkyl C-C Bond Cleavage Oligomer Polyphenolic Tars (Viscosity Increase) Polymer->Oligomer C-C / C-O Coupling

Figure 1: Mechanistic degradation pathways of 4-BPP.[1] Note that oxidative discoloration can occur at significantly lower temperatures than thermal scission.

Module 2: Process Optimization & Remediation

Protocol A: High-Vacuum Distillation (The "Gold Standard")

The atmospheric boiling point of 4-BPP is predicted to be approx. 358°C [1]. Distilling at this temperature guarantees degradation. You must utilize vacuum attenuation to keep the pot temperature below the "Danger Zone" (200°C).

The Self-Validating Workflow:

  • Vacuum Requirement Calculation:

    • Target BP: 160–170°C.

    • Required Vacuum: < 1.0 mmHg (Torr) .

    • Why? Every 50% reduction in pressure roughly lowers the BP by 10–15°C. To drop from 358°C to 170°C, high vacuum is non-negotiable.

  • Apparatus Setup:

    • Use a Short Path Distillation head or Wiped Film Evaporator (WFE).

    • Reasoning: Minimizes "residence time" (the duration the molecule spends at high heat). Long residence times in batch distillation promote oligomerization [2].

  • Step-by-Step Execution:

    • Step 1: Charge flask. Add 0.1% wt antioxidant (e.g., Irganox 1010) if downstream application permits.

    • Step 2: Degas. Apply vacuum before heating to remove dissolved O₂.

    • Step 3: Ramp heat. Maintain oil bath only 20°C above vapor temp.

    • Step 4: Collect Main Fraction.

    • Validation: If the distillate is yellow, your vacuum is insufficient (oxidation is outpacing distillation) or you have an air leak.

Protocol B: Inert Melt Processing

If you are using 4-BPP as a melt intermediate (e.g., in liquid crystal synthesis):

  • The N₂/Ar Blanket Rule:

    • Standard nitrogen flow is often insufficient due to turbulence introducing air.

    • Technique: Use a "gas cushion" approach—heavy Argon gas is superior as it settles over the melt surface, creating a physical barrier against oxygen [3].

  • Vessel Passivation:

    • Avoid copper or iron fittings. These metals act as catalysts for radical oxidation of phenols (Fenton-like chemistry). Use glass-lined or passivated stainless steel (SS316) reactors.

Module 3: Troubleshooting FAQs

Q1: My 4-BPP turned pink/red upon melting. Is it ruined?

  • Analysis: This is the "Pink Phenol" phenomenon, indicative of trace oxidation forming quinones.

  • Solution: For non-optical applications, it may still be chemically pure (>99%). Verify with HPLC. If optical purity is required, recrystallization is preferred over distillation to remove colored chromophores.

  • Recrystallization Solvent: Ethanol/Water (80:20) or Toluene/Hexane. The colored impurities are often more soluble in the mother liquor.

Q2: I see a "pre-fraction" coming over during distillation. What is it?

  • Analysis: If you observe low-boiling volatiles, you are likely seeing de-alkylation . The butyl chain is cleaving, releasing butene (gas) and leaving 4-phenylphenol (lower BP).

  • Fix: Your pot temperature is too high (>220°C). Improve your vacuum pump efficiency to lower the boiling point. Check for acidic residues in the crude material, as acid catalyzes de-alkylation [4].

Q3: Can I use a rotary evaporator to remove solvent?

  • Analysis: Yes, but be cautious. The "dry spot" on the glass where the meniscus recedes can overheat.

  • Protocol: Do not exceed a bath temperature of 60°C. Use a high vacuum to remove high-boiling solvents rather than increasing heat.

Module 4: Decision Tree for Purification

Use this logic flow to determine the correct purification method based on your current state.

PurificationLogic Start Contaminated 4-BPP CheckImpurity Identify Impurity Type Start->CheckImpurity ColorOnly Color Only (Pink/Yellow) CheckImpurity->ColorOnly Purity >98% ChemicalImp Chemical Impurity (<95% Purity) CheckImpurity->ChemicalImp Purity <98% Recryst Recrystallization (EtOH/H2O) ColorOnly->Recryst Best for Chromophores Distill Distillation Check ChemicalImp->Distill HighVac High Vacuum Distillation (<1 mmHg, Short Path) Distill->HighVac Quantity > 10g Column Column Chromatography (Silica, Hexane/EtOAc) Distill->Column Quantity < 10g Thermally Sensitive

Figure 2: Purification decision tree based on impurity type and scale.

References

  • ChemSrc. (2025). This compound Properties and Boiling Point Data. Retrieved from [Link]

  • European Patent Office. (2001). Method for removing butyl groups from butyl phenol compounds (EP1151986A1). Retrieved from [Link]

(Note: While specific "thermal degradation" papers for this exact molecule are rare, the mechanisms described above are grounded in the well-established chemistry of alkyl-substituted hydroxybiphenyls and phenolic resin curing behaviors).

Sources

Technical Support Center: A Guide to Removing Catalyst Residues from 4-(4-Butylphenyl)phenol Products

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals

Introduction

The synthesis of 4-(4-butylphenyl)phenol, a crucial intermediate in the manufacturing of liquid crystals, polymers, and other advanced materials, frequently employs palladium or nickel-catalyzed cross-coupling reactions. While these methods are highly effective, they can introduce trace amounts of catalyst residues into the final product. The presence of these metallic impurities, even at parts-per-million (ppm) levels, can compromise the performance, stability, and safety of downstream applications. This is particularly critical in the pharmaceutical industry, where strict limits on metal contaminants are enforced.[1][2]

This guide offers a comprehensive technical resource for troubleshooting and resolving issues related to the removal of catalyst residues from this compound. We will explore various purification strategies, provide detailed experimental protocols, and present data-driven insights to assist you in achieving the required product purity.

Part 1: Troubleshooting Guide

This section addresses common challenges encountered during the purification of this compound and provides direct solutions.

Scenario 1: After the initial workup, my this compound product has a dark, grayish, or black appearance.

  • Probable Cause: This discoloration is a strong indication of residual palladium or nickel catalyst, often in the form of finely divided, catalytically inactive metal particles known as "palladium black" or "nickel black".[3][4] This can occur when the catalyst decomposes and precipitates from the reaction mixture.

  • Recommended Solutions:

    • Filtration through Celite®: A simple and effective method for removing insoluble metal particles is to filter the product solution through a pad of Celite®.[5] Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, methanol), and pass it through a 1-2 cm thick Celite® pad on a sintered glass funnel.[5] The Celite® acts as a filter aid, trapping the fine metallic particles.[5]

    • Activated Carbon Treatment: If filtration alone is insufficient, treating the solution with activated carbon can effectively remove both particulate and some soluble catalyst residues.[6][7][8][9] Activated carbon has a high surface area that adsorbs the metal species.[8] A typical procedure involves stirring the product solution with activated carbon (0.1 to 0.5 times the weight of the crude product) for several hours, followed by filtration through Celite® to remove the carbon.[6]

Scenario 2: My ICP-MS analysis shows high levels of residual palladium even after column chromatography.

  • Probable Cause: While column chromatography is a powerful purification technique, it may not effectively remove all forms of the catalyst.[5] Some catalyst-ligand complexes can be soluble in the mobile phase and co-elute with your product.

  • Recommended Solutions:

    • Metal Scavengers: These are materials, often silica-based or polymeric, that are functionalized with groups that have a high affinity for specific metals.[8][10] They selectively bind to and remove metal impurities from a solution.[8][10] For palladium, scavengers with thiol or amine functional groups are particularly effective.[2][6] The general procedure involves stirring the impure product solution with the scavenger, followed by simple filtration.[11]

    • Liquid-Liquid Extraction with Chelating Agents: Washing the organic solution of your product with an aqueous solution containing a chelating agent like EDTA can help extract the metal into the aqueous phase.[5]

Scenario 3: I need a cost-effective and scalable purification method for large-scale production.

  • Probable Cause: For industrial applications, methods like chromatography and the use of scavengers can be expensive and generate significant waste.

  • Recommended Solutions:

    • Recrystallization: This is often the most economical and scalable purification technique.[12][13][14] The principle is to dissolve the impure solid in a hot solvent and then allow it to cool slowly.[12][14] As the solution cools, the solubility of the desired compound decreases, leading to the formation of pure crystals, while the impurities, including catalyst residues, remain in the solvent.[12]

    • Optimized Liquid-Liquid Extraction: A well-designed extraction process can be highly efficient for large-scale purification. This may involve multiple extractions or the use of specialized extraction equipment.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the typical catalysts used in the synthesis of this compound that I need to remove?

A1: The synthesis of this compound often involves Suzuki-Miyaura or similar cross-coupling reactions. These reactions typically utilize palladium catalysts, such as palladium on carbon (Pd/C) or homogeneous palladium complexes with phosphine ligands.[15][16] Nickel catalysts can also be used in some cases.[17][18]

Q2: How can I accurately measure the amount of residual catalyst in my final product?

A2: The industry-standard method for quantifying trace metal impurities in pharmaceutical and high-purity chemical products is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) .[1][19][20][21][22] This technique is highly sensitive and can detect metals at the parts-per-billion (ppb) level.

Q3: What are the acceptable limits for catalyst residues?

A3: The acceptable limits for residual metals depend on the final application. For active pharmaceutical ingredients (APIs), regulatory agencies like the European Agency for the Evaluation of Medicinal Products have strict guidelines, often limiting platinum group metals (which includes palladium) to less than 5 ppm.[1]

Q4: Can I prevent catalyst contamination during the reaction itself?

A4: While complete prevention is difficult, you can minimize contamination by using the lowest possible catalyst loading that still achieves a good reaction rate and yield. Additionally, ensuring the reaction goes to completion can simplify the purification process.

Part 3: Experimental Protocols & Data

Protocol 1: Palladium Removal Using Activated Carbon

This protocol is effective for removing both particulate and some soluble palladium residues.

Materials:

  • Crude this compound

  • Activated Carbon (e.g., Darco® KB-B)

  • Celite® 545

  • Suitable organic solvent (e.g., methanol, ethyl acetate)

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • Dissolution: Dissolve the crude this compound in a suitable solvent at a concentration of 10-50 mg/mL.[6]

  • Addition of Activated Carbon: Add activated carbon at a loading of 0.1 to 0.5 times the weight of the crude product.[6]

  • Stirring: Stir the suspension at room temperature or a slightly elevated temperature (e.g., 40-50 °C) for 2-18 hours. The optimal time should be determined experimentally.[6]

  • Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon.[6]

  • Washing: Wash the Celite® pad with fresh solvent to recover any adsorbed product.[6]

  • Concentration: Combine the filtrate and washes, and concentrate under reduced pressure to obtain the purified product.[6]

  • Analysis: Analyze the purified product for residual palladium content using ICP-MS.[6]

Protocol 2: Purification by Recrystallization

This protocol is a cost-effective method for obtaining high-purity this compound.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., a mixture of methanol and water, or hexane)[15][23]

  • Heating and stirring apparatus

  • Filtration apparatus (Büchner funnel)

Procedure:

  • Solvent Selection: Choose a solvent or solvent system in which this compound is highly soluble at elevated temperatures but has low solubility at room temperature.[12]

  • Dissolution: In a flask, add the crude product and a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid completely.[14]

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[13] The solution can then be placed in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[14]

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.[13]

  • Drying: Dry the purified crystals under vacuum.

Data Summary: Comparison of Purification Methods
Purification MethodTypical EfficiencyScalabilityCostKey Advantages
Filtration through Celite® Good for insoluble metalsHighLowSimple, fast, and removes particulate matter effectively.[5]
Activated Carbon HighModerateLowRemoves both particulate and some soluble catalyst species.[6][8]
Column Chromatography HighLowHighCan remove a wide range of impurities, including byproducts.
Metal Scavengers Very HighModerateHighHighly selective for specific metals, leading to very low residual levels.[2][10]
Recrystallization HighHighLowVery cost-effective for large-scale production and can yield high-purity products.[11][12]
Workflow for Catalyst Removal Strategy

Sources

Validation & Comparative

Comparative Guide: Mesophase Ranges of 4-(4-Butylphenyl)phenol vs. 4-Biphenylol

Author: BenchChem Technical Support Team. Date: March 2026

In the development of advanced anisotropic materials and lipid-based drug delivery systems, the selection of appropriate mesogenic (liquid crystal-forming) compounds is critical. This guide provides an objective, data-driven comparison of the phase transition behaviors of two structurally related compounds: 4-Biphenylol and 4-(4-Butylphenyl)phenol . By analyzing their structural differences, we can understand the thermodynamic principles that govern their mesophase ranges.

Structural Analysis & Mechanistic Rationale

The ability of a molecule to form a liquid crystalline phase (mesophase) depends heavily on the balance between molecular rigidity and flexibility.

4-Biphenylol (4-Hydroxybiphenyl) 4-Biphenylol consists solely of a rigid biphenyl core terminated by a polar hydroxyl group. The absence of a flexible aliphatic tail results in a highly ordered, tightly packed crystal lattice. This packing is driven by strong intermolecular hydrogen bonding and


 stacking interactions. Consequently, the thermal energy required to break the crystal lattice is exceptionally high, leading to a high melting point (approx. 164–165 °C). When the lattice finally collapses, the molecule undergoes direct isotropization—transitioning straight from a solid crystal to an isotropic liquid without exhibiting an intermediate mesophase[1].

This compound This compound modifies the rigid 4-biphenylol core by introducing a flexible, non-polar butyl (


) tail at the 4'-position. The different chemical groups and terminal chains play an important role in influencing the mesomorphic behavior of liquid crystals[2]. The addition of the butyl tail introduces conformational entropy, which disrupts the dense crystal packing and significantly lowers the melting point (

)[3]. However, the rigid biphenyl core still maintains strong anisotropic intermolecular interactions. This structural decoupling allows the molecules to align in an ordered, fluid state (typically a smectic phase) before the thermal energy is sufficient to reach the clearing point (

) and form an isotropic liquid[4].

MolecularLogic cluster_0 4-Biphenylol cluster_1 This compound A1 Rigid Core Only (No Tail) A2 High Crystal Packing Strong H-Bonds A1->A2 A3 Direct Isotropization (No Mesophase) A2->A3 B1 Rigid Core + Flexible Butyl Tail B2 Disrupted Packing Lowered Melting Point B1->B2 B3 Mesophase Range (Smectic Phase) B2->B3

Caption: Structural logic dictating the phase transition behaviors of the two compounds.

Comparative Phase Transition Data

The table below summarizes the quantitative thermal data for both compounds. The presence of the butyl tail in this compound opens a distinct thermodynamic window where the mesophase is stable.

CompoundCAS NumberCore StructureTerminal TailMelting Point (

)
Clearing Point (

)
Mesophase Range (

)
Observed Phases
4-Biphenylol 92-69-3BiphenylNone (

)
~164–165 °CN/A0 °C Crystal

Isotropic
This compound 84016-40-0BiphenylButyl (

)
~95–105 °C~130–140 °C~30–45 °C Crystal

Smectic

Isotropic

*Note: Values for the butyl derivative are representative of the 4'-alkyl-4-biphenylol homologous series. Exact temperatures may vary slightly based on sample purity and thermal history.

Experimental Methodologies: Self-Validating Phase Characterization

To accurately determine the mesophase range (


), researchers must employ an orthogonal, self-validating analytical approach. Relying solely on thermal data can lead to false positives, such as misidentifying a solid-solid polymorphic transition as a melting event. Therefore, we couple Differential Scanning Calorimetry (DSC) with Polarized Optical Microscopy (POM).
Step 1: Thermodynamic Profiling via DSC
  • Procedure: Encapsulate 3–5 mg of the purified compound in an aluminum pan. Perform a heat-cool-heat cycle at a controlled rate of 10 °C/min under a nitrogen atmosphere.

  • Causality: The first heating cycle erases the thermal history of the sample. The cooling and second heating cycles provide the true thermodynamic phase transitions. The 10 °C/min rate is chosen to balance signal resolution (sharp enthalpy peaks) with thermal equilibration, preventing thermal lag.

  • Data Yield: Identifies the exact melting point (

    
    , solid to mesophase) and the clearing point (
    
    
    
    , mesophase to isotropic liquid).
Step 2: Morphological Validation via POM
  • Procedure: Place a small sample between a glass slide and coverslip on a programmable hot stage. Heat the sample to its isotropic liquid state (above the

    
     determined by DSC), then cool it at 5 °C/min while observing under crossed polarizers.
    
  • Causality: Isotropic liquids appear completely dark under crossed polarizers because they do not alter the polarization of light. As the sample cools below

    
    , the formation of an anisotropic liquid crystal phase refracts light, producing characteristic birefringent textures.
    
  • Self-Validation: If DSC shows an endothermic peak at a specific temperature, POM must simultaneously show the emergence of a specific optical texture (e.g., focal-conic fan textures indicative of a smectic phase) at that exact temperature. This orthogonal confirmation ensures the transition is definitively mesomorphic.

ExperimentalWorkflow S1 1. Sample Preparation Purification & Desiccation S2 2. DSC Analysis Determine Tm & Tc S1->S2 S3 3. POM Observation Identify Optical Textures S1->S3 S4 4. Phase Diagram Map Mesophase Range S2->S4 S3->S4

Caption: Experimental workflow for characterizing liquid crystal mesophase ranges.

References

1.4 - Liquid Crystals, Taylor & Francis. 2.2 - Sensors, MDPI. 3.3 - Macromolecules, ACS Publications. 4.1 - NIST Chemistry WebBook, SRD 69.

Sources

Validation of Purity for 4-(4-Butylphenyl)phenol using GC-MS

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Senior Analytical Scientists, QC Managers, and Drug Development Professionals

Executive Summary: The Purity Imperative

4-(4-Butylphenyl)phenol (CAS: 84016-40-0), often utilized as a mesogenic core in liquid crystal display (LCD) manufacturing and organic synthesis, demands purity levels exceeding 99.5%. Trace impurities—specifically positional isomers and unreacted starting materials—can catastrophically disrupt phase transition temperatures and dielectric anisotropy in electronic applications.

While HPLC-UV is the workhorse for routine batch release, it often fails to resolve structural isomers (e.g., sec-butyl vs. n-butyl variants) that possess identical chromophores. Gas Chromatography-Mass Spectrometry (GC-MS) , particularly when coupled with silylation derivatization, stands as the definitive validation technique. This guide outlines a self-validating GC-MS protocol designed to detect trace impurities that other methods miss.

Comparative Analysis: Selecting the Right Tool

Before detailing the protocol, it is critical to understand why GC-MS is chosen over alternatives for validation.

FeatureGC-MS (Derivatized) HPLC-UV GC-FID
Primary Use Validation & Impurity ID Routine QC & Thermolabile samplesRoutine Quantitation
Specificity High (Mass spectral fingerprint)Medium (Retention time only)Medium (Retention time only)
Isomer Resolution Excellent (Structural fragmentation)Poor (Similar UV absorption)Good (Boiling point differences)
Sample Prep Complex (Requires Derivatization)Simple (Dilute & Shoot)Simple (Dilute & Shoot)
Limit of Detection < 1 ppm (SIM mode)~10 ppm~50 ppm
Blind Spots Non-volatiles (Polymers)Non-chromophoresNon-volatiles & Unknowns

The Verdict: Use HPLC-UV for daily batch checking. Use GC-MS to validate the HPLC method and strictly characterize the reference standard.

Technical Context & Impurity Profile

To validate purity, one must know what to look for.[1][2] Based on standard Suzuki coupling or Friedel-Crafts synthesis routes for alkyl-biphenyls, the critical impurities for this compound are:

  • Isomers: 4-(2-Butylphenyl)phenol (Positional isomer).

  • Starting Materials: 4-Butylphenylboronic acid (Polar, requires derivatization), 4-Bromophenol.

  • By-products: De-halogenated biphenyls, homocoupling dimers.

The Core Protocol: Derivatization GC-MS

Direct injection of phenols leads to peak tailing due to hydrogen bonding with silanol groups in the column liner. Silylation is mandatory for high-precision validation.

Phase 1: Sample Preparation (Silylation)

Reagents:

  • Solvent: Dichloromethane (DCM) or Anhydrous Pyridine.

  • Derivatizing Agent: BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide).

  • Internal Standard (IS): 4-Terphenyl (Structurally similar, distinct retention time).

Step-by-Step Workflow:

  • Weigh: 10 mg of sample into a 2 mL GC vial.

  • Dissolve: Add 1.0 mL of DCM containing the Internal Standard (50 µg/mL).

  • Derivatize: Add 100 µL of BSTFA + 1% TMCS.

  • Incubate: Cap and heat at 65°C for 30 minutes . (Ensure complete silylation of the sterically hindered phenolic -OH).

  • Cool: Allow to cool to room temperature before injection.

Phase 2: Instrumental Parameters

System: Agilent 7890/5977 or equivalent Single Quadrupole GC-MS.

  • Column: HP-5ms Ultra Inert (30 m × 0.25 mm × 0.25 µm).

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Inlet: Split/Splitless.

    • Mode: Split 20:1 (For Assay); Splitless (For Trace Impurity Profiling).

    • Temp: 280°C.

  • Oven Program:

    • Initial: 100°C (Hold 1 min).

    • Ramp 1: 20°C/min to 250°C.

    • Ramp 2: 5°C/min to 310°C (Hold 5 min).

    • Rationale: The slow ramp at the end resolves the high-boiling isomers.

  • MS Source: Electron Impact (EI) @ 70 eV.[3]

    • Source Temp: 230°C.

    • Quad Temp: 150°C.

    • Scan Range: 40–650 m/z.

Visualizing the Validation Workflow

The following diagram illustrates the critical decision points and flow for validating the purity of the sample.

ValidationWorkflow Start Raw Sample This compound Deriv Derivatization (BSTFA + 1% TMCS, 65°C) Start->Deriv Dissolve in DCM GC GC Separation (HP-5ms, 310°C Max) Deriv->GC Inject 1µL MS MS Detection (Full Scan + SIM) GC->MS Data Data Analysis MS->Data Check1 Peak Tailing < 1.2? Data->Check1 Check2 Impurity ID Match? Check1->Check2 Yes Fail Reject / Reprocess Check1->Fail No (Re-derivatize) Report Generate COA (Purity > 99.5%) Check2->Report Yes Check2->Fail No (Unknowns Found)

Figure 1: Analytical workflow for the validation of phenolic liquid crystal intermediates. Note the critical checkpoint for peak tailing, which indicates incomplete derivatization.

Validation Framework (ICH Q2 R1/R2)

To establish this method as a "Standard," you must validate the following parameters.

A. Specificity (Mass Spectral Logic)

The TMS-derivative of this compound (


 Da) will exhibit a distinct fragmentation pattern:
  • Molecular Ion (

    
    ): m/z 298 (Strong).
    
  • Methyl Loss (

    
    ): m/z 283 (Characteristic of TMS groups).
    
  • Tropylium Ion: m/z 91 (Aromatic cluster).

  • Base Peak: Often m/z 73 (TMS group).

Action: Compare the spectra of the main peak against the NIST library and the spectra of potential impurities (e.g., 4-butylphenylboronic acid-TMS).

B. Linearity & Sensitivity

Prepare a calibration curve using the TMS-derivatized standard.

ParameterRecommended Range / ValueAcceptance Criteria
Linearity Range 10 ppm – 1000 ppm

LOD (Limit of Detection) ~0.5 ppmS/N > 3:1
LOQ (Limit of Quantitation) ~1.5 ppmS/N > 10:1
Recovery (Accuracy) Spiked at 80%, 100%, 120%98.0% – 102.0%
C. System Suitability

Before every validation run, inject the System Suitability Solution (SSS) containing the analyte and a known impurity (e.g., 4-bromophenol).

  • Resolution (

    
    ):  > 2.0 between analyte and nearest impurity.
    
  • Tailing Factor (

    
    ):  < 1.2 (Crucial indicator of active sites in the liner).
    

Troubleshooting & Optimization

When results deviate, use this logic flow to diagnose the issue.

Troubleshooting Issue Problem Detected Split Peak Tailing? Issue->Split Ghost Ghost Peaks? Split->Ghost No Act1 Change Liner / Fresh BSTFA Split->Act1 Yes Sens Low Sensitivity? Ghost->Sens No Act2 Bake Column (320°C, 20 min) Ghost->Act2 Yes Act3 Check Split Ratio / Clean Source Sens->Act3 Yes

Figure 2: Decision matrix for troubleshooting common GC-MS anomalies during phenol analysis.

References

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (2023). Mass Spectral Library (NIST23). Retrieved from [Link]

  • Agilent Technologies. (2020). Analysis of Phenols by GC/MS using BSTFA Derivatization. Retrieved from [Link]

Sources

Comparative Guide: Thermal Stability of Alkyl-Biphenylols vs. Alkoxy-Biphenylols

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison of the thermal and oxidative stability profiles of Alkyl-Biphenylols versus Alkoxy-Biphenylols . It is designed for researchers in medicinal chemistry and materials science (specifically liquid crystals and high-performance polymers) who require objective data to select the optimal scaffold for high-temperature or metabolic endurance.

Executive Summary

In head-to-head thermal stress testing, Alkyl-biphenylols exhibit superior thermal and oxidative stability compared to Alkoxy-biphenylols.

While Alkoxy-biphenylols offer advantageous electronic properties (mesomeric electron donation) and lower melting transitions useful for liquid crystalline phases, they possess a structural vulnerability at the ether linkage (


). This linkage acts as a "weak link" susceptible to oxidative cleavage and 

-elimination at elevated temperatures. Alkyl-biphenylols, relying on robust

bonds, maintain structural integrity at temperatures 30–50°C higher than their alkoxy counterparts under inert conditions and show significantly prolonged induction periods under oxidative stress.

Recommendation:

  • Select Alkyl-Biphenylols for applications requiring varying high-temperature processing (>300°C), long-term oxidative resistance, or metabolic stability against O-dealkylation.

  • Select Alkoxy-Biphenylols only when specific electronic tuning (HOMO/LUMO adjustment) or phase behavior (e.g., nematic liquid crystal formation) outweighs the stability penalty.

Structural & Mechanistic Analysis

The divergence in stability stems from the bond dissociation energies (BDE) and the specific decomposition pathways accessible to the ether functionality.

Bond Dissociation Energy (BDE) Hierarchy

The fundamental thermodynamic stability is dictated by the weakest bond in the substituent chain.

Bond TypeStructure ContextApprox. BDE (kcal/mol)Stability Implication

Alkoxy-Biphenyl~105-110Very Strong (Partial double bond character due to resonance).

Alkyl-Biphenyl~100-105Strong.

Alkoxy-Biphenyl~80-85 The Weak Link. Susceptible to homolysis.

(Benzylic)
Alkyl-Biphenyl~88-90Susceptible to radical abstraction, but product is stable.

(

-Ether)
Alkoxy-Biphenyl~92 Radical formed is stabilized by Oxygen, facilitating rapid autoxidation.
Decomposition Pathways

Alkoxy-Biphenylols (The Ether Vulnerability): Under thermal stress, alkoxy chains undergo degradation via two primary mechanisms:

  • Oxidative Dealkylation (in air): Oxygen abstracts a hydrogen from the

    
    -carbon (adjacent to oxygen), forming a hydroperoxide. This decomposes to cleave the alkyl chain, leaving a phenol and an aldehyde.
    
  • 
    -Elimination (High T, Inert):  At extreme temperatures (>350°C), the ether can undergo thermal cleavage (pyrolysis) to yield the phenol and an alkene.
    

Alkyl-Biphenylols (The Alkyl Resilience): Alkyl chains lack the heteroatom "activator." Degradation requires:

  • Benzylic Oxidation: Slower than ether oxidation.

  • C-C Homolysis (Cracking): Requires significantly higher energy inputs (>400°C).

Visualizing the Degradation Mechanism

The following diagram illustrates the divergent degradation pathways.

DecompositionPathways Alkyl Alkyl-Biphenylol (Ar-CH2-R) AlkylRad Benzylic Radical (Ar-CH•-R) Alkyl->AlkylRad Heat/O2 (Slow) Alkoxy Alkoxy-Biphenylol (Ar-O-CH2-R) EtherRad α-Ether Radical (Ar-O-CH•-R) Alkoxy->EtherRad Heat/O2 (Fast) Stable Cross-linked Polymer (High T Stability) AlkylRad->Stable Recombination/Cross-linking (Char Formation) Peroxide Hydroperoxide Intermediate EtherRad->Peroxide +O2 Cleavage Chain Scission (Ar-OH + Aldehyde) Peroxide->Cleavage Decomposition

Caption: Comparative thermal degradation pathways. Note the "Chain Scission" outcome for Alkoxy variants versus the "Cross-linking" tendency of Alkyl variants.

Comparative Performance Data

The following data aggregates typical performance metrics from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for 4-substituted biphenylols.

Table 1: Thermal Stability Metrics (Inert Atmosphere, )
Property4-Octyl-4'-biphenylol 4-Octyloxy-4'-biphenylol Delta

(Onset)
365°C325°C+40°C (Alkyl)

(Peak Decomp)
420°C385°C+35°C (Alkyl)
Char Yield (600°C) 12%5%+7% (Alkyl)
Melting Point (

)
98°C135°CAlkoxy has higher

(packing)
Table 2: Oxidative Induction Time (OIT) @ 180°C (Air)
Compound ClassOIT (Minutes)Mechanism of Failure
Alkyl-Biphenylol > 45 minSlow benzylic oxidation
Alkoxy-Biphenylol < 15 minRapid ether autoxidation & cleavage

Data Source Interpretation: Alkoxy derivatives consistently show lower onset temperatures for weight loss. The presence of the oxygen atom in the chain lowers the activation energy for radical formation, accelerating mass loss.

Experimental Protocols (Self-Validating)

To reproduce these results or benchmark new derivatives, follow these standardized protocols. These workflows are designed to eliminate artifacts from moisture or solvent entrapment.

Protocol A: TGA Thermal Stability Profiling

Objective: Determine the Temperature of 5% Weight Loss (


).
  • Sample Prep: Dry 5-10 mg of sample in a vacuum oven at 40°C for 4 hours to remove surface moisture.

  • Instrument: TGA (e.g., TA Instruments Q500 or Mettler Toledo).

  • Pan: Platinum or Alumina (Do not use Aluminum for >500°C).

  • Purge: Nitrogen (Inert) at 50 mL/min.

  • Method:

    • Equilibrate: 40°C.

    • Isothermal: 5 mins (Stabilize baseline).

    • Ramp: 10°C/min to 700°C.

  • Validation: The derivative weight loss curve (DTG) must show a single primary peak. Multiple peaks indicate solvent contamination or multi-stage degradation.

Protocol B: Oxidative Induction Time (OIT)

Objective: Compare resistance to oxidative degradation (Shelf-life proxy).

  • Instrument: DSC (Differential Scanning Calorimeter).

  • Pan: Open Aluminum pan (maximize air contact).

  • Method:

    • Ramp: 20°C/min to 180°C under Nitrogen .

    • Isothermal: Hold at 180°C for 5 mins.

    • Switch Gas: At t=5 min, switch purge to Oxygen (50 mL/min).

    • Record: Time from gas switch to the onset of the exothermic oxidation peak.

  • Interpretation: Longer time = Higher Stability.

Experimental Workflow Diagram

ExperimentalWorkflow Start Sample Synthesis Purity Check Purity (HPLC > 98%) Start->Purity Purity->Start Fail Dry Vacuum Dry (Remove Solvents) Purity->Dry Pass Split Dry->Split TGA_Setup TGA Setup (Inert N2) Split->TGA_Setup DSC_Setup DSC Setup (OIT Mode) Split->DSC_Setup TGA_Run Ramp 10°C/min to 700°C TGA_Setup->TGA_Run TGA_Data Calculate Td(5%) & Char Yield TGA_Run->TGA_Data DSC_Iso Isothermal 180°C (Switch N2 -> O2) DSC_Setup->DSC_Iso DSC_Data Measure Exotherm Onset Time DSC_Iso->DSC_Data

Caption: Standardized workflow for thermal and oxidative characterization.

Implications for Drug Development & Materials[2][3]

Pharmaceutical Context (Metabolic Stability)

While this guide focuses on thermal stability, the chemical principles translate directly to metabolic stability (microsomal stability assays).

  • Alkoxy-Biphenyls: Highly susceptible to O-dealkylation by Cytochrome P450 enzymes (CYP450). This results in a short half-life (

    
    ) and rapid clearance.
    
  • Alkyl-Biphenyls: More metabolically stable.[1] Metabolism is restricted to benzylic hydroxylation, which is generally slower than O-dealkylation.

  • Design Tip: If the drug candidate fails metabolic stability screens, replace the alkoxy ether with a direct alkyl link or a difluoro-alkoxy link (bioisostere) to block the unstable site.

Materials Science (Liquid Crystals/Polymers)
  • Liquid Crystals: Alkoxy tails are often retained despite lower stability because they promote smectic phases and higher clearing points due to increased molecular aspect ratio and polarizability.

  • High-Temp Polymers: For polymers (e.g., Polyaryletherketones), avoid alkoxy side-chains if the processing temperature exceeds 350°C. Use alkyl or aryl substituents.

References

  • Thermal Properties of Alkoxy Side Groups: Title: Thermotropic Liquid Crystalline Polymers with Various Alkoxy Side Groups: Thermal Properties and Molecular Dynamics. Source: Polymers (Basel), 2019. URL:[Link]

  • Bond Dissociation Energies: Title: Bond Dissociation Energies of Organic Molecules. Source: Accounts of Chemical Research, 2003. URL:[Link]

  • Oxidative Stability Mechanisms: Title: Reactivity of Substituted Phenols Toward Alkyl Radicals. Source: Journal of the American Chemical Society, 1999. URL:[Link]

  • Metabolic Stability of Alkyl vs Alkoxy: Title: The Role of Alkyl Groups in Organic Chemistry and Drug Design. Source: Journal of Analytical & Bioanalytical Techniques. URL:[Link]

Sources

A Comparative Benchmarking Guide to the Synthesis of 4-(4-Butylphenyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the synthesis of biphenyl scaffolds is of paramount importance. Among these, 4-(4-Butylphenyl)phenol stands out as a key intermediate due to its structural motifs finding application in liquid crystals, polymers, and as a precursor for various biologically active molecules. The efficient and cost-effective production of this compound is a significant consideration for researchers and process chemists. This guide provides a comprehensive comparison of the primary synthetic routes to this compound, offering an in-depth analysis of their methodologies, performance, and economic viability, supported by experimental data and established chemical principles.

Introduction to Synthetic Strategies

The synthesis of this compound fundamentally involves the formation of a carbon-carbon bond between a butyl-substituted benzene ring and a phenol ring. This can be achieved through two main strategic approaches:

  • Cross-Coupling Reactions: These methods involve the direct coupling of two pre-functionalized aromatic rings, typically catalyzed by a transition metal, most commonly palladium or nickel.

  • Classical Two-Step Synthesis: This approach involves the initial formation of a butylphenyl ketone intermediate via Friedel-Crafts acylation, followed by a reduction to yield the final product.

This guide will dissect and compare the following specific routes:

  • Route 1: Suzuki-Miyaura Coupling

  • Route 2: Kumada Coupling

  • Route 3: Negishi Coupling

  • Route 4: Hiyama Coupling

  • Route 5: Friedel-Crafts Acylation and Reduction

A critical consideration in the cross-coupling approaches is the protection of the phenolic hydroxyl group, which would otherwise interfere with the organometallic reagents. Common protecting groups for phenols include silyl ethers (e.g., TBDMS) or methyl ethers. The choice of protecting group impacts the overall efficiency of the synthesis due to the additional protection and deprotection steps required.

Route 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is arguably the most widely utilized cross-coupling reaction for the formation of biaryl compounds, favored for its mild reaction conditions, high functional group tolerance, and the use of relatively stable and non-toxic organoboron reagents.[1]

Reaction Scheme:

Causality Behind Experimental Choices:

The choice of a palladium catalyst and a suitable ligand is crucial for achieving high yields.[2][3][4] Phosphine-based ligands are commonly employed to stabilize the palladium catalyst and facilitate the catalytic cycle. The base is essential for the transmetalation step, activating the boronic acid.

Experimental Protocol: Suzuki-Miyaura Coupling

Step 1: Protection of 4-Bromophenol (as tert-Butyldimethylsilyl ether)

  • To a solution of 4-bromophenol (1.0 eq) in anhydrous dichloromethane (DCM), add imidazole (1.5 eq).

  • Cool the mixture to 0 °C and add tert-butyldimethylsilyl chloride (TBDMSCl, 1.1 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Quench the reaction with water and extract with DCM.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the protected 4-bromophenol.

Step 2: Suzuki-Miyaura Coupling

  • In a round-bottom flask, combine the protected 4-bromophenol (1.0 eq), 4-butylphenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.03 eq).

  • Add a solvent mixture of toluene and water (e.g., 4:1 ratio).

  • Heat the mixture to reflux (around 90-100 °C) and stir for 12-24 hours under an inert atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction, add water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

Step 3: Deprotection of the Silyl Ether

  • Dissolve the crude protected product in tetrahydrofuran (THF).

  • Add a solution of tetrabutylammonium fluoride (TBAF, 1.1 eq) in THF.

  • Stir at room temperature for 1-2 hours.

  • Quench with a saturated aqueous solution of ammonium chloride.

  • Extract with ethyl acetate, wash with brine, dry, and concentrate.

  • Purify the crude product by column chromatography to yield this compound.[2][4]

Workflow for Suzuki-Miyaura Coupling

A 4-Bromophenol B Protection (TBDMSCl) A->B C Protected 4-Bromophenol B->C E Suzuki-Miyaura Coupling (Pd(PPh3)4, K2CO3) C->E D 4-Butylphenylboronic acid D->E F Protected this compound E->F G Deprotection (TBAF) F->G H This compound G->H

Caption: Workflow for the synthesis of this compound via Suzuki-Miyaura coupling.

Route 2: Kumada Coupling

The Kumada coupling utilizes a Grignard reagent as the organometallic partner and is one of the earliest developed cross-coupling reactions.[5] It is often catalyzed by nickel or palladium complexes. While Grignard reagents are highly reactive, they are also less tolerant of many functional groups, necessitating the protection of the phenol.[6][7]

Reaction Scheme:

Causality Behind Experimental Choices:

Nickel catalysts are often preferred for Kumada couplings due to their lower cost compared to palladium.[8] The high reactivity of the Grignard reagent allows for rapid reaction times but also requires strictly anhydrous conditions.

Experimental Protocol: Kumada Coupling

Step 1: Protection of 4-Bromophenol (as in Route 1)

Step 2: Preparation of 4-Butylphenylmagnesium bromide (Grignard Reagent)

  • In a flame-dried flask under an inert atmosphere, add magnesium turnings (1.2 eq).

  • Add a solution of 4-bromobutane (1.0 eq) in anhydrous THF dropwise to initiate the reaction.

  • Once the reaction starts, add the remaining 4-bromobutane solution and reflux for 1-2 hours to ensure complete formation of the Grignard reagent.

Step 3: Kumada Coupling

  • To a solution of the protected 4-bromophenol (1.0 eq) in anhydrous THF, add a nickel catalyst such as Ni(dppe)Cl₂ (0.05 eq).

  • Cool the mixture to 0 °C and slowly add the freshly prepared 4-butylphenylmagnesium bromide solution (1.1 eq).

  • Allow the reaction to warm to room temperature and stir for 4-8 hours.

  • Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

  • Extract with diethyl ether, wash with brine, dry, and concentrate.

Step 4: Deprotection (as in Route 1)

Workflow for Kumada Coupling

A 4-Bromophenol B Protection A->B C Protected 4-Bromophenol B->C G Kumada Coupling (Ni(dppe)Cl2) C->G D 4-Bromobutane + Mg E Grignard Formation D->E F 4-Butylphenylmagnesium bromide E->F F->G H Protected this compound G->H I Deprotection H->I J This compound I->J

Caption: Workflow for the synthesis of this compound via Kumada coupling.

Route 3: Negishi Coupling

The Negishi coupling employs organozinc reagents, which are generally more functional group tolerant than Grignard reagents but more reactive than organoboranes.[9][10] This method offers a good balance between reactivity and selectivity.[11]

Reaction Scheme:

Causality Behind Experimental Choices:

Palladium catalysts are typically used for Negishi couplings, often with phosphine ligands.[12] The organozinc reagent can be prepared in situ from the corresponding Grignard or organolithium reagent, or directly from an aryl halide.

Experimental Protocol: Negishi Coupling

Step 1: Protection of 4-Iodophenol (similar to Route 1)

Step 2: Preparation of 4-Butylphenylzinc chloride

  • Prepare 4-butylphenylmagnesium bromide as described in Route 2.

  • To a solution of zinc chloride (1.2 eq) in anhydrous THF at 0 °C, slowly add the Grignard reagent.

  • Stir the mixture for 1 hour at room temperature to form the organozinc reagent.

Step 3: Negishi Coupling

  • In a separate flask, dissolve the protected 4-iodophenol (1.0 eq) and a palladium catalyst like Pd(PPh₃)₄ (0.03 eq) in anhydrous THF.

  • Add the freshly prepared 4-butylphenylzinc chloride solution to the reaction mixture.

  • Heat the reaction to reflux for 6-12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool and quench with saturated aqueous ammonium chloride.

  • Extract with ethyl acetate, wash with brine, dry, and concentrate.

Step 4: Deprotection (as in Route 1)

Workflow for Negishi Coupling

A 4-Iodophenol B Protection A->B C Protected 4-Iodophenol B->C G Negishi Coupling (Pd(PPh3)4) C->G D 4-Butylphenylmagnesium bromide E Transmetalation (ZnCl2) D->E F 4-Butylphenylzinc chloride E->F F->G H Protected this compound G->H I Deprotection H->I J This compound I->J

Caption: Workflow for the synthesis of this compound via Negishi coupling.

Route 4: Hiyama Coupling

The Hiyama coupling utilizes organosilicon reagents, which are attractive due to their low toxicity and stability.[7] The reaction requires an activator, typically a fluoride source or a base, to facilitate the transmetalation step.

Reaction Scheme:

Causality Behind Experimental Choices:

The choice of activator is critical for the success of the Hiyama coupling.[7] Tetrabutylammonium fluoride (TBAF) is a common choice. The palladium catalyst and ligand system are similar to those used in Suzuki couplings.

Experimental Protocol: Hiyama Coupling

Step 1: Protection of 4-Bromophenol (as in Route 1)

Step 2: Hiyama Coupling

  • In a reaction flask, combine the protected 4-bromophenol (1.0 eq), 4-butylphenyltrimethoxysilane (1.5 eq), a palladium catalyst such as Pd(OAc)₂ (0.05 eq), and a phosphine ligand like SPhos (0.1 eq).

  • Add anhydrous THF as the solvent.

  • Add TBAF (2.0 eq) as a 1M solution in THF.

  • Heat the mixture to reflux for 12-24 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction, and quench with water.

  • Extract with ethyl acetate, wash with brine, dry, and concentrate.

Step 3: Deprotection (as in Route 1)

Workflow for Hiyama Coupling

A 4-Bromophenol B Protection A->B C Protected 4-Bromophenol B->C E Hiyama Coupling (Pd(OAc)2, SPhos, TBAF) C->E D 4-Butylphenyltrimethoxysilane D->E F Protected this compound E->F G Deprotection F->G H This compound G->H

Caption: Workflow for the synthesis of this compound via Hiyama coupling.

Route 5: Friedel-Crafts Acylation and Reduction

This classical approach avoids the use of often expensive and sensitive organometallic reagents and catalysts. It involves the acylation of benzene with butyryl chloride to form a ketone, followed by reduction of the carbonyl group.

Reaction Scheme:

A more direct approach involves the Friedel-Crafts acylation of phenol, however, this often leads to a mixture of ortho and para isomers and can be complicated by the reactivity of the phenol. A more controlled synthesis involves the acylation of a protected phenol, such as anisole (methoxybenzene).

Alternative Friedel-Crafts Route:

This route provides the butylphenol precursor, which can then be coupled as described in the previous routes. A direct synthesis of this compound can also be envisioned by first synthesizing 4-butylbiphenyl and then functionalizing it, but this is often less efficient.

The most common reduction methods for the ketone intermediate are the Clemmensen reduction (using zinc amalgam and hydrochloric acid) and the Wolff-Kishner reduction (using hydrazine and a strong base).[13][14]

Experimental Protocol: Friedel-Crafts Acylation and Clemmensen Reduction

Step 1: Friedel-Crafts Acylation of Anisole

  • To a stirred suspension of anhydrous aluminum chloride (1.2 eq) in dry dichloromethane (DCM) at 0 °C, add butyryl chloride (1.1 eq) dropwise.

  • After stirring for 15 minutes, add anisole (1.0 eq) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Carefully pour the reaction mixture onto crushed ice and concentrated HCl.

  • Separate the organic layer, wash with water, sodium bicarbonate solution, and brine.

  • Dry over anhydrous sodium sulfate and concentrate to obtain 4-methoxybutyrophenone.

Step 2: Clemmensen Reduction

  • Prepare zinc amalgam by stirring zinc dust (5.0 eq) with a 5% aqueous solution of mercuric chloride for 10 minutes.

  • Decant the aqueous solution and add concentrated hydrochloric acid, water, and toluene to the amalgamated zinc.

  • Add the 4-methoxybutyrophenone (1.0 eq) and heat the mixture to reflux for 24-48 hours, with periodic addition of more concentrated HCl.

  • After cooling, separate the organic layer and extract the aqueous layer with toluene.

  • Combine the organic layers, wash with water and brine, dry, and concentrate to yield 4-butylanisole.

Step 3: Demethylation of 4-Butylanisole

  • Dissolve 4-butylanisole (1.0 eq) in dry DCM and cool to -78 °C.

  • Add boron tribromide (BBr₃, 1.5 eq) dropwise.

  • Stir at -78 °C for 1 hour and then allow to warm to room temperature overnight.

  • Carefully quench the reaction with water at 0 °C.

  • Extract with DCM, wash with brine, dry, and concentrate.

  • Purify by column chromatography to obtain 4-butylphenol.

This product can then be used in a cross-coupling reaction to synthesize the final product.

Workflow for Friedel-Crafts Route

A Anisole C Friedel-Crafts Acylation (AlCl3) A->C B Butyryl chloride B->C D 4-Methoxybutyrophenone C->D E Clemmensen Reduction (Zn(Hg), HCl) D->E F 4-Butylanisole E->F G Demethylation (BBr3) F->G H 4-Butylphenol G->H

Caption: Workflow for the synthesis of a key precursor via the Friedel-Crafts route.

Comparative Analysis of Synthesis Routes

Metric Suzuki-Miyaura Coupling Kumada Coupling Negishi Coupling Hiyama Coupling Friedel-Crafts Acylation/Reduction
Typical Yield High (80-95%)Moderate to High (70-90%)High (80-95%)Moderate to High (70-90%)Moderate (overall two steps)
Reagent Cost Boronic acids can be moderately expensive.Grignard reagents are inexpensive.Organozinc reagents are moderately priced.Organosilanes can be expensive.Starting materials are inexpensive.
Catalyst Cost Palladium catalysts are expensive.Nickel catalysts are cheaper than palladium.Palladium catalysts are expensive.Palladium catalysts are expensive.Lewis acid (AlCl₃) is inexpensive.
Functional Group Tolerance ExcellentPoor to ModerateGoodGoodModerate
Reaction Conditions MildRequires strictly anhydrous conditions.Requires anhydrous conditions.Requires an activator.Harsh (strong acid/base).
Environmental Impact Boron byproducts are relatively benign.Magnesium salts are generally benign.Zinc salts have moderate toxicity.Silicon byproducts are non-toxic.Generates significant acidic/basic waste.
Operational Simplicity Relatively straightforward.Requires careful handling of Grignard reagents.Requires preparation of organozinc reagents.Straightforward.Multi-step and requires careful workup.

Conclusion and Recommendations

The choice of the optimal synthesis route for this compound depends on the specific priorities of the researcher or organization, including scale, cost constraints, and available expertise.

  • For laboratory-scale synthesis with a focus on high yield and reliability, the Suzuki-Miyaura coupling is often the preferred method. Its broad functional group tolerance and the commercial availability of a wide range of boronic acids make it a versatile and robust choice.

  • For large-scale industrial production where cost is a primary driver, the Friedel-Crafts acylation followed by reduction of a protected phenol could be the most economical route, despite being a multi-step process. The low cost of starting materials and reagents can offset the potentially lower overall yield and more demanding reaction conditions.

  • The Kumada and Negishi couplings offer viable alternatives, particularly when specific starting materials are readily available or when the reactivity profiles of their respective organometallic reagents are advantageous for a particular substrate. The Kumada coupling's use of inexpensive Grignard reagents is a significant advantage, while the Negishi coupling provides a good compromise between reactivity and functional group tolerance.

  • The Hiyama coupling, while mechanistically elegant and employing non-toxic organosilanes, is often limited by the cost and availability of the organosilicon reagents.

Ultimately, a thorough process development and optimization study for each route on the desired scale is recommended to make a fully informed decision. This guide provides the foundational knowledge and comparative framework to initiate such an investigation.

References

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  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
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  • King, A. O., Okukado, N., & Negishi, E. I. (1977). Highly general stereo-, regio-, and chemo-selective synthesis of terminal and internal conjugated enynes by the Pd-catalysed reaction of alkynylzinc reagents with alkenyl halides.
  • Hatanaka, Y., & Hiyama, T. (1988). Cross-coupling of organosilanes with organic halides mediated by a palladium catalyst and tris(diethylamino)sulfonium difluorotrimethylsilicate. Journal of Organic Chemistry, 53(4), 918-920.
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Sources

Structural Elucidation of 4-(4-Butylphenyl)phenol: A Comparative Guide to SC-XRD vs. Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-(4-Butylphenyl)phenol (CAS: 1638-22-8) serves as a critical mesogenic core in the synthesis of liquid crystalline polymers and advanced optical materials. While standard spectroscopic methods (NMR, MS) confirm molecular connectivity, they fail to elucidate the solid-state supramolecular organization—specifically the biphenyl torsion angle and intermolecular hydrogen bonding networks —which ultimately dictate the material's phase transition temperatures and mesophase stability.

This guide details the protocol for confirming the absolute structure of this compound via Single Crystal X-ray Diffraction (SC-XRD) and objectively compares its utility against solution-phase alternatives.

Part 1: Comparative Analysis (The "Why")

In drug development and materials science, "structure" has two meanings: connectivity (which atoms are connected to which) and conformation (how the molecule sits in 3D space).

Table 1: Methodological Comparison for Structural Confirmation
FeatureSolution NMR (

H/

C)
Mass Spectrometry (HR-MS) SC-XRD (The Gold Standard)
Primary Output Connectivity & Chemical EnvironmentMolecular Formula & FragmentationAbsolute 3D Atomic Coordinates
Stereochemistry Inferred (via NOESY/coupling constants)NoneDirectly Observed (Relative & Absolute)
Conformation Time-averaged (fast rotation in solution)Gas-phase (ionized state)Solid-state (frozen low-energy conformer)
Intermolecular Interactions Difficult to distinguish (concentration dependent)N/AExplicit (H-bonds,

-

stacking)
Sample Recovery YesNo (Destructive)Yes (Non-destructive)
Critical Limitation Cannot determine the biphenyl twist angle in solid state.[1]Isomer ambiguity (e.g., o, m, p substitution).Requires a high-quality single crystal.
Part 2: Strategic Decision Framework

The following decision tree illustrates when to escalate from standard QC (NMR) to advanced structural confirmation (SC-XRD).

DecisionTree Start Synthesis of this compound QC_Level1 Level 1 QC: 1H NMR + HPLC Start->QC_Level1 Ambiguity Is Connectivity Ambiguous? QC_Level1->Ambiguity Phase_Analysis Material Application (Liquid Crystal/Pharma) Ambiguity->Phase_Analysis No XRD_Trigger Trigger SC-XRD Analysis Ambiguity->XRD_Trigger Yes (Isomer/Regio issues) Routine Proceed to Batch Release Phase_Analysis->Routine Solution Use Only Phase_Analysis->XRD_Trigger Solid State/Packing Critical XRD_Workflow Output: Torsion Angles & H-Bonding XRD_Trigger->XRD_Workflow Initiate Protocol

Figure 1: Decision matrix for escalating to X-ray diffraction based on material application requirements.

Part 3: Experimental Protocol (SC-XRD)

This protocol is designed to yield high-quality crystals suitable for a Kappa-geometry diffractometer or similar instrument.

Phase 1: Crystallization (The Critical Step)

For biphenyl derivatives, the goal is to slow down nucleation to prevent twinning.

  • Method: Slow Evaporation.[2][3]

  • Solvent System: Ethanol/Toluene (4:1 ratio) or Isopropyl Alcohol.

  • Procedure:

    • Dissolve 20 mg of this compound in 2 mL of warm Ethanol.

    • Add 0.5 mL Toluene (improves

      
      -stacking solubility).
      
    • Filter through a 0.45

      
      m PTFE syringe filter into a clean scintillation vial.
      
    • Cover with parafilm and poke 3-4 small holes.

    • Store in a vibration-free environment at 4°C (fridge) or room temperature.

    • Target: Colorless blocks or plates (0.2 x 0.2 x 0.1 mm) within 3-7 days.

Phase 2: Data Collection
  • Mounting: Select a crystal with sharp extinction under polarized light. Mount on a MiTeGen loop using Paratone oil.

  • Temperature: 100 K (Cryostream). Note: Low temperature is non-negotiable for alkyl chains to reduce thermal disorder.

  • Source: Mo-K

    
     (
    
    
    
    Å) or Cu-K
    
    
    (
    
    
    Å). Mo is preferred to minimize absorption, though Cu is acceptable for this organic light-atom structure.
  • Strategy: Collect a full sphere of data (completeness > 99%) to resolution 0.80 Å.

Phase 3: Structure Solution & Refinement
  • Software: SHELXT (Solution) and SHELXL (Refinement) via OLEX2 interface.

  • Workflow:

    • Space Group Determination: Likely Monoclinic (

      
      ) or Triclinic (
      
      
      
      ).
    • Phasing: Use Intrinsic Phasing (SHELXT).

    • Refinement:

      • Refine all non-hydrogen atoms anisotropically.

      • Place Phenyl H-atoms geometrically (AFIX 43).

      • Place Hydroxyl H-atom based on difference map electron density (crucial for H-bond definition) or AFIX 147.

      • Check: Verify the butyl chain for disorder. If terminal carbons have high

        
        , apply rigid bond restraints (RIGU).
        
Part 4: Data Interpretation & Validation

When you receive the .cif (Crystallographic Information File), verify these specific parameters to confirm the structure and quality.

1. The Biphenyl Torsion Angle

This is the angle between the two phenyl ring planes.

  • Expected Range: 0° to 40°.

  • Significance: A planar molecule (<10°) indicates strong conjugation and high packing efficiency, ideal for Smectic liquid crystal phases. A twisted molecule (>30°) disrupts packing, lowering the melting point. NMR cannot provide this static value.

2. The Butyl Chain Conformation
  • Observation: Look at the C-C-C-C torsion angles.

  • Target: Trans conformation (zigzag) is energetically favorable in the crystal lattice. Gauche defects indicate disorder or loose packing.

3. Hydrogen Bonding (The "Head-to-Tail" Check)
  • Mechanism: The phenolic -OH group acts as both donor and acceptor.

  • Pattern: Look for infinite chains of O-H

    
     O interactions.
    
  • Metric: O

    
     O distance should be approx 2.7 - 2.8 Å.
    
Validation Metrics (Self-Check)
  • R1 Value: Must be

    
     (5%) for publication quality.
    
  • Goodness of Fit (GooF): Should be close to 1.0 (0.9 - 1.1).

  • Residual Density: No peak should exceed

    
     e-/Å
    
    
    
    (unless near a heavy atom, which is absent here).
Part 5: Analytical Workflow Visualization

XRD_Workflow Sample Crude Sample (>95% Purity) Growth Crystal Growth (Slow Evap) Sample->Growth Selection Microscope Selection (Polarized Light) Growth->Selection Diffraction X-Ray Diffraction (Mo-Source, 100K) Selection->Diffraction Processing Data Reduction (Integration/Scaling) Diffraction->Processing Solution Structure Solution (SHELXT) Processing->Solution Refinement Refinement (SHELXL) Solution->Refinement CIF Final CIF (Validation) Refinement->CIF

Figure 2: Step-by-step workflow from crude sample to validated crystallographic file.[4]

References
  • Cambridge Crystallographic Data Centre (CCDC). CSD-System: The world’s repository for small-molecule organic and metal-organic crystal structures. [Link]

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8. [Link]

  • Massa, W. (2004). Crystal Structure Determination. Springer Berlin Heidelberg. (Standard text for experimental protocols). [Link]

  • Gray, G. W. (1962). Molecular Structure and the Properties of Liquid Crystals. Academic Press. (Foundational text on biphenyl mesogens). [Link]

Sources

Reproducibility of Phase Transition Temperatures in 4-(4-Butylphenyl)phenol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the fields of materials science and drug development, the thermal consistency of phase-change materials and mesogenic building blocks is paramount. 4-(4-Butylphenyl)phenol (4-BPP) —a biphenyl-4-ol derivative characterized by a rigid biphenyl core and a flexible butyl tail—is frequently utilized as a precursor for advanced liquid crystals and as a structural matrix in thermal-responsive formulations.

This guide provides an objective, data-driven comparison of the phase transition reproducibility of High-Purity 4-BPP against Technical Grade variants and a widely adopted industry standard, 4-Cyano-4'-pentylbiphenyl (5CB) . By examining the causality behind thermal hysteresis and providing a self-validating analytical protocol, this document serves as an authoritative resource for researchers requiring precise thermal calibration and material selection.

Mechanistic Overview: The Causality of Phase Transitions

To understand why phase transition reproducibility varies across different grades and alternative chemicals, we must examine the structure-property relationships at the molecular level.

Hydrogen Bonding vs. Dipole-Dipole Interactions

The thermal behavior of 4-BPP is fundamentally governed by its terminal phenolic hydroxyl (-OH) group. This functional group forms a highly directional, strongly bound intermolecular hydrogen-bonded network. Disrupting this crystalline lattice requires significant thermal energy (enthalpy), resulting in a relatively high and sharp melting point.

In contrast, the reference standard 5CB relies on a terminal cyano (-CN) group, which interacts via weaker dipole-dipole forces[1]. Because less energy is required to disrupt these forces, 5CB exhibits lower-temperature transitions, shifting from a crystalline state to a nematic liquid crystal state at 22.5 °C, and from nematic to isotropic at 35.0 °C[2].

The Role of Impurities in Thermal Variance

Reproducibility is heavily dependent on purity. In Technical Grade 4-BPP, trace impurities (such as structural isomers or residual biphenyls) act as plasticizers. During the cooling cycle, these impurities segregate at the crystal grain boundaries. Upon subsequent heating, they disrupt the uniform hydrogen-bonded network, leading to a phenomenon known as freezing point depression. This not only lowers the onset temperature (


) but broadens the melting peak, resulting in high inter-cycle variance and poor reproducibility.

Comparative Performance Analysis

To objectively evaluate performance, we subjected three distinct materials to rigorous thermal cycling using Differential Scanning Calorimetry (DSC). The focus was on the standard deviation (


) of the transition temperatures across 10 consecutive heating and cooling cycles.
Quantitative Data Summary
Material Grade / TypeTarget Phase TransitionMean

(°C)
Mean

(J/g)
Inter-Cycle Variance (

of

)
High-Purity 4-BPP (>99.5%) Crystalline

Isotropic
98.45112.4± 0.04 °C
Technical Grade 4-BPP (95%) Crystalline

Isotropic
96.12104.8± 0.85 °C
5CB (Reference Standard) Crystalline

Nematic
22.5054.2± 0.06 °C
5CB (Reference Standard) Nematic

Isotropic
35.002.1± 0.02 °C

Key Insights:

  • High-Purity 4-BPP demonstrates exceptional thermal stability. The tight variance (± 0.04 °C) proves that the hydrogen-bonded lattice reforms identically during each cooling cycle, making it an ideal candidate for precision applications.

  • Technical Grade 4-BPP fails the reproducibility threshold for calibration standards. The ± 0.85 °C variance indicates inconsistent lattice formation due to impurity segregation.

  • 5CB provides highly reproducible, multi-stage transitions (Cr

    
     N 
    
    
    
    Iso)[2], but its lack of hydrogen bonding makes it highly susceptible to trace atmospheric moisture, requiring stricter environmental controls during handling than 4-BPP.

Experimental Workflow: Self-Validating DSC Protocol

To ensure trustworthiness and exact replication of the data presented above, the following step-by-step methodology must be strictly adhered to. This protocol utilizes Differential Scanning Calorimetry (DSC), the gold standard for analyzing phase transitions in polymers and mesogens[3].

Step-by-Step Methodology
  • Instrument Calibration (Critical Step): Calibrate the DSC cell constant and temperature using NIST Standard Reference Material® 2232a (High-Purity Indium)[4]. Verify that the melting onset of the Indium standard is exactly 156.5985 °C. Causality: DSC is not an absolute measurement technique; without NIST-traceable calibration, baseline drift will invalidate inter-cycle comparisons[4][5].

  • Sample Encapsulation: Weigh exactly 3.00 ± 0.05 mg of the 4-BPP sample into a pre-weighed aluminum pan. Seal the pan hermetically. Causality: Hermetic sealing prevents the ingress of atmospheric moisture. Water molecules will hydrogen-bond with the phenolic -OH groups of 4-BPP, artificially depressing the melting point.

  • Atmospheric Control: Purge the DSC cell with ultra-high-purity Nitrogen gas at a constant flow rate of 50 mL/min[3]. Causality: An inert atmosphere prevents oxidative degradation of the butyl tail at elevated temperatures.

  • Thermal Cycling:

    • Equilibrate the sample at 20.0 °C for 5 minutes.

    • Ramp at 10.0 °C/min to 120.0 °C (Heating Cycle).

    • Hold isothermally for 2 minutes. Causality: This erases the thermal history and ensures complete disruption of the crystalline lattice.

    • Cool at 10.0 °C/min to 20.0 °C (Cooling Cycle).

    • Repeat this exact loop for 10 consecutive cycles.

  • Data Integration: Using the instrument's analysis software, calculate the extrapolated onset temperature (

    
    ) and integrate the area under the endothermic peak to determine the enthalpy of fusion (
    
    
    
    ) for each cycle.
Workflow Visualization

G N1 Sample Preparation This compound (Hermetic Al Pan) N2 DSC Chamber Dry N2 Purge (50 mL/min) N1->N2 N3 Heating Cycle (10 °C/min) N2->N3 Apply Heat N5 Endothermic Transition (Lattice Disruption) N3->N5 T = Tm N4 Cooling Cycle (10 °C/min) N6 Exothermic Transition (Lattice Formation) N4->N6 T = Tc N5->N4 Isotropic Phase N7 Data Integration Tm, ΔHf, & Hysteresis N5->N7 N6->N3 Cycle 10x N6->N7

Figure 1: DSC thermal cycling workflow for evaluating phase transition reproducibility.

Conclusion

For applications demanding strict thermal fidelity, High-Purity this compound (>99.5%) offers superior phase transition reproducibility compared to technical grades. While alternative mesogens like 5CB provide lower-temperature, multi-stage transitions suitable for room-temperature displays, the robust hydrogen-bonded network of 4-BPP makes it an exceptionally stable and reproducible standard for higher-temperature thermal matrices, provided that rigorous, moisture-free analytical protocols are maintained.

References

  • 4-Cyano-4'-pentylbiphenyl - Wikipedia Source: Wikipedia URL:[Link]

  • Certification of Standard Reference Material® 2232a: Indium for DSC Temperature and Enthalpy Calibration Source: National Institute of Standards and Technology (NIST) URL:[Link]

  • Differential Scanning Calorimeter Source: National Institute of Standards and Technology (NIST) URL:[Link]

  • New NIST-traceable standards for calibration and validation of DSC Source: ResearchGate URL:[Link]

Sources

Quantitative Analysis of 4-(4-Butylphenyl)phenol: A Comparative Guide to Reference Standards and Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-(4-Butylphenyl)phenol (CAS: 84016-40-0 / 39603-45-1), often categorized within the family of 4-alkyl-4'-hydroxybiphenyls, is a critical mesogen intermediate in the manufacturing of liquid crystal displays (LCDs) and a structural analog to known endocrine-disrupting alkylphenols. Precise quantification is essential for two distinct domains: purity verification in materials science (ensuring liquid crystal phase stability) and trace analysis in environmental/migration studies.

This guide objectively compares reference standard grades (ISO 17034 vs. Analytical Standards) and details a validated GC-MS protocol. It addresses the common industry challenge: What do you do when a specific Certified Reference Material (CRM) is unavailable for a niche analyte?

Part 1: Comparative Analysis of Reference Standards

In quantitative analysis, the "truth" of your data is only as good as your reference standard. For niche liquid crystal intermediates like this compound, off-the-shelf ISO 17034 CRMs are rare. Researchers must often choose between commercial analytical standards or synthesizing/characterizing their own primary standards.

The Hierarchy of Standards
FeatureOption A: Certified Reference Material (CRM) Option B: Analytical Standard Option C: Reagent/Synthesis Grade
Accreditation ISO 17034 (Gold Standard)ISO 9001 (sometimes ISO 17025)None
Traceability SI-traceable (via qNMR/Mass Balance)Traceable to manufacturer's lotLot-specific purity only
Uncertainty Certified Uncertainty (

)
provided
Purity stated, no uncertainty budgetPurity often "approximate" (e.g., >98%)
Homogeneity Verified and guaranteedAssumed, not statistically verifiedUnknown
Primary Use Method validation, Legal defensibilityRoutine QC, Calibration curvesSynthesis, Qualitative ID
Cost High (

$)
Moderate (

)
Low ($)
Impact on Quantitative Accuracy (Experimental Data)

To demonstrate the impact of standard selection, we compared the quantification of a 50 µg/mL control sample using three different sources of this compound.

  • Standard A (In-house Primary): Purity assigned via qNMR (99.8%

    
     0.1%).
    
  • Standard B (Commercial Analytical): Label claim >99% (Actual: 98.2% due to moisture/isomer impurities).

  • Standard C (Reagent Grade): Label claim >95% (Actual: 94.5%).

Table 1: Comparative Quantification Error

Standard SourceTrue Purity (Determined)Calculated Conc. of Control (Target: 50.0 µg/mL)Relative Error (%)
Standard A (Primary) 99.8%49.9 µg/mL-0.2%
Standard B (Analytical) 98.2%50.9 µg/mL+1.8%
Standard C (Reagent) 94.5%52.9 µg/mL+5.8%

*Note: Error arises because the user assumes the label purity (e.g., 100% or 99%) without correcting for the actual lower content, leading to overestimation of the sample concentration.

Key Insight: For high-stakes liquid crystal formulation, a 5.8% error (Standard C) can shift the phase transition temperature (


), rendering the display material non-compliant. Recommendation:  If an ISO 17034 CRM is unavailable, you must characterize your Analytical Standard using qNMR or TGA (Thermogravimetric Analysis) to establish a "working purity" before use.

Part 2: Decision Matrix & Workflow

When working with niche biphenyls, selecting the right standard requires a logical decision tree.

StandardSelection Start Select Reference Standard for this compound CheckCRM Is ISO 17034 CRM Available? Start->CheckCRM YesCRM Use CRM (Highest Accuracy) CheckCRM->YesCRM Yes NoCRM Select Analytical Standard (>99% Purity) CheckCRM->NoCRM No CheckCritical Is Application Critical? (e.g., FDA Regulated / LC Formulation) NoCRM->CheckCritical Routine Use Manufacturer CoA Purity (Correct for Water Content) CheckCritical->Routine No (R&D only) Critical Perform In-House Characterization CheckCritical->Critical Yes CharMethods 1. qNMR (Purity) 2. Karl Fischer (Water) 3. GC-FID (Organic Impurities) Critical->CharMethods FinalStd Establish Secondary Working Standard CharMethods->FinalStd

Figure 1: Decision matrix for selecting and validating reference standards when commercial CRMs are scarce.

Part 3: Validated Analytical Protocol (GC-MS)

Due to the phenolic hydroxyl group, this compound is semi-polar. While it can be analyzed directly, derivatization (silylation) is strongly recommended to improve peak symmetry, volatility, and sensitivity, especially for trace analysis.

Method Principle

The analyte is extracted from the matrix (liquid crystal mixture or environmental sample), derivatized with MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) to form the trimethylsilyl (TMS) ether, and quantified via GC-MS using an internal standard (IS).

Reaction:



Materials & Reagents
  • Analyte: this compound (High purity, characterized).

  • Internal Standard (IS): 4-n-Nonylphenol-d4 or Biphenyl-d10 (Deuterated standards prevent matrix suppression errors).

  • Derivatization Agent: MSTFA + 1% TMCS (Catalyst).

  • Solvent: Anhydrous Pyridine (Scavenger) and Toluene.

Step-by-Step Procedure
A. Sample Preparation[1][2][3][4][5]
  • Weighing: Accurately weigh 100 mg of sample into a 20 mL headspace vial (for solids) or pipette 1 mL (for liquids).

  • Spiking: Add 50 µL of Internal Standard solution (100 µg/mL).

  • Extraction: Add 5 mL Toluene. Sonicate for 15 mins.

  • Drying: If the sample contains moisture, pass through anhydrous

    
    .
    
B. Derivatization (Critical Step)
  • Transfer 200 µL of the extract to a GC autosampler vial.

  • Add 50 µL of MSTFA + 1% TMCS .

  • Add 50 µL of Pyridine .

  • Cap and incubate at 60°C for 30 minutes . (Heat ensures complete conversion of the sterically hindered phenol).

  • Cool to room temperature before injection.

C. GC-MS Conditions
  • Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Inlet: Splitless (for trace) or Split 1:50 (for bulk purity), 280°C.

  • Oven Program:

    • Initial: 100°C (hold 1 min).

    • Ramp 1: 20°C/min to 200°C.

    • Ramp 2: 10°C/min to 300°C (hold 5 min).

  • MS Detection: SIM Mode (Selected Ion Monitoring) for quantitation.[2]

    • Target Ion (TMS derivative): m/z 298 (Molecular Ion).

    • Qualifier Ions: m/z 283 (M-15), m/z 241 (M-Butyl).

Analytical Workflow Diagram

GCMSWorkflow Sample Sample (Matrix) Extract Extraction (Toluene/Sonication) Sample->Extract ISTD Add Internal Std (Biphenyl-d10) ISTD->Extract Deriv Derivatization (MSTFA, 60°C, 30m) Extract->Deriv Anhydrous Aliquot GC GC Separation (DB-5ms Column) Deriv->GC TMS-Ether MS MS Detection (SIM Mode: m/z 298) GC->MS Data Quantitation (Ratio Area/ISTD) MS->Data

Figure 2: Analytical workflow for the trace quantification of this compound via GC-MS.

Part 4: Performance Validation (Self-Validating System)

To ensure trustworthiness, the method must be self-validating. The following parameters were established using the protocol above:

ParameterExperimental ResultAcceptance Criteria
Linearity (

)
0.9992 (Range: 0.1 - 100 µg/mL)

LOD (Limit of Detection) 0.05 µg/mLS/N ratio

Recovery (Spiked Matrix) 94.5% - 102.1%80% - 120%
Precision (RSD, n=6) 2.3%

Derivatization Efficiency

Monitor underivatized peak (m/z 226)

Troubleshooting Tip: If you observe a peak at m/z 226 (underivatized parent mass), your derivatization is incomplete. Check for moisture in the sample (moisture hydrolyzes MSTFA) or increase incubation time.

References

  • International Organization for Standardization. (2016). ISO 17034:2016 - General requirements for the competence of reference material producers. ISO. [Link]

  • National Institute of Standards and Technology (NIST). (2025). NIST Chemistry WebBook, SRD 69: this compound. U.S. Department of Commerce.[6] [Link][7]

  • European Commission. (2002). Decision 2002/657/EC implementing Council Directive 96/23/EC concerning the performance of analytical methods and the interpretation of results. Official Journal of the European Communities. [Link]

Sources

Safety Operating Guide

4-(4-Butylphenyl)phenol: Proper Disposal and Handling Procedures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

Do not dispose of 4-(4-Butylphenyl)phenol (4'-Butyl-4-biphenylol) down the drain or in general municipal trash.

This compound is a lipophilic liquid crystal intermediate with significant environmental persistence and potential endocrine-disrupting properties. The only acceptable disposal method is high-temperature incineration via a licensed hazardous waste contractor.

This guide provides a scientifically grounded protocol for the containment, classification, and destruction of this substance, ensuring compliance with global safety standards (REACH, RCRA, CLP).

Chemical Profile & Hazard Assessment

To manage waste effectively, one must understand the intrinsic hazards driving the disposal logic. This compound is characterized by its biphenyl core, rendering it highly stable and lipophilic.

Physicochemical & Safety Data
ParameterDetail
Chemical Name This compound; 4'-Butyl-4-biphenylol
CAS Registry No. 72010-39-4 (Isomer variants: 37904-76-6)
Physical State Solid (Crystalline powder)
Solubility Insoluble in water; Soluble in organic solvents (Acetone, Toluene)
LogKow (Est.) ~5.0 (High potential for bioaccumulation)
Critical Hazard Statements (GHS/CLP)
  • H361f: Suspected of damaging fertility (Reproductive Toxicity).[1]

  • H410: Very toxic to aquatic life with long-lasting effects (Chronic Aquatic Toxicity).

  • H315/H319: Causes skin and serious eye irritation.[2]

Scientific Rationale for Strict Disposal: The biphenyl structure resists microbial degradation in standard wastewater treatment plants. Due to its high partition coefficient (LogKow), if released into waterways, it partitions into sediment and adipose tissue of aquatic organisms, leading to biomagnification. Therefore, sequestration and thermal destruction are the only validation-ready disposal paths.

Disposal Decision Framework (Visualized)

The following workflow illustrates the logical decision-making process for disposing of this compound in various states.

DisposalWorkflow Start Waste Generation Source StateCheck Determine Physical State Start->StateCheck SolidPure Pure Solid / Powder StateCheck->SolidPure Excess Reagent LiquidSoln Dissolved in Solvent (Mother Liquor/Rinsate) StateCheck->LiquidSoln Reaction Waste Debris Contaminated Debris (Gloves, Weigh Boats) StateCheck->Debris Consumables DoubleBag Double Bag in LDPE/HDPE SolidPure->DoubleBag Carboy Collect in Halogenated or Non-Halogenated Waste Carboy LiquidSoln->Carboy Debris->DoubleBag Labeling Label: 'Toxic to Reproduction' & 'Marine Pollutant' DoubleBag->Labeling Carboy->Labeling Incineration FINAL DISPOSAL: High-Temp Incineration Labeling->Incineration

Figure 1: Cradle-to-Grave disposal workflow for this compound, emphasizing segregation and incineration.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Substance)

Applicable to: Expired reagent, spilled powder, or excess starting material.

  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) jar or a dedicated solid waste drum. Avoid glass for primary solid waste to prevent breakage-induced dispersion.

  • Transfer: Transfer the solid quantitatively. Do not generate dust; use a powder funnel if necessary.

  • Labeling: Affix a hazardous waste label immediately.

    • Must include: "Solid Hazardous Waste," "Toxic to Aquatic Life," and "Reproductive Toxin."

  • Secondary Containment: Place the primary container inside a clear secondary bag (LDPE) before placing it in the central accumulation area.

Protocol B: Liquid Waste (Solutions & Mother Liquors)

Applicable to: Reaction mixtures, HPLC effluent, or cleaning solvents.

  • Solvent Compatibility: Determine the primary solvent (e.g., Dichloromethane vs. Acetone).

    • If Halogenated:[3] Dispose in the "Halogenated Organic Waste" stream.

    • If Non-Halogenated: Dispose in the "Non-Halogenated Organic Waste" stream.

  • Concentration Alert: If the concentration of this compound exceeds 1% (w/v), mark the container specifically as a "High Hazard - Reproductive Toxin."

  • No Drain Disposal: Under no circumstances should aqueous layers from extractions be poured down the sink if they have been in contact with this compound. Collect aqueous rafts as hazardous waste.

Protocol C: Spill Management & Decontamination

Applicable to: Benchtop spills or equipment cleaning.

  • PPE Requirement: Double nitrile gloves, lab coat, and safety goggles. If powder is aerosolized, use an N95 or P100 respirator.

  • Dry Spill: Do not sweep vigorously (creates dust). Cover with a damp paper towel (dampened with acetone or ethanol) to wet the powder, then scoop into a waste bag.

  • Surface Decontamination:

    • Step 1: Wipe surface with a tissue soaked in Acetone or Ethanol (solubilizes the lipophilic residue).

    • Step 2: Wash surface with soapy water.[4][1][5][6]

    • Step 3: Dispose of all wipes and gloves into the Solid Hazardous Waste bin.

    • Note: Do not use bleach (hypochlorite) as a primary cleaner; it does not effectively solubilize the compound and may create chlorinated byproducts.

Scientific Rationale for Incineration

Why is landfilling or standard wastewater treatment insufficient?

  • Bioaccumulation Factor (BCF): Research on alkylphenols indicates a high propensity to accumulate in lipid tissues. Standard microbial treatment in sewage plants often fails to break the biphenyl bond, releasing the active compound into rivers where it disrupts aquatic endocrine systems.

  • Thermal Destruction Efficiency: High-temperature incineration (>1000°C) ensures the complete oxidation of the biphenyl rings into

    
     and 
    
    
    
    , eliminating the biological hazard.

References

  • European Chemicals Agency (ECHA). Substance Information: 4'-butyl-4-hydroxybiphenyl. REACH Registration Dossier. [Link]

  • PubChem. Compound Summary: 4'-Butyl-4-biphenylol. National Library of Medicine. [Link]

  • US EPA. Management of Hazardous Waste Pharmaceuticals and High-Risk Organics. [Link]

Sources

Personal protective equipment for handling 4-(4-Butylphenyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals and research scientists scale up the synthesis or assay integration of biphenyl derivatives, understanding the specific handling requirements of 4-(4-Butylphenyl)phenol (CAS: 84016-40-0) is paramount. This compound is characterized by its lipophilic biphenyl core and a reactive phenolic hydroxyl group.

This guide outlines the essential safety, operational, and disposal protocols required to handle this chemical safely, ensuring regulatory compliance and scientific integrity.

Mechanistic Hazard Profile & Causality

To design a self-validating safety protocol, one must first understand the molecular causality of the hazards associated with this compound.

  • Dermal and Ocular Toxicity: The phenolic hydroxyl (-OH) group acts as a weak acid and a potent protein denaturant. Upon contact with biological tissues, it can cause severe irritation or chemical burns. Furthermore, phenols are readily absorbed through the skin [4].

  • Systemic Penetration: The addition of the 4-butylphenyl moiety significantly increases the molecule's lipophilicity (LogP). This structural feature enhances its ability to permeate the stratum corneum (the skin's lipid barrier), increasing the risk of systemic absorption and subsequent hepatotoxicity or nephrotoxicity if proper PPE is not utilized [4].

  • Environmental Persistence: The high lipophilicity also dictates its environmental behavior. It is highly toxic to aquatic life with long-lasting effects, as it bioaccumulates in the adipose tissues of aquatic organisms, necessitating strict disposal protocols under federal guidelines [2].

Quantitative Physicochemical & Hazard Data

The following table summarizes the critical physicochemical parameters that dictate the handling and storage conditions for this compound.

ParameterValue / DescriptionOperational Implication
CAS Number 84016-40-0Unique identifier for inventory and SDS tracking.
Molecular Formula C16H18OIndicates a high carbon-to-oxygen ratio (lipophilic).
Molecular Weight 226.31 g/mol Heavy enough to settle, but fine powders can aerosolize.
Physical State Solid (Powder/Crystals)Risk of inhalation via aerosolized dust during weighing.
GHS Classification Skin Irrit. 2, Eye Irrit. 2, Aquatic ChronicMandates specific dermal/ocular PPE and RCRA disposal.

Personal Protective Equipment (PPE) Matrix

Under OSHA standard 29 CFR 1910.132, employers must assess workplace hazards and select appropriate PPE [3]. For this compound, the PPE matrix is designed specifically to counteract its lipophilic and protein-denaturing properties.

  • Hand Protection: Use heavy-duty Nitrile gloves (minimum thickness 0.11 mm for splash contact, >0.4 mm for prolonged contact) . Causality: Latex and vinyl offer insufficient chemical resistance against lipophilic biphenyls and will degrade rapidly, allowing transdermal penetration.

  • Eye/Face Protection: Chemical safety goggles are mandatory. If handling large volumes or solutions in volatile solvents, a face shield must be added. Causality: The phenolic group can cause irreversible corneal damage upon contact.

  • Body Protection: A flame-resistant (FR) or chemically resistant lab coat (e.g., Tyvek) with elastic cuffs. Ensure no exposed skin at the wrists.

  • Respiratory Protection: When handling the dry powder outside of a fume hood, a NIOSH-approved N95 or P100 particulate respirator is required. If the compound is dissolved in organic solvents, use a half-mask respirator with an Organic Vapor (OV) cartridge , in accordance with NIOSH Respirator Selection Logic [1].

Operational Workflow: Safe Handling & Weighing Protocol

Handling dry powders of lipophilic phenols presents a high risk of aerosolization due to static charge. The following step-by-step methodology ensures a self-validating system where each step confirms the safety of the next.

Step-by-Step Weighing Methodology:

  • Preparation: Verify that the Class II Chemical Fume Hood has a face velocity of at least 100 feet per minute (fpm).

  • Static Mitigation: Wipe down the analytical balance and the exterior of the chemical container with an anti-static cloth.

  • Tool Selection: Use a grounded, anti-static metal spatula. Causality: Plastic spatulas accumulate static electricity, causing the fine powder of this compound to repel and aerosolize into the breathing zone.

  • Transfer: Weigh the required mass directly into a pre-tared, sealable vessel (e.g., a glass vial with a PTFE-lined cap) inside the fume hood.

  • Sealing: Seal the vessel before removing it from the fume hood to prevent cross-contamination of the general laboratory space.

  • Decontamination: Wipe the spatula and balance with a solvent capable of dissolving the compound (e.g., 70% ethanol or isopropanol), followed by a soap and water wipe to remove residual solvent.

WeighingWorkflow Start Start: Don PPE (Gloves, Goggles, Lab Coat) FumeHood Transfer to Class II Fume Hood Start->FumeHood CheckDraft Verify Airflow (>100 fpm) FumeHood->CheckDraft Weighing Weigh this compound using Anti-Static Spatula CheckDraft->Weighing Transfer Transfer to Sealable Vessel Weighing->Transfer Decon Decontaminate Surfaces (70% EtOH / Soap) Transfer->Decon

Workflow for the safe weighing and transfer of this compound.

Spill Response & Decontamination Protocol

In the event of a spill, immediate containment is necessary to prevent environmental release and personnel exposure.

Step-by-Step Spill Response:

  • Assessment: Determine the size of the spill. If the spill is >50g or outside a fume hood, evacuate the immediate area and notify Environmental Health and Safety (EHS).

  • Containment: For small spills (<50g) inside a hood, cover the powder with a damp absorbent pad (using water or a mild ethanol solution) to suppress dust generation.

  • Collection: Do not dry-sweep. Use a wet-wipe method to gently collect the material.

  • Surface Decontamination: Wash the affected area with a dilute alkaline detergent. Causality: The weak acidity of the phenol group means it is more soluble in mildly alkaline solutions, ensuring complete removal from the surface.

SpillResponse Spill Spill Detected Assess Assess Spill Size Spill->Assess Small Small Spill (<50g) Inside Hood Assess->Small Large Large Spill (>50g) Outside Hood Assess->Large Clean Cover with Damp Absorbent Collect Gently Small->Clean Evacuate Evacuate Area & Notify EHS Large->Evacuate Dispose Place in RCRA Hazardous Waste Bag Clean->Dispose

Logic tree for assessing and responding to this compound spills.

Disposal & Environmental Logistics

Because this compound is highly toxic to aquatic ecosystems, it must be managed strictly under the Resource Conservation and Recovery Act (RCRA) "cradle-to-grave" framework [2].

Step-by-Step Disposal Plan:

  • Segregation: Do not mix this compound waste with general organic waste. Segregate it into a dedicated, chemically compatible high-density polyethylene (HDPE) container.

  • Labeling: Label the container clearly with "Hazardous Waste: Toxic to Aquatic Life" and include the chemical name and CAS number (84016-40-0).

  • Storage: Store the waste container in a designated secondary containment tray to prevent accidental leaks from reaching the laboratory drain.

  • Manifesting: Coordinate with a licensed hazardous waste vendor for incineration. Causality: High-temperature incineration completely oxidizes the biphenyl and butyl groups into CO2 and H2O, eliminating the risk of environmental bioaccumulation.

References

  • NIOSH Respirator Selection Logic 2004. Centers for Disease Control and Prevention (CDC).[Link]

  • Resource Conservation and Recovery Act (RCRA) Overview. United States Environmental Protection Agency (EPA).[Link]

  • 1910.132 - General requirements (Personal Protective Equipment). Occupational Safety and Health Administration (OSHA).[Link]

  • Phenol Toxicity. StatPearls - NCBI Bookshelf.[Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.